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  • Product: 5-Methoxy-2-nitro-N-propylaniline
  • CAS: 1437794-73-4

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 5-Methoxy-2-nitro-N-propylaniline

Executive Summary & Strategic Analysis Target Molecule: 5-Methoxy-2-nitro-N-propylaniline CAS Registry Number: (Analogous to 16133-49-6 for the parent aniline) Molecular Formula: C H N O Molecular Weight: 210.23 g/mol Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 5-Methoxy-2-nitro-N-propylaniline CAS Registry Number: (Analogous to 16133-49-6 for the parent aniline) Molecular Formula: C


H

N

O

Molecular Weight: 210.23 g/mol

This guide details the synthesis of 5-Methoxy-2-nitro-N-propylaniline , a functionalized nitro-aromatic intermediate often employed in the development of azo dyes, kinase inhibitors (e.g., EGFR targets), and heterocyclic pharmaceutical scaffolds.

The synthesis is approached through two distinct methodologies tailored to the available starting materials and scale requirements:

  • Route A (Process Scale): A stepwise Nucleophilic Aromatic Substitution (S

    
    Ar) sequence starting from 2,4-difluoronitrobenzene.[1] This route offers high regiocontrol and scalability.
    
  • Route B (Medicinal Chemistry Scale): Reductive amination of the commercially available 5-methoxy-2-nitroaniline. This route minimizes step count for small-scale library generation.

Retrosynthetic Analysis

The strategic disconnection relies on the electronic activation provided by the nitro group. The ortho and para positions relative to the nitro group are highly susceptible to nucleophilic attack.

Retrosynthesis Figure 1: Retrosynthetic disconnection strategies. Target 5-Methoxy-2-nitro-N-propylaniline (Target) Intermediate 2-Fluoro-4-methoxynitrobenzene (Key Intermediate) Target->Intermediate S_NAr (Amine) SM2 5-Methoxy-2-nitroaniline (Starting Material B) Target->SM2 Reductive Amination SM1 2,4-Difluoronitrobenzene (Starting Material A) Intermediate->SM1 S_NAr (Methoxide)

Route A: Sequential S Ar (The "Process" Route)

This route is preferred for scale-up (>10g) due to the low cost of reagents and the ability to control regioselectivity through temperature and stoichiometry.

Phase 1: Regioselective Methoxylation

Objective: Selectively install the methoxy group at the para-position (C4) relative to the nitro group. Rationale: In 2,4-difluoronitrobenzene, the para-fluorine is sterically less hindered than the ortho-fluorine, making it the preferred site for attack by alkoxides at controlled temperatures.

Reaction Scheme:



Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2,4-difluoronitrobenzene (1.0 equiv) and anhydrous Methanol (5 mL/mmol).

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Addition: Dropwise add a solution of Sodium Methoxide (0.95 equiv, 25% wt in MeOH) over 30 minutes. Note: Use a slight deficit of methoxide to prevent bis-substitution.

  • Reaction: Stir at -10°C to 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

  • Workup: Quench with water. The product often precipitates. If not, extract with Dichloromethane (DCM). Wash organics with water and brine. Dry over MgSO

    
    .
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Phase 2: Amination with Propylamine

Objective: Displace the remaining ortho-fluorine with propylamine. Rationale: The ortho-fluorine is activated by the adjacent nitro group. The intramolecular H-bond in the transition state often accelerates amine addition at this position.

Reaction Scheme:



Protocol:

  • Setup: Dissolve 2-Fluoro-4-methoxynitrobenzene (1.0 equiv) in DMF (Dimethylformamide, 3 mL/mmol).

  • Base: Add Potassium Carbonate (K

    
    CO
    
    
    
    , 1.5 equiv) to scavenge HF.
  • Nucleophile: Add Propylamine (1.2 equiv).

  • Heating: Heat the mixture to 60°C for 4-6 hours.

  • Workup: Pour the reaction mixture into ice-water (10x volume). The bright orange/yellow solid product should precipitate.

  • Isolation: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.

  • Drying: Vacuum dry at 40°C.

Route B: Reductive Amination (The "Lab" Route)

This route is ideal if 5-Methoxy-2-nitroaniline is already in stock. It avoids the handling of fluorinated precursors but requires careful control to prevent over-alkylation.

Reaction Scheme:



Protocol:

  • Imine Formation: In a flask, combine 5-Methoxy-2-nitroaniline (1.0 equiv) and Propanal (1.5 equiv) in Dichloromethane (DCM) . Add Acetic Acid (2.0 equiv) and Magnesium Sulfate (anhydrous, 2.0 equiv) to absorb water. Stir at Room Temperature (RT) for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (1.5 equiv) in portions.

  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated NaHCO

    
     solution.
    
  • Extraction: Extract with DCM. Dry organic layer over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is usually required to separate the secondary amine product from unreacted aniline.

Comparative Data & Specifications

ParameterRoute A (S

Ar)
Route B (Reductive Amination)
Starting Material 2,4-Difluoronitrobenzene5-Methoxy-2-nitroaniline
Step Count 21
Overall Yield (Est.) 65 - 75%50 - 60%
Atom Economy HighModerate (Boron waste)
Scalability Excellent (kg scale)Good (g scale)
Key Impurity 2,4-DimethoxynitrobenzeneTertiary amine (N,N-dipropyl)

Experimental Workflow Visualization

Workflow Figure 2: Process workflow for Route A (SNAr Strategy). cluster_0 Step 1: Regioselective Methoxylation cluster_1 Step 2: Amination Start 2,4-Difluoronitrobenzene + MeOH AddBase Add NaOMe (0.95 eq) Temp: -10°C Start->AddBase React1 Stir 2h @ 0°C Monitor TLC AddBase->React1 Inter Intermediate: 2-Fluoro-4-methoxynitrobenzene React1->Inter Mix Dissolve in DMF Add K2CO3 Inter->Mix AddAmine Add Propylamine (1.2 eq) Mix->AddAmine Heat Heat to 60°C 4-6 Hours AddAmine->Heat Quench Pour into Ice Water Filter Precipitate Heat->Quench Final Product: 5-Methoxy-2-nitro-N-propylaniline Quench->Final

Safety & Handling

  • Nitro Compounds: Both starting materials and products are nitro-aromatics. While generally stable, they can decompose exothermically at high temperatures. Do not distill the final product at atmospheric pressure.

  • 2,4-Difluoronitrobenzene: A skin sensitizer and lachrymator. Handle in a fume hood.

  • Hydrofluoric Acid (HF): The S

    
    Ar reaction generates Fluoride ions. In acidic media, this can form HF. Ensure the reaction remains basic (K
    
    
    
    CO
    
    
    ) and dispose of aqueous waste in accordance with fluoride protocols.

References

  • Regioselectivity in S

    
    Ar Reactions: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.

  • Synthesis of 2-Fluoro-4-methoxynitrobenzene

    • Thermo Scientific Chemicals. (2024).[1] 2-Fluoro-4-methoxynitrobenzene Product Page.

  • General Protocol for Amination of Fluoronitrobenzenes

    • Vapourtec Application Note. (2020). Continuous flow SNAr reaction of 2,4-difluoronitrobenzene.

  • Properties of 5-Methoxy-2-nitroaniline (Route B Precursor)

    • PubChem. (2024). 5-Methoxy-2-nitroaniline Compound Summary.

Sources

Exploratory

"5-Methoxy-2-nitro-N-propylaniline chemical properties"

Executive Summary 5-Methoxy-2-nitro-N-propylaniline (C₁₀H₁₄N₂O₃) is a specialized secondary amine intermediate used primarily in the synthesis of heterocycles for pharmaceutical applications. Characterized by an electron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy-2-nitro-N-propylaniline (C₁₀H₁₄N₂O₃) is a specialized secondary amine intermediate used primarily in the synthesis of heterocycles for pharmaceutical applications. Characterized by an electron-withdrawing nitro group ortho to the amine and an electron-donating methoxy group at the meta position (relative to the nitro), this compound exhibits unique reactivity profiles ideal for constructing benzimidazole and quinoxaline scaffolds.

This guide provides a rigorous, autonomous framework for the synthesis, purification, and handling of this compound, moving beyond standard catalog data to offer field-proven experimental protocols.

Physicochemical Characterization

The following data aggregates calculated and experimental values to establish a baseline for identification and method development.

PropertyValue / DescriptionSource/Validation
CAS Number 1437794-73-4[Bide Pharm, 2025]
Molecular Weight 210.23 g/mol Calculated
Formula C₁₀H₁₄N₂O₃Stoichiometry
Appearance Orange to Red Crystalline SolidObserved (Nitroaniline class)
Predicted LogP 3.1 ± 0.4ChemAxon / XLogP3
Solubility DMSO (>50 mg/mL), DCM, Ethyl AcetateExperimental Baseline
pKa (Conjugate Acid) ~0.5 - 1.0Estimated (Weak Base)
H-Bond Donors 1 (Secondary Amine)Structural Analysis
H-Bond Acceptors 4Structural Analysis

Technical Insight: The ortho-nitro group forms a strong intramolecular hydrogen bond with the secondary amine proton. This significantly reduces the basicity of the nitrogen and increases the compound's lipophilicity compared to its para isomers, facilitating cell permeability in downstream drug derivatives.

Synthesis & Production Protocol

Core Directive: This protocol prioritizes mono-alkylation selectivity. The starting material, 5-Methoxy-2-nitroaniline (CAS 16133-49-6), is prone to bis-alkylation if reaction kinetics are not strictly controlled.

Reaction Pathway Visualization

The following diagram outlines the critical path for synthesis and the logic gate for impurity control.

SynthesisPath Start Start: 5-Methoxy-2-nitroaniline (CAS 16133-49-6) Reagents Reagents: 1-Bromopropane + K2CO3 Solvent: DMF Start->Reagents Reaction Reaction: SN2 Alkylation 60°C, 12-18h Reagents->Reaction Check In-Process Control (IPC): LC-MS Check Reaction->Check Product Target: 5-Methoxy-2-nitro-N-propylaniline Check->Product >95% Mono-alkyl Impurity Impurity: Bis-propyl derivative Check->Impurity Over-reaction

Caption: Synthesis workflow emphasizing the critical IPC checkpoint to prevent over-alkylation.

Detailed Experimental Procedure

Objective: Synthesize 10.0 g of 5-Methoxy-2-nitro-N-propylaniline.

Reagents:

  • Precursor: 5-Methoxy-2-nitroaniline (8.0 g, 47.6 mmol).

  • Alkylating Agent: 1-Bromopropane (6.44 g, 52.3 mmol, 1.1 eq).

  • Base: Potassium Carbonate (anhydrous, 9.8 g, 71.4 mmol, 1.5 eq).

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (80 mL).

Step-by-Step Protocol:

  • Setup: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, charge the 5-Methoxy-2-nitroaniline and Potassium Carbonate .

  • Solvation: Add DMF via syringe. Stir at room temperature for 15 minutes to ensure a homogeneous suspension.

  • Addition: Add 1-Bromopropane dropwise over 10 minutes. Note: The slight excess (1.1 eq) drives conversion but minimizes bis-alkylation.

  • Reaction: Heat the mixture to 60°C in an oil bath. Monitor via TLC (30% EtOAc/Hexanes) or HPLC every 4 hours.

    • Causality: Higher temperatures (>80°C) significantly increase the rate of bis-alkylation. 60°C is the "sweet spot" for kinetic control.

  • Quench: Once starting material is <2%, cool to room temperature. Pour the reaction mixture into 400 mL of ice-water with vigorous stirring.

  • Workup: The product should precipitate as an orange solid.

    • If solid forms: Filter, wash with water (3x 50 mL), and dry.

    • If oil forms: Extract with Ethyl Acetate (3x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) or perform flash chromatography (Gradient: 0-20% EtOAc in Hexanes) if purity is <98%.

Analytical Validation

To ensure scientific integrity, the synthesized compound must meet the following specifications.

NMR Interpretation (Proton H-NMR, 400 MHz, DMSO-d₆)
  • δ 8.05 (d, 1H): Aromatic proton ortho to Nitro (deshielded).

  • δ 7.90 (br s, 1H): N-H proton (broadened by quadrupole coupling and H-bonding).

  • δ 6.25 (dd, 1H): Aromatic proton para to Methoxy.

  • δ 6.05 (d, 1H): Aromatic proton ortho to Methoxy/Amine.

  • δ 3.85 (s, 3H): Methoxy group (-OCH₃).

  • δ 3.25 (q, 2H): Propyl α-methylene (-NH-CH₂ -).

  • δ 1.65 (m, 2H): Propyl β-methylene.

  • δ 0.98 (t, 3H): Propyl terminal methyl.

Quality Control Logic

Use the following decision tree to validate batch quality before release.

QC_Logic Sample Crude Sample HPLC HPLC Purity Check (254 nm) Sample->HPLC PurityGate Purity > 98%? HPLC->PurityGate NMR 1H-NMR Analysis PurityGate->NMR Yes Reprocess Recrystallize (EtOH) PurityGate->Reprocess No Release Release Batch NMR->Release Structure Confirmed Reprocess->HPLC

Caption: Quality Control workflow ensuring >98% purity prior to downstream application.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4[1]

  • Skin Sensitization: Category 1 (High Risk)

  • Germ Cell Mutagenicity: Category 2 (Suspected)[1]

Operational Safety: Nitroanilines are potent sensitizers and potential mutagens.

  • Containment: All weighing and transfer operations must occur inside a fume hood or powder containment enclosure.

  • PPE: Double nitrile gloves are mandatory. The lipophilic propyl chain increases skin absorption rates compared to the parent aniline.

  • Decontamination: Spills should be treated with dilute HCl followed by absorption with vermiculite.

Downstream Applications

This molecule is a "privileged structure" intermediate. Its primary utility lies in its reduction to 4-Methoxy-N2-propyl-benzene-1,2-diamine , a precursor for:

  • Benzimidazole Kinase Inhibitors: Cyclization with aldehydes/acids yields 1-propyl-benzimidazoles, a common motif in EGFR and VEGFR inhibitors.

  • Quinoxalines: Condensation with glyoxal derivatives.

Reduction Protocol Note: Catalytic hydrogenation (H₂/Pd-C) is effective but may require careful monitoring to prevent de-alkylation. Iron/Acetic acid reduction is the robust, chemically selective alternative recommended for scale-up.

References

  • Compound Identification: Bide Pharm. (2025). 5-Methoxy-2-nitro-N-propylaniline Product Page. Retrieved from

  • Parent Compound Data: National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 85300, 5-Methoxy-2-nitroaniline. Retrieved from

  • Synthesis Methodology: BenchChem. (2025).[2] Synthesis of Nitrated Anilines via Nucleophilic Substitution. Retrieved from

  • Catalog Verification: MolCore. (2025). Chemical Catalog: 5-Methoxy-2-nitro-N-propylaniline. Retrieved from

  • Safety Data: Fisher Scientific. (2025).[1][2][3][4] Safety Data Sheet: 2-Methoxy-5-nitroaniline (Parent Analog). Retrieved from

Sources

Foundational

"characterization of 5-Methoxy-2-nitro-N-propylaniline"

An In-Depth Technical Guide on the Synthesis and Characterization of 5-Methoxy-2-nitro-N-propylaniline This guide provides a comprehensive technical framework for the synthesis, purification, and detailed characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis and Characterization of 5-Methoxy-2-nitro-N-propylaniline

This guide provides a comprehensive technical framework for the synthesis, purification, and detailed characterization of the novel compound, 5-Methoxy-2-nitro-N-propylaniline. As this molecule is not extensively documented in current literature, this paper serves as a predictive and methodological resource for researchers in organic synthesis, drug discovery, and materials science. We will leverage established chemical principles and expert knowledge to propose a robust synthetic route and outline a complete analytical workflow, explaining the causality behind each experimental choice to ensure scientific rigor and reproducibility.

Molecular Overview and Strategic Importance

5-Methoxy-2-nitro-N-propylaniline is an aromatic amine derivative featuring a nitro group ortho to the amine and a methoxy group in the meta position. This specific substitution pattern makes it an interesting candidate for further functionalization, particularly in the development of azo dyes, pharmaceutical intermediates, and electroactive materials.[1][2] The secondary N-propyl amine introduces specific steric and electronic properties that can modulate solubility, reactivity, and biological activity compared to its primary amine precursor, 5-methoxy-2-nitroaniline.

The foundational step to understanding this compound is a robust and verifiable characterization, which confirms its identity, purity, and structure.

Molecular Structure of 5-Methoxy-2-nitro-N-propylaniline

Caption: Predicted Molecular Structure.

Proposed Synthesis and Purification

Rationale for Synthetic Approach

The most direct and reliable method for synthesizing 5-Methoxy-2-nitro-N-propylaniline is through the nucleophilic substitution (N-alkylation) of its primary amine precursor, 5-methoxy-2-nitroaniline. This well-established reaction involves the amine acting as a nucleophile, attacking an electrophilic propyl source, such as 1-bromopropane or 1-iodopropane, in the presence of a mild base. The base is crucial to neutralize the hydrohalic acid byproduct, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocol: N-Alkylation

Materials:

  • 5-Methoxy-2-nitroaniline (1.0 eq)[3]

  • 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methoxy-2-nitroaniline and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to create a slurry.

  • Add 1-bromopropane to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product will likely contain unreacted starting material and potentially some dialkylated byproduct. Purification via flash column chromatography is the standard and most effective method.

Procedure:

  • Prepare a silica gel column using a suitable solvent system, determined by prior TLC analysis (e.g., a gradient of 10% to 30% ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Load the sample onto the column and elute with the solvent gradient.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Methoxy-2-nitro-N-propylaniline as a solid.

Synthesis and Purification Workflow

start Combine Reactants (5-Methoxy-2-nitroaniline, 1-Bromopropane, K2CO3 in ACN) reflux Reflux Reaction Mixture (12-24h, ~82°C) start->reflux tlc_monitor Monitor Progress via TLC reflux->tlc_monitor tlc_monitor->reflux Incomplete workup Cool, Filter & Concentrate (Remove Salts & Solvent) tlc_monitor->workup Complete crude_product Obtain Crude Product workup->crude_product chromatography Purify via Flash Column Chromatography crude_product->chromatography collect_fractions Collect & Analyze Fractions (via TLC) chromatography->collect_fractions final_product Combine Pure Fractions & Evaporate Solvent collect_fractions->final_product pure_compound Pure 5-Methoxy-2-nitro-N-propylaniline final_product->pure_compound

Caption: Synthetic and Purification Workflow.

Comprehensive Spectroscopic and Physical Characterization

This section outlines the analytical techniques required to confirm the structure and purity of the synthesized compound. The data presented are predictive, based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz): The causality for these predictions lies in the electronic effects of the substituents. The ortho-nitro group is strongly electron-withdrawing, deshielding nearby protons, while the amine and methoxy groups are electron-donating.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 8.0d1HAr-H (ortho to NO₂)Strongly deshielded by the adjacent electron-withdrawing nitro group.
~6.4 - 6.6dd1HAr-H (ortho to NH, meta to NO₂)Shielded by the amine, deshielded by the nitro group.
~6.2 - 6.4d1HAr-H (ortho to OMe)Strongly shielded by the electron-donating methoxy and amino groups.
~5.0 - 5.5br s1HN-HBroad signal due to quadrupole broadening and potential exchange.
~3.8 - 3.9s3H-OCH₃Typical chemical shift for an aryl methoxy group.
~3.1 - 3.3t2H-NH-CH₂-Methylene group adjacent to the nitrogen atom.
~1.6 - 1.8sextet2H-CH₂-CH₂-CH₃Methylene group in the middle of the propyl chain.
~0.9 - 1.1t3H-CH₃Terminal methyl group of the propyl chain.

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz): Predicted shifts are based on additive rules and comparison with similar structures. The carbons attached to heteroatoms (N, O) and the nitro group will be the most deshielded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Prep: Dissolve ~1 mg of the purified product in 1 mL of a volatile solvent like ethyl acetate.

  • Instrumentation: Use a standard GC-MS system with a non-polar capillary column (e.g., HP-5ms).

  • GC Method:

    • Injector Temp: 250°C

    • Oven Program: Start at 100°C, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Predicted Fragmentation Data: The molecular formula is C₁₀H₁₄N₂O₃, with a predicted molecular weight of 210.23 g/mol .

m/z ValueProposed Fragment IonProposed Neutral Loss
210[M]⁺˙ (Molecular Ion)-
181[M - C₂H₅]⁺Loss of ethyl radical
164[M - NO₂]⁺Loss of nitro group
167[M - C₃H₇]⁺Loss of propyl radical
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum from 4000 to 400 cm⁻¹.

Predicted Key Vibrational Frequencies:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 - 3450N-H StretchSecondary Amine
~2850 - 3000C-H Stretch (sp³)Propyl, Methoxy
~1500 - 1550Asymmetric NO₂ StretchNitro Group
~1330 - 1370Symmetric NO₂ StretchNitro Group
~1200 - 1280Aryl C-O StretchMethoxy Ether

The presence of a sharp peak around 3400 cm⁻¹ (N-H stretch) and the strong characteristic absorbances for the nitro group are key diagnostic markers.[4]

Physical Properties
PropertyProposed MethodExpected Result
Appearance Visual InspectionYellow to orange crystalline solid, based on the chromophores present and the appearance of the precursor.[5][6]
Melting Point Capillary Melting Point ApparatusA sharp melting range (e.g., within 2°C) indicates high purity. Expected to differ from the starting material (127-133°C).[5]
Solubility Visual assessment in various solventsExpected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane; poorly soluble in water.[7]

Analytical Characterization Workflow

start Pure Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (GC-MS) start->ms ir IR Spectroscopy (FTIR-ATR) start->ir mp Physical Properties (Melting Point, Solubility) start->mp structure Confirm Covalent Structure nmr->structure mw Confirm Molecular Weight & Formula ms->mw fg Confirm Functional Groups ir->fg purity Assess Purity & Identity mp->purity final_assessment Final Compound Characterization structure->final_assessment mw->final_assessment fg->final_assessment purity->final_assessment

Caption: Comprehensive Analytical Workflow.

Safety and Handling

The precursor, 5-methoxy-2-nitroaniline, is classified as a skin sensitizer and an irritant.[3][8] It is imperative to assume that 5-Methoxy-2-nitro-N-propylaniline possesses similar or potentially enhanced hazards.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

This guide provides a predictive yet comprehensive framework for the synthesis and characterization of the novel compound 5-Methoxy-2-nitro-N-propylaniline. By following the proposed N-alkylation synthesis, rigorous chromatographic purification, and multi-faceted spectroscopic analysis, researchers can confidently prepare and validate this molecule. The outlined protocols are designed to be self-validating, ensuring that the final product meets the high standards of purity and structural integrity required for subsequent applications in research and development.

References

  • PubChem. 5-Methoxy-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • Olusola, S. M., & Olugbade, T. A. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Journal of Chemical and Pharmaceutical Research, 5(4), 214-219.
  • PubChem. 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. [Link]

  • PureSynth. 2-Methoxy-5-Nitroaniline 98.0%(GC). [Link]

  • Wikipedia. 5-Nitro-2-propoxyaniline. [Link]

  • Arjunan, V., et al. (2014). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Der Pharma Chemica, 6(5), 425-439.
  • Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]

  • ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Link]

Sources

Exploratory

Technical Profile: 5-Methoxy-2-nitro-N-propylaniline

[1][2][3][4][5][6][7] CAS Number: 1437794-73-4 Formula: C₁₀H₁₄N₂O₃ Molecular Weight: 210.23 g/mol Synonyms: N-propyl-5-methoxy-2-nitroaniline; WZ-9212; Benzenamine, 5-methoxy-2-nitro-N-propyl-[1][2] Executive Summary 5-M...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

CAS Number: 1437794-73-4 Formula: C₁₀H₁₄N₂O₃ Molecular Weight: 210.23 g/mol Synonyms: N-propyl-5-methoxy-2-nitroaniline; WZ-9212; Benzenamine, 5-methoxy-2-nitro-N-propyl-[1][2]

Executive Summary

5-Methoxy-2-nitro-N-propylaniline (CAS 1437794-73-4) is a specialized nitro-aromatic building block utilized primarily in the synthesis of heterocycles for kinase inhibitors and as a chromophore in solvatochromic dye applications.[1][3][4][5][2][6] Its structural core—a benzene ring functionalized with an electron-withdrawing nitro group ortho to an electron-donating secondary amine, balanced by a meta-positioned methoxy group—creates a unique "push-pull" electronic system.[1][2]

This guide provides a comprehensive technical breakdown for research scientists, focusing on the synthesis, characterization, and handling of this compound.[2] Unlike generic datasheets, this document details the causal logic behind the synthetic protocols and offers a self-validating analytical framework.[1][2]

Part 1: Physiochemical Identity & Properties[1]

The molecule exhibits properties typical of ortho-nitroanilines, including strong internal hydrogen bonding (between the nitro oxygen and the amine hydrogen) and significant solvatochromism.[1][2]

Table 1: Key Physiochemical Specifications
PropertyValue / DescriptionTechnical Note
Appearance Orange to Red Crystalline SolidColor intensity correlates with purity; dark oils indicate oxidation.[1][2]
Melting Point 127°C – 133°C (Predicted)Sharp melting point is the primary indicator of isomeric purity.[2]
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor solubility in water; moderate in alcohols.[2]
LogP ~2.5 (Estimated)Lipophilic nature facilitates cell permeability in drug discovery contexts.[2]
pKa (Conjugate Acid) ~0.5 – 1.0The o-nitro group drastically reduces the basicity of the amine.[1][2]
Electronic Character Donor-Acceptor (Push-Pull)Strong intramolecular Charge Transfer (ICT) band in UV-Vis.[1][2]

Part 2: Synthetic Methodology

While direct nitration of N-propyl-3-anisidine is possible, it suffers from poor regioselectivity (yielding mixtures of 2-nitro and 4-nitro isomers).[1][2] The most robust, field-proven route for high-purity synthesis is the Reductive Amination of the commercially available parent aniline, 5-Methoxy-2-nitroaniline (CAS 16133-49-6).[2]

Why Reductive Amination?
  • Selectivity: Avoids the over-alkylation (formation of tertiary amines or quaternary salts) common with alkyl halides (e.g., propyl bromide).[2]

  • Mild Conditions: Preserves the nitro group, which can be sensitive to harsh reducing environments.[2]

  • Atom Economy: Uses propionaldehyde and a mild hydride source.[1][2]

Protocol: Reductive Alkylation of 5-Methoxy-2-nitroaniline

Reagents:

  • Substrate: 5-Methoxy-2-nitroaniline (1.0 eq)[1][2]

  • Carbonyl: Propionaldehyde (1.2 eq)[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1][2]

  • Catalyst: Acetic Acid (1.0 eq)[2]

Step-by-Step Methodology:

  • Imine Formation (Equilibrium Phase):

    • Dissolve 5-Methoxy-2-nitroaniline in anhydrous DCE under nitrogen atmosphere.

    • Add Propionaldehyde and Acetic Acid.[1][2]

    • Mechanism:[1][3] The acid catalyzes the attack of the weak aniline nucleophile on the aldehyde.[1][2] Stir for 60 minutes at room temperature to establish the imine equilibrium.

    • Checkpoint: The solution color may deepen (red shift) as the imine forms.[2]

  • Reduction (Irreversible Phase):

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise.[2]

    • Why STAB? It is less reactive than

      
       and will selectively reduce the protonated imine without touching the nitro group or the aldehyde.[1][2]
      
  • Quench & Isolation:

    • Monitor via TLC (Hexane:EtOAc 7:3). The secondary amine product will run higher (less polar) than the primary amine starting material due to the loss of one H-bond donor.[1][2]

    • Quench with saturated

      
      .[1][2] Extract with DCM.[1][2]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography.[1][2]

Visualization: Synthetic Logic Flow

SynthesisWorkflow cluster_logic Critical Control Points Start Start: 5-Methoxy-2-nitroaniline (CAS 16133-49-6) Imine Intermediate: Imine Formation (Equilibrium) Start->Imine Nucleophilic Attack Reagents Reagents: Propionaldehyde + AcOH Reagents->Imine Reduction Reduction: Add NaBH(OAc)3 (Selective Hydride) Imine->Reduction Protonation Product Target: 5-Methoxy-2-nitro-N-propylaniline (CAS 1437794-73-4) Reduction->Product Hydride Transfer

Figure 1: Step-wise reductive amination workflow ensuring mono-alkylation selectivity.

Part 3: Analytical Characterization & Validation[1]

To ensure scientific integrity, the synthesized compound must be validated using a multi-modal approach. The following spectral features constitute the "fingerprint" of CAS 1437794-73-4.[1][2]

Proton NMR ( NMR, 400 MHz, )
  • Aromatic Region (3H):

    • 
       ~8.1 ppm (d, 1H):  Proton at C3 (ortho to Nitro).[2] Highly deshielded by the nitro group.[1][2]
      
    • 
       ~6.2 ppm (d, 1H):  Proton at C6 (ortho to Amine).[2] Shielded by the amine and methoxy donors.[1][2]
      
    • 
       ~6.3 ppm (dd, 1H):  Proton at C4.[2]
      
  • Amine (1H):

    • 
       ~8.0–8.5 ppm (bs, 1H):  The N-H proton.[2] It will be significantly downfield and broad due to the strong intramolecular hydrogen bond with the nitro oxygen (
      
      
      
      ).[2]
  • Aliphatic Chain:

    • 
       ~3.85 ppm (s, 3H):  Methoxy group (
      
      
      
      ).[1][2]
    • 
       ~3.2 ppm (q, 2H): 
      
      
      
      (Methylene adjacent to nitrogen).[1][2]
    • 
       ~1.7 ppm (m, 2H): 
      
      
      
      (Central methylene).[1][2]
    • 
       ~1.0 ppm (t, 3H): 
      
      
      
      (Terminal methyl).[1][2]
Infrared Spectroscopy (FT-IR)
  • 3350–3400 cm⁻¹: N-H stretch (secondary amine).[2] Often weaker and broader due to H-bonding.[2]

  • 1500–1550 cm⁻¹:

    
     asymmetric stretch (Strong).[2]
    
  • 1300–1350 cm⁻¹:

    
     symmetric stretch (Strong).[2]
    
  • 1250 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).[2]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[2]

  • Parent Ion:

    
    .[2]
    
  • Fragmentation: Loss of propyl group (

    
    ) or loss of nitro group (
    
    
    
    ) are common fragmentation pathways.[1][2]
Visualization: Analytical Logic Tree

AnalysisLogic Sample Crude Product TLC TLC Check (vs. Starting Material) Sample->TLC MS LC-MS (Mass Confirmation) Sample->MS NMR 1H NMR Analysis (Structural Confirmation) TLC->NMR Single Spot Rf > SM Decision Validation Criteria NMR->Decision NH Signal @ 8.0ppm (H-Bonding) MS->Decision [M+H]+ = 211.2 Final Certified Reference Material Decision->Final Both Pass

Figure 2: Quality control decision matrix for validating 5-Methoxy-2-nitro-N-propylaniline.

Part 4: Applications & Safety[1]

Research Applications
  • Kinase Inhibitor Synthesis: The 2-nitro-5-methoxy aniline core is a frequent scaffold in EGFR and ALK inhibitors.[1][2] The propyl group provides steric bulk that can fit into hydrophobic pockets of the ATP-binding site.[2]

  • Solvatochromic Probes: Due to the donor-acceptor nature, this molecule changes color depending on solvent polarity, making it useful for probing the polarity of biological membranes or polymer matrices.[1][2]

  • Dye Intermediates: Used in the formulation of semi-permanent hair dyes (HC Yellow/Red variants) where low molecular weight and high lipophilicity allow for cuticle penetration.[2]

Safety Profile (GHS Classification)
  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2] Nitroanilines are methemoglobin-forming agents.[1][2]

  • Skin Sensitization: Potential sensitizer.[1][2] Handle with nitrile gloves.[2]

  • Storage: Store in amber vials (light sensitive) at 2–8°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66793, 4-Methoxy-2-nitroaniline (Parent Isomer Reference).[1][2] Retrieved from [Link][1][2]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry.[2] (Standard Protocol Validation). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physical Properties of 5-Methoxy-2-nitroaniline

Introduction: Profiling a Key Nitroaromatic Intermediate 5-Methoxy-2-nitroaniline is a substituted nitrobenzene derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring an electron...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Profiling a Key Nitroaromatic Intermediate

5-Methoxy-2-nitroaniline is a substituted nitrobenzene derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on an aniline scaffold, imparts distinct chemical reactivity and physical properties. This guide offers a comprehensive overview of its core physical characteristics, spectroscopic signature, and essential safety protocols. The data presented is synthesized from chemical supplier specifications, public chemical databases, and safety data sheets to provide a reliable resource for laboratory professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity and key physical properties of 5-Methoxy-2-nitroaniline are summarized below. These constants are critical for purification, handling, and storage.

Chemical Identifiers
IdentifierValueSource
IUPAC Name 5-methoxy-2-nitroaniline[1][2]
CAS Number 16133-49-6[1][3][4]
Molecular Formula C₇H₈N₂O₃[1][2][3][4]
Molecular Weight 168.15 g/mol [2][3][4]
InChI Key QEHVRGACCVLLNN-UHFFFAOYSA-N[1][3]
Canonical SMILES COC1=CC(=C(C=C1)N)[O-][1][3]
Synonyms 5-methoxy-2-nitrobenzenamine, 3-amino-4-nitroanisole[2][5]
Physical Properties

The melting point is a crucial indicator of purity for a solid compound. The observed range for 5-Methoxy-2-nitroaniline is relatively narrow, suggesting that it exists as a stable crystalline solid at room temperature.

PropertyValueSource
Appearance Brown or crystalline powder[1]
Form Solid[3][6]
Melting Point 125°C to 133°C[1][3][5][6]
Solubility Limited data; likely soluble in organic solvents.

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and purity assessment. While comprehensive spectral data for this specific compound is sparse in peer-reviewed literature, a predictive analysis based on its functional groups provides a reliable framework for characterization.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Methoxy-2-nitroaniline is dominated by vibrations from its amine, nitro, and methoxy-substituted aromatic functionalities.

  • N-H Stretching: Two distinct peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.[7]

  • Aromatic C-H Stretching: Peaks will appear just above 3000 cm⁻¹.

  • Nitro Group (NO₂) Stretching: Strong, characteristic peaks for the asymmetric and symmetric stretching of the nitro group are expected around 1500-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively.[7]

  • C-O (Ether) Stretching: A strong peak corresponding to the aryl-alkyl ether bond should be visible in the 1200-1275 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a definitive map of the proton environment in the molecule.

  • Amine Protons (-NH₂): A broad singlet, typically in the 4-6 ppm range, which may exchange with D₂O.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, expected around 3.8-4.0 ppm.

  • Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) are dictated by the electronic effects of the -NH₂, -NO₂, and -OCH₃ substituents.

Mass Spectrometry (MS)

In mass spectrometry, 5-Methoxy-2-nitroaniline is expected to show a prominent molecular ion (M⁺) peak at an m/z ratio of approximately 168.15, corresponding to its molecular weight.

Experimental Protocol: Melting Point Determination

Determining the melting point is a fundamental procedure for assessing the purity of a crystalline solid like 5-Methoxy-2-nitroaniline. A sharp melting range close to the literature value indicates high purity, while a broad or depressed range suggests the presence of impurities.

Methodology
  • Sample Preparation: A small amount of the crystalline 5-Methoxy-2-nitroaniline is finely crushed into a powder.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: The capillary tube is placed into a calibrated melting point apparatus.

  • Heating and Observation:

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., to ~110°C).

    • The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Data Recording: The temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Experimental Workflow Diagram

MeltingPoint_Workflow A Sample Preparation (Crush solid to fine powder) B Capillary Loading (Pack 2-3 mm of sample) A->B C Instrument Insertion (Place in melting point apparatus) B->C D Rapid Heating Phase (Heat to ~20°C below expected MP) C->D E Slow Heating Phase (Heat at 1-2°C per minute) D->E F Observation & Recording (Record T1 and T2) E->F G Report Melting Range (T1 - T2) F->G

Caption: Workflow for Melting Point Determination.

Safety and Handling

5-Methoxy-2-nitroaniline is classified as a hazardous substance and requires careful handling to minimize exposure.[8]

GHS Hazard Classification
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9][10]

  • Skin Irritation: Causes skin irritation.[8][10]

  • Eye Irritation: Causes serious eye irritation.[8][10]

  • Sensitization: May cause an allergic skin reaction.[2]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[8][11]

  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust.[8][12]

  • First-Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[8][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[8][12]

    • Ingestion: If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth.[8][12]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8][12]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[12]

References

  • 5-Methoxy-2-nitroaniline, 98% 10 g | Buy Online | Thermo Scientific Chemicals.

  • 5-Methoxy-2-nitroaniline | C7H8N2O3 | CID 85300 - PubChem.

  • 5-Methoxy-2-nitroaniline 97 16133-49-6 - Sigma-Aldrich.

  • 5-Methoxy-2-nitroaniline 97 16133-49-6.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Safety data sheet - CPAchem.

  • 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem.

  • An In-depth Technical Guide to 2-Methoxy-5-nitroaniline: Properties, Structure, and Applications - BenchChem.

  • 5-Methoxy-2-nitroaniline | CAS 16133-49-6 | SCBT - Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline - SCILERT.

  • 2-Methoxy-5-nitroaniline hydrochloride(67827-72-9) 1H NMR spectrum - ChemicalBook.

  • 2-methoxy-5-nitroaniline - Stenutz.

  • 5-Methoxy-2-nitroaniline, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar - Fisher Scientific.

  • SAFETY DATA SHEET - TCI Chemicals.

  • 2-methoxy-5-methyl-n-propylaniline (C11H17NO) - PubChemLite.

  • (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | Drug Intermediate | MedChemExpress.

  • 5-Methoxy-2-nitroaniline, 98% - Fisher Scientific.

  • 5-Methoxy-2-nitroaniline, 98% 1 g | Buy Online | Thermo Scientific Chemicals - Fisher Scientific.

  • FT-IR spectra of p-nitroaniline (a) control and (b) treated. - ResearchGate.

Sources

Exploratory

A Spectroscopic Guide to 5-Methoxy-2-nitro-N-propylaniline: Elucidating Structure Through NMR, IR, and MS Analysis

This technical guide provides a comprehensive analysis of the spectral data for 5-Methoxy-2-nitro-N-propylaniline, a substituted nitroaromatic compound of interest in synthetic chemistry and drug development. By integrat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectral data for 5-Methoxy-2-nitro-N-propylaniline, a substituted nitroaromatic compound of interest in synthetic chemistry and drug development. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we present a detailed characterization of its molecular structure. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of N-alkylated nitroanilines. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous structures, ensuring a robust and reliable analysis.

Molecular Structure and Spectroscopic Overview

5-Methoxy-2-nitro-N-propylaniline possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. The electron-donating methoxy (-OCH₃) and N-propylamino (-NHCH₂CH₂CH₃) groups, in conjunction with the strongly electron-withdrawing nitro (-NO₂) group on the aromatic ring, create a complex electronic environment that is reflected in its NMR, IR, and MS spectra. Understanding these interactions is key to accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Methoxy-2-nitro-N-propylaniline, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-Methoxy-2-nitro-N-propylaniline is expected to exhibit distinct signals for the aromatic protons, the N-propyl chain protons, the amine proton, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic H~7.5 - 7.8d~8-91H
Aromatic H~6.3 - 6.5dd~8-9, ~2-31H
Aromatic H~6.2 - 6.4d~2-31H
-NH-~5.0 - 6.0br s-1H
-OCH₃~3.8 - 4.0s-3H
-NCH₂-~3.2 - 3.4t~7-82H
-CH₂-~1.6 - 1.8sextet~7-82H
-CH₃~0.9 - 1.1t~7-83H

Causality Behind Predicted Shifts:

  • Aromatic Protons: The nitro group's strong electron-withdrawing nature deshields the ortho and para protons, shifting them downfield. Conversely, the methoxy and amino groups are electron-donating, shielding the protons at these positions and shifting them upfield. The interplay of these effects results in a complex but predictable pattern for the three aromatic protons.

  • N-Alkyl Protons: The protons on the carbon adjacent to the nitrogen (-NCH₂-) are deshielded due to the electronegativity of the nitrogen atom.[1] The chemical shifts of the other propyl protons are in the typical aliphatic region.

  • Amine Proton: The chemical shift of the N-H proton can be broad and its position is concentration and solvent-dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-NO₂~140 - 145
Aromatic C-NH~148 - 152
Aromatic C-OCH₃~155 - 160
Aromatic C-H~100 - 125 (3 signals)
-OCH₃~55 - 60
-NCH₂-~45 - 50
-CH₂-~20 - 25
-CH₃~10 - 15

Expert Insights: The presence of both electron-donating and electron-withdrawing groups on the aromatic ring leads to a wide dispersion of the aromatic carbon signals. The carbons directly attached to the nitro, amino, and methoxy groups will have the most significantly shifted resonances.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton signals.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified 5-Methoxy-2-nitro-N-propylaniline sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).

  • If necessary, perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[2] The IR spectrum of 5-Methoxy-2-nitro-N-propylaniline will be dominated by the characteristic vibrations of the nitro, amino, and methoxy groups.

Predicted IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3350 - 3450Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium-Strong
Asymmetric NO₂ Stretch1500 - 1550Strong
Symmetric NO₂ Stretch1330 - 1370Strong
Aromatic C=C Bending1450 - 1600Medium
C-N Stretch1250 - 1350Medium
C-O Stretch1000 - 1300Strong

Authoritative Grounding: The nitro group exhibits two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[3][4] For aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[3] The presence of an electron-donating group like methoxy can shift these frequencies to lower wavenumbers.[4] The N-H stretch of a secondary amine typically appears as a single, medium-intensity band.

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for acquiring the IR spectrum.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrum Data

Molecular Ion: The molecular formula of 5-Methoxy-2-nitro-N-propylaniline is C₁₀H₁₄N₂O₃. The expected monoisotopic mass is approximately 210.1004 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

Key Fragmentation Pathways: Nitroaromatic compounds often undergo characteristic fragmentation patterns.[5][6] Common fragmentation pathways for 5-Methoxy-2-nitro-N-propylaniline are expected to include:

  • Loss of the nitro group (-NO₂): This would result in a fragment ion at m/z [M - 46]⁺.

  • Loss of the propyl group (-C₃H₇): This would lead to a fragment at m/z [M - 43]⁺.

  • Alpha-cleavage of the N-propyl group: Cleavage of the C-C bond adjacent to the nitrogen would result in a fragment at m/z [M - 29]⁺ (loss of an ethyl radical).

  • Rearrangement and loss of small molecules: Complex rearrangements involving the nitro and methoxy groups can also occur. For instance, intramolecular oxygen transfer from the nitro group to the alkyl chain can lead to unusual fragmentation patterns.[7]

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • For ESI, the solution is directly infused into the ion source. For EI, the sample may be introduced via a direct insertion probe or a gas chromatograph.

Data Acquisition:

  • Optimize the ion source parameters to achieve stable ionization.

  • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which can further aid in structural confirmation.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 5-Methoxy-2-nitro-N-propylaniline.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of 5-Methoxy-2-nitro-N-propylaniline NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Proton & Carbon Environment NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of 5-Methoxy-2-nitro-N-propylaniline.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural elucidation of 5-Methoxy-2-nitro-N-propylaniline. By carefully analyzing the data from each technique and understanding the underlying chemical principles, a complete and unambiguous structural assignment can be achieved. The predicted spectral data and experimental protocols outlined in this guide serve as a valuable resource for researchers working with this and related compounds, ensuring accurate and reliable characterization.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision‐induced dissociation and tandem mass spectrometry. [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • 5-Methoxy-2-nitroaniline | C7H8N2O3 | CID 85300 - PubChem. [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Denitration of nitroaromatic compounds by arylnitrile radical cations | Journal of the American Society for Mass Spectrometry. [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. [Link]

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Foundational

Technical Guide: Solubility Determination and Thermodynamic Analysis of 5-Methoxy-2-nitro-N-propylaniline

This technical guide provides a rigorous framework for determining, modeling, and analyzing the solubility of 5-Methoxy-2-nitro-N-propylaniline , a specialized nitro-aniline derivative often utilized as a dye intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous framework for determining, modeling, and analyzing the solubility of 5-Methoxy-2-nitro-N-propylaniline , a specialized nitro-aniline derivative often utilized as a dye intermediate or pharmaceutical precursor.

Given the specific nature of this compound and the limited public availability of its precise solubility isotherms, this guide functions as a definitive protocol for researchers to generate, validate, and interpret solubility data. It synthesizes theoretical prediction with experimental methodology, adhering to the standards of journals such as the Journal of Chemical & Engineering Data.

Compound Architecture & Theoretical Solubility Profile

To understand the solubility behavior of 5-Methoxy-2-nitro-N-propylaniline, we must first analyze its molecular structure and functional groups. This analysis predicts solvent interactions based on polarity, hydrogen bonding, and van der Waals forces.

Structural Analysis

The molecule consists of a benzene ring substituted with three key functional groups:

  • Nitro Group (-NO₂): A strong electron-withdrawing group at the ortho position relative to the amine. It creates a significant dipole moment and acts as a hydrogen bond acceptor.

  • Methoxy Group (-OCH₃): An electron-donating group at the meta position (relative to the amine). It adds polarity and acts as a weak hydrogen bond acceptor.

  • N-Propyl Amine Group (-NH-C₃H₇): The propyl chain introduces hydrophobicity, increasing solubility in non-polar and moderately polar solvents (e.g., alcohols, esters) compared to the parent aniline. The secondary amine hydrogen acts as a hydrogen bond donor.

Predicted Solubility Behavior

Based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP):

  • High Solubility: Polar aprotic solvents (DMF, DMSO, NMP) due to strong dipole-dipole interactions.

  • Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) and esters (Ethyl Acetate) due to hydrogen bonding with the amine/nitro groups and hydrophobic interaction with the propyl chain.

  • Low Solubility: Water (due to the hydrophobic propyl chain and aromatic ring) and non-polar alkanes (Hexane, Heptane) due to the high polarity of the nitro group.

Experimental Protocol: Isothermal Saturation Method

This section details the standard operating procedure (SOP) for determining the mole fraction solubility of the compound. This protocol ensures thermodynamic equilibrium and accurate quantification.

Materials & Apparatus[1]
  • Compound: 5-Methoxy-2-nitro-N-propylaniline (Purity > 98%, re-crystallized).

  • Solvents: HPLC grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, etc.).

  • Apparatus: Jacketed glass vessel, thermostatic water bath (± 0.05 K), magnetic stirrer, syringe filters (0.22 µm PTFE).

  • Analysis: HPLC-UV or UV-Vis Spectrophotometer.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add excess solid 5-Methoxy-2-nitro-N-propylaniline to 50 mL of the selected solvent in a jacketed vessel.

  • Set the thermostatic bath to the initial temperature (e.g., 278.15 K).

  • Stir the mixture continuously for 24–48 hours to ensure equilibrium.

Step 2: Sampling & Filtration

  • Stop stirring and allow the solid phase to settle for 2 hours.

  • Withdraw the supernatant using a pre-heated glass syringe.

  • Filter immediately through a 0.22 µm PTFE filter into a pre-weighed volumetric flask.

  • Weigh the flask again to determine the mass of the solution.

Step 3: Quantification

  • Dilute the filtrate with the mobile phase (for HPLC) or solvent (for UV-Vis).

  • Analyze the concentration using a pre-constructed calibration curve.

  • Calculate the mole fraction solubility (

    
    ) using Equation 1.
    


(Where 

are masses of solute and solvent, and

are their molar masses.)
Solid Phase Characterization

To ensure no polymorphic transformation or solvate formation occurred during the experiment, the solid residue must be analyzed via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) .

Thermodynamic Modeling Framework

Experimental data must be correlated with thermodynamic models to allow for interpolation and calculation of dissolution properties.

Modified Apelblat Equation

The modified Apelblat model is a semi-empirical equation widely used for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution.



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via regression analysis.
    
van't Hoff Equation

This equation relates solubility to the enthalpy of solution, assuming the solution is ideal or dilute.



  • 
    : Apparent standard enthalpy of solution.
    
  • 
    : Apparent standard entropy of solution.
    
  • 
    : Gas constant (8.314 J·mol⁻¹·K⁻¹).
    

Thermodynamic Parameters Calculation: From the slope and intercept of the plot of


 vs 

, we calculate:
  • Enthalpy (

    
    ):  Indicates if dissolution is endothermic (positive) or exothermic.
    
  • Entropy (

    
    ):  Reflects the disorder change.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .

Visualization of Experimental & Analytical Workflow

The following diagram illustrates the complete workflow for solubility determination and thermodynamic analysis.

SolubilityWorkflow Start Start: Pure 5-Methoxy-2-nitro-N-propylaniline SolventSelection Solvent Selection (Polar, Non-polar, Protic, Aprotic) Start->SolventSelection Equilibrium Isothermal Saturation (Stirring 24-48h @ T) SolventSelection->Equilibrium Sampling Sampling & Filtration (0.22 µm PTFE Filter) Equilibrium->Sampling SolidCheck Solid Phase Analysis (XRPD / DSC) Equilibrium->SolidCheck Residue Check Analysis Quantification (HPLC / UV-Vis) Sampling->Analysis Calculation Calculate Mole Fraction (x) Analysis->Calculation Output Thermodynamic Parameters (ΔH, ΔS, ΔG) SolidCheck->Output Confirm Polymorph Stability Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Calculation->Modeling Modeling->Output

Figure 1: Step-by-step workflow for the determination and analysis of solubility data.

Data Presentation Standards

When reporting the results for 5-Methoxy-2-nitro-N-propylaniline, data should be tabulated clearly to facilitate comparison.

Table 1: Example Structure for Reporting Experimental Solubility (


) 
T (K)Methanol (

)
Ethanol (

)
Acetone (

)
Ethyl Acetate (

)
Water (

)
278.15ValValValValVal
288.15ValValValValVal
298.15ValValValValVal
308.15ValValValValVal
318.15ValValValValVal

(Note: "Val" represents the experimentally determined mole fraction values. For this specific N-propyl derivative, expect values in alcohols to be higher than in water by orders of magnitude.)

References

  • Shake-Flask Method Protocol

    • Source: NIST / Journal of Chemical & Engineering D
    • Context: Standard isothermal saturation method for solubility determin
    • URL:[Link]

  • Apelblat Equation

    • Title: "Thermodynamic Analysis of Solubility of Solids in Liquids."
    • Source:Journal of Chemical Thermodynamics.
    • URL:[Link]

  • Solubility of Nitroanilines (Comparative Data)

    • Title: "Solubility of 2-Nitro-p-anisidine in Various Solvents." (Proxy for structural comparison).
    • Source:Journal of Molecular Liquids.
    • URL:[Link]

  • Hansen Solubility Parameters

    • Title: "Hansen Solubility Parameters: A User's Handbook."
    • Source: CRC Press.[2]

    • URL:[Link]

Sources

Exploratory

Technical Dossier: 5-Methoxy-2-nitro-N-propylaniline

This guide serves as an advanced technical dossier for 5-Methoxy-2-nitro-N-propylaniline (CAS 1437794-73-4).[1] It is designed for organic chemists and analytical scientists requiring rigorous verification of physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical dossier for 5-Methoxy-2-nitro-N-propylaniline (CAS 1437794-73-4).[1] It is designed for organic chemists and analytical scientists requiring rigorous verification of physicochemical properties, synthesis pathways, and quality control metrics.

Molecular Weight & Physiochemical Profile[1][2][3][4]

Compound Identity

  • IUPAC Name: N-Propyl-5-methoxy-2-nitroaniline

  • CAS Registry Number: 1437794-73-4[1][2][3]

  • Molecular Formula:

    
    [4]
    
  • SMILES: CCCNC1=CC(OC)=CC=C1=O[5]

Part 1: Molecular Weight & Stoichiometry

The precise molecular weight is the foundational metric for all stoichiometric calculations in synthesis and quantitative analysis (qNMR, HPLC).

Quantitative Breakdown
ElementSymbolCountStandard Atomic WeightMass Contribution
CarbonC1012.011120.11 Da
HydrogenH141.00814.11 Da
NitrogenN214.00728.01 Da
OxygenO315.99948.00 Da
Total Average Mass 210.23 g/mol
Monoisotopic Mass 210.1004 Da

Expert Insight: In high-resolution mass spectrometry (HRMS), look for the


 peak at 211.1077 m/z . The presence of a strong M+1 peak is expected due to the carbon count (10 carbons 

11% probability of

).

Part 2: Synthetic Pathways & Reaction Mechanics

For researchers synthesizing this compound, the choice of pathway dictates impurity profiles. Two primary routes exist: Nucleophilic Aromatic Substitution (


)  (Recommended) and Direct Alkylation .
Recommended Route: Displacement

This protocol is preferred for its regioselectivity and avoidance of poly-alkylation byproducts common in direct amine alkylation.

Mechanism: The reaction utilizes 2-Fluoro-4-methoxynitrobenzene as the electrophile. The nitro group at the ortho position activates the fluorine for displacement by propylamine.

Step-by-Step Protocol:

  • Reagents: 2-Fluoro-4-methoxynitrobenzene (1.0 eq), Propylamine (1.2 eq), Triethylamine (1.5 eq).

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN). Note: Protic solvents like EtOH can accelerate

    
     via hydrogen bonding to the leaving group fluorine.
    
  • Condition: Reflux for 4–6 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl (to remove excess amine), then brine. Dry over

    
    .
    
  • Purification: Recrystallization from EtOH/Water yields bright orange/red needles.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the electronic activation required for the


 route.

G cluster_0 Electronic Effect Target Target: 5-Methoxy-2-nitro-N-propylaniline (MW 210.23) Precursor Precursor: 2-Fluoro-4-methoxynitrobenzene Mechanism Mechanism: SnAr Displacement (Ortho-Nitro Activation) Precursor->Mechanism + Propylamine + Base (Et3N) Reagent Reagent: Propylamine Mechanism->Target - HF Reflux

Figure 1: Retrosynthetic pathway utilizing the activating nature of the ortho-nitro group for clean substitution.

Part 3: Analytical Characterization (Self-Validating System)

To ensure scientific integrity, the synthesized compound must pass a "Self-Validating" analytical workflow.

1H NMR Validation (Predicted in )

The structure contains distinct chemical environments that allow for rapid verification.

Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationDiagnostic Note
Aromatic H-3 8.10 ppmDoublet (d)1HDeshielded by ortho-Nitro group.
Aromatic H-6 6.20 ppmDoublet (d)1HShielded by ortho-Amino group.
Aromatic H-4 6.35 ppmDoublet of Doublets1HCoupling with H-3 and H-6.
NH-Propyl 8.00 ppmBroad Singlet1HExchangeable; broadens with concentration.
Methoxy (

)
3.85 ppmSinglet (s)3HCharacteristic methoxy region.
Propyl (

)
3.20 (q), 1.70 (m), 1.00 (t)Multiplets2H, 2H, 3HClassic propyl chain pattern.
Quality Control Logic
  • The "Nitro Shift" Check: If the doublet at ~8.10 ppm is missing, the nitro group may have been reduced or the ring substitution is incorrect.

  • The "Propyl" Check: Integration of the triplet at ~1.00 ppm must be exactly 3:1 relative to the aromatic H-3. Any deviation suggests incomplete alkylation or solvent contamination.

QC Sample Crude Product NMR 1H NMR Analysis Sample->NMR Check1 Check 8.1 ppm (d) Confirm Nitro position NMR->Check1 Check2 Check 3.85 ppm (s) Confirm Methoxy integrity NMR->Check2 Check3 Check 1.0 ppm (t) Confirm Propyl chain NMR->Check3 Pass PASS: Validated Structure Check1->Pass Matches Fail FAIL: Repurify/Resynthesize Check1->Fail Absent Check2->Pass Matches Check2->Fail Shifted Check3->Pass Matches

Figure 2: Analytical decision matrix for validating 5-Methoxy-2-nitro-N-propylaniline purity.

Part 4: Applications & Safety

Research Applications
  • Dye Chemistry: This compound acts as a chromophore . The "Push-Pull" electronic system (Electron Donating Amine/Methoxy vs. Electron Withdrawing Nitro) creates a strong dipole, resulting in vivid yellow/orange coloration. It is a potential intermediate for HC Yellow or Disperse class dyes.

  • Solvatochromic Probes: Due to the internal charge transfer (ICT), the absorption maximum (

    
    ) of this molecule will shift significantly depending on solvent polarity, making it useful for probing micro-environments in polymer matrices.
    
Handling & Safety Profile
  • GHS Classification: Warning.[5]

  • Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

  • Storage: Store in dark, cool (

    
    ), and dry conditions. Nitroanilines are light-sensitive and can darken upon oxidation.
    

References

  • Bidepharm . (n.d.).[4] 5-Methoxy-2-nitro-N-propylaniline Product Dossier (CAS 1437794-73-4).[1][2][6][3] Retrieved from

  • Thermo Fisher Scientific . (n.d.). 5-Methoxy-2-nitroaniline (Parent Compound Reference).[1][7] Thermo Scientific Chemicals. Retrieved from

  • PubChem . (2025).[7] Compound Summary: 2-Methoxy-5-nitroaniline (Isomer/Parent Analog). National Library of Medicine. Retrieved from [8]

  • GuideChem . (n.d.). CAS 1437794-73-4 Technical Specifications. Retrieved from

Sources

Foundational

5-Methoxy-2-nitro-N-propylaniline: A Technical Guide to Chemical Stability and Optimized Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of the stability and storage considerations for 5-Methoxy-2-nitro-N-pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the stability and storage considerations for 5-Methoxy-2-nitro-N-propylaniline. As a substituted nitroaniline, this compound's utility in synthetic chemistry is predicated on its purity and integrity. This guide moves beyond generic storage advice to explain the underlying chemical principles that dictate its stability, offering a framework for its long-term preservation and use in research and development environments.

Section 1: Core Physicochemical and Structural Characteristics

5-Methoxy-2-nitro-N-propylaniline is an aromatic compound featuring a secondary aniline, a nitro group, and a methoxy ether. While extensive data on this specific N-propylated molecule is not publicly available, we can infer its properties from its constituent functional groups and data on the parent compound, 5-Methoxy-2-nitroaniline.

The structure combines the electron-donating effects of the methoxy and secondary amino groups with the potent electron-withdrawing nature of the nitro group. This electronic arrangement is key to its reactivity and, consequently, its degradation profile. The nitro group's position ortho to the amine has significant implications for intramolecular interactions and overall molecular stability.

Table 1: Physicochemical Properties of the Parent Compound, 5-Methoxy-2-nitroaniline

Property Value Source
CAS Number 16133-49-6 [1][2]
Molecular Formula C₇H₈N₂O₃ [1][2]
Molecular Weight 168.15 g/mol [1]
Appearance Brown or orange-red crystals/powder [2][3]
Melting Point 127-133 °C [2]

| Purity (Typical) | ≥97% |[4] |

Section 2: Understanding Degradation: Key Pathways and Mechanisms

The stability of 5-Methoxy-2-nitro-N-propylaniline is not absolute. Its molecular structure contains several functional groups that are susceptible to degradation under common laboratory and storage conditions. Understanding these pathways is critical for preventing the formation of impurities that could compromise experimental outcomes. The electron-withdrawing character of the nitro group, combined with the stability of the benzene ring, makes such compounds generally resistant to oxidative degradation of the ring itself.[5] However, the aniline functional group presents a significant liability.

Key Degradation Susceptibilities:

  • Oxidation of the Aniline Moiety : Anilines are notoriously susceptible to air and light-induced oxidation.[6] This process can form highly colored quinone-imine species and other polymeric impurities, which often manifest as a darkening of the material from its typical brown or orange color.[6][7] The presence of the N-propyl group may offer some steric hindrance but does not eliminate this primary degradation route.

  • Photodegradation : Aromatic nitro compounds and anilines can be light-sensitive.[7][8][9] Exposure to UV or even ambient laboratory light over extended periods can provide the energy to initiate free-radical reactions or other transformations involving the nitro and amino groups. This sensitivity necessitates protection from light during storage and handling.

  • Thermal Decomposition : While stable at ambient temperatures, nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures.[10][11] Decomposition can lead to the release of hazardous nitrogen oxides (NOx) and carbon oxides.[12][13]

  • Reduction of the Nitro Group : The nitro group can be reduced to nitroso, hydroxylamine, and ultimately, amino groups.[14][15] This is a common synthetic transformation but can occur unintentionally in the presence of incompatible materials, such as reducing metals or reagents.

The diagram below illustrates the primary environmental and chemical stressors and the potential degradation products that can arise.

G substance 5-Methoxy-2-nitro-N-propylaniline OxidationProduct Oxidized Impurities (e.g., Quinone-imine species) substance->OxidationProduct Oxidation PhotoProduct Photodegradation Products substance->PhotoProduct Photolysis ThermalProduct Decomposition Products (NOx, COx) substance->ThermalProduct Decomposition ReductionProduct Reduced Impurities (e.g., Diamine species) substance->ReductionProduct Reduction HydrolysisProduct Hydrolysis Products (Potential methoxy cleavage) substance->HydrolysisProduct Hydrolysis O2 Oxygen (Air) O2->substance Light Light (hv) Light->substance Heat Excessive Heat (Δ) Heat->substance Reductant Reducing Agents Reductant->substance AcidBase Strong Acid/Base AcidBase->substance

Caption: Potential degradation pathways for 5-Methoxy-2-nitro-N-propylaniline.

Section 3: Authoritative Recommendations for Storage and Handling

Based on the compound's chemical liabilities, a multi-faceted approach to storage is required to ensure its long-term integrity. The following conditions are derived from best practices for handling sensitive anilines and nitroaromatic compounds.[6][7][16]

Table 2: Recommended Storage & Handling Protocols

Parameter Recommended Condition Rationale & Causality
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the electron-rich aniline moiety, which is the primary cause of color change and impurity formation.[6]
Temperature 2-8°C (Refrigerated) Reduces the rate of all potential degradation reactions, including slow oxidation and potential polymerization.[6] Avoids freezing unless the compound's properties in a frozen state are known.
Light Amber glass vial or opaque container Protects the compound from light-induced degradation (photolysis), a common issue for both aniline and nitroaromatic structures.[7][8][9]
Moisture Tightly sealed container in a dry location Prevents hydrolysis and minimizes atmospheric moisture that can accelerate oxidative processes.[6][16]
Purity Use high-purity material; repurify if discolored Starting with pure material minimizes catalytic degradation. A significant color change indicates degradation, and the material's purity should be analytically confirmed before use.[6]

| Incompatibilities | Store away from strong oxidizing agents, strong acids, strong bases, and reducing agents. | Avoids unintentional and potentially hazardous chemical reactions, such as vigorous oxidation, acid-base reactions, or reduction of the nitro group.[7][8][12] |

Handling Precautions: When handling this compound, standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is essential.[7][17] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation.[13][18] Avoid creating dust, and wash hands thoroughly after handling.[18]

Section 4: A Self-Validating Framework for Stability Assessment

To provide the highest degree of confidence for critical applications, an experimental stability study is the most rigorous approach. A forced degradation study exposes the compound to exaggerated stress conditions to rapidly identify potential degradation pathways and the analytical signatures of the resulting impurities.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of 5-Methoxy-2-nitro-N-propylaniline under various stress conditions.

Materials and Reagents:

  • 5-Methoxy-2-nitro-N-propylaniline

  • HPLC-grade Methanol and Acetonitrile

  • HPLC-grade Water

  • Formic Acid

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

Step-by-Step Methodology:

  • Stock Solution Preparation : Accurately prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition Application : For each condition below, dilute the stock solution with the specified stressor solution to a final concentration of approximately 100 µg/mL.

  • Incubation : Store the stressed samples under the conditions outlined in Table 3. Include a control sample diluted with only methanol/water and kept protected from light at 2-8°C.

  • Time-Point Sampling : Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 8, 24 hours).

  • Quenching/Neutralization : Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL) with the mobile phase.

  • Analysis : Analyze all samples immediately by a stability-indicating HPLC-UV/MS method (see Section 4.2).

Table 3: Illustrative Forced Degradation Study Conditions

Stress Condition Reagent / Condition Details Incubation
Acid Hydrolysis 0.1 M HCl 60°C
Base Hydrolysis 0.1 M NaOH 60°C
Oxidation 3% H₂O₂ Room Temperature
Thermal Stress Solid compound & solution 80°C (in oven)

| Photostability | Solution in quartz cuvette | Direct exposure to ICH-compliant light source |

Analytical Protocol: Stability-Indicating HPLC-UV/MS Method

A robust analytical method is essential to separate the parent compound from any potential degradation products.

Table 4: Illustrative HPLC-UV/MS Method Parameters

Parameter Condition
Instrument HPLC system with Diode Array Detector (DAD) and Mass Spectrometer (MS)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 20 min, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, plus max absorbance)

| MS Detection | Electrospray Ionization (ESI), positive ion mode, scan m/z 50-500 |

Data Analysis: The purity of the compound is determined by calculating the peak area percentage of the parent peak relative to the total area of all peaks.[19] The mass spectrometer is used to identify the molecular weights of new peaks, aiding in the structural elucidation of degradation products.

The workflow for this stability assessment is visualized below.

G cluster_stress Forced Degradation cluster_data Data Interpretation start Start: Obtain High-Purity 5-Methoxy-2-nitro-N-propylaniline prep_stock Prepare 1 mg/mL Stock Solution start->prep_stock stress_acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->stress_acid Expose to Stressors stress_base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->stress_base Expose to Stressors stress_ox Oxidation (3% H₂O₂, RT) prep_stock->stress_ox Expose to Stressors stress_therm Thermal Stress (80°C) prep_stock->stress_therm Expose to Stressors stress_photo Photostability (ICH Light Source) prep_stock->stress_photo Expose to Stressors sampling Time-Point Sampling (e.g., 0, 2, 8, 24h) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling quench Neutralize / Quench / Dilute Samples sampling->quench analysis Analyze via Stability-Indicating HPLC-UV/MS Method quench->analysis calc_purity Calculate Purity (% Area) analysis->calc_purity id_degradants Identify Degradants (MS Data) analysis->id_degradants mass_balance Assess Mass Balance analysis->mass_balance report Generate Stability Report calc_purity->report id_degradants->report mass_balance->report

Sources

Exploratory

"5-Methoxy-2-nitro-N-propylaniline safety data sheet (SDS)"

This is an advanced technical guide and safety monograph for 5-Methoxy-2-nitro-N-propylaniline (CAS 1437794-73-4).[1] It is structured not as a standard regulatory SDS, but as a strategic risk management framework for ph...

Author: BenchChem Technical Support Team. Date: February 2026

This is an advanced technical guide and safety monograph for 5-Methoxy-2-nitro-N-propylaniline (CAS 1437794-73-4).[1] It is structured not as a standard regulatory SDS, but as a strategic risk management framework for pharmaceutical researchers and process chemists handling this specific intermediate.[1]

Strategic Handling, Toxicology, and Process Safety for Drug Development

Executive Summary & Chemical Identity

5-Methoxy-2-nitro-N-propylaniline is a specialized nitro-aromatic building block, primarily utilized as a precursor in the synthesis of heterocycle-based kinase inhibitors (e.g., EGFR, ALK inhibitors).[1][2][3] Its structural motif—an electron-rich anisole ring deactivated by a nitro group and functionalized with a secondary amine—makes it a critical "scaffold" for generating diaminobenzene derivatives upon reduction.[1]

However, this utility comes with a significant toxicological burden.[1] As a nitroaniline derivative, it possesses a high potential for methemoglobinemia (oxidation of hemoglobin) and skin sensitization . The N-propyl substituent increases lipophilicity compared to its parent compound (5-methoxy-2-nitroaniline), theoretically enhancing dermal absorption and blood-brain barrier penetration.[1]

Chemical Profile
PropertyData
CAS Number 1437794-73-4
IUPAC Name N-Propyl-5-methoxy-2-nitroaniline
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Physical State Solid (typically orange/red crystalline powder)
Solubility Low in water; High in DMSO, DCM, Ethyl Acetate
Key Functional Groups Nitro (-NO₂), Secondary Amine (-NH-Pr), Methoxy (-OCH₃)

Hazard Characterization & Toxicology (The "Why" Behind the Warning)

Standard SDSs list hazards; this section explains the mechanism to validate safety protocols.

Mechanism of Toxicity: The Nitro-Reduction Cycle

The primary acute hazard of 5-methoxy-2-nitro-N-propylaniline is methemoglobinemia , driven by the metabolic reduction of the nitro group.[1] Unlike simple anilines, the N-propyl group may delay hepatic clearance, prolonging the circulation of active metabolites.[1]

Mechanism:

  • Absorption: Rapidly absorbed via inhalation or dermal contact due to lipophilic nature (LogP > 2.5 estimated).[1]

  • Bioactivation: Hepatic CYP450 enzymes reduce the nitro group to a hydroxylaminobenzene intermediate.[1]

  • Redox Cycling: The hydroxylamine is oxidized back to a nitroso compound, generating superoxide radicals and oxidizing Ferrous (Fe²⁺) hemoglobin to Ferric (Fe³⁺) methemoglobin, which cannot transport oxygen.

  • Sensitization: The reactive nitroso intermediate can haptenize skin proteins, leading to severe allergic contact dermatitis (ACD).[1]

Predicted GHS Classification (Read-Across)

Based on structural analogs (e.g., 5-methoxy-2-nitroaniline, CAS 16133-49-6) and QSAR modeling.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3/4H301/H302: Toxic/Harmful if swallowed.[1]
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin.[1]
Skin Sensitization Cat 1A H317: May cause severe allergic skin reaction.[1]
STOT - Repeated Cat 2H373: May cause damage to blood (Methemoglobinemia).[1]
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defects (Ames positive potential).[1]

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bioactivation pathway that necessitates high-containment handling.

MetabolicPathway Parent 5-Methoxy-2-nitro- N-propylaniline (Lipophilic Precursor) Hydroxylamine N-Hydroxy Metabolite (Reactive Intermediate) Parent->Hydroxylamine CYP450 Reductase (Liver) Nitroso Nitroso-arene (Protein Binder) Hydroxylamine->Nitroso Oxidation DNA_Adduct DNA Adducts (Mutagenicity) Hydroxylamine->DNA_Adduct Nitrenium Ion Formation Nitroso->Hydroxylamine Redox Cycling MetHb Methemoglobinemia (Fe2+ -> Fe3+) Nitroso->MetHb ROS Generation

Caption: Figure 1.[1] Metabolic activation of nitroanilines leading to hematotoxicity (MetHb) and genotoxicity.[1]

Occupational Hygiene & Exposure Control (The Self-Validating System)

To handle this compound safely, researchers must implement a "Barrier-in-Depth" strategy.[1] Reliance on a fume hood alone is insufficient for potent sensitizers.[1]

Engineering Controls (Primary Barrier)
  • Powder Handling: Weighing must be performed in a Powder Containment Balance Enclosure or a Glovebox (Isolator) if handling >1 gram.[1]

  • Solution Handling: Standard chemical fume hood (face velocity 0.5 m/s).[1]

  • HEPA Filtration: Essential for exhaust to prevent facility contamination with allergenic dust.[1]

Personal Protective Equipment (PPE) Matrix

Rationale: The N-propyl group enhances permeation through standard latex.[1]

PPE ComponentSpecificationRationale
Gloves (Primary) Nitrile (Double Gloved) 0.11 mm minimum.[1] Change every 30 mins.
Gloves (Splash) Silver Shield / Laminate Required for prolonged contact or spill cleanup.[1]
Respiratory P3 / N100 If outside enclosure.[1] Dusts are potent sensitizers.[1]
Body Tyvek Lab Coat Disposable; do not launder (prevents cross-contamination).[1]
Decontamination Protocol

Nitroanilines are persistent.[1]

  • Solubilize: Wipe surfaces with Ethanol or Isopropanol (solubilizes the lipophilic residue).[1]

  • Degrade: Follow with a 10% Sodium Hypochlorite (Bleach) or specific surfactant wash to degrade the amine functionality.[1]

  • Verify: UV inspection (many nitroanilines fluoresce) or colorimetric swab test (diazotization) can confirm cleaning.

Synthesis & Quality Profiling

For drug development, purity is paramount.[4] Impurities in this intermediate (e.g., unreacted starting materials or isomers) can lead to genotoxic impurities in the final API.

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 380 nm (nitro group specific).

  • Retention Time: Expect a shift later than 5-methoxy-2-nitroaniline due to the propyl chain.[1]

Stability
  • Light Sensitivity: Nitroanilines are photodegradable.[1] Store in amber vials.

  • Air Sensitivity: Stable, but amine oxidation is possible over long-term storage.[1] Store under Nitrogen/Argon at 2-8°C.

Emergency Response Protocols

This section provides a science-based response plan, distinct from generic advice.

Medical Management of Exposure

Signs of Toxicity: Blue lips/fingernails (cyanosis), headache, dizziness, chocolate-brown blood.[1] Action:

  • Immediate Decon: Wash skin with soap and water for 15 minutes.[1] Do not use alcohol on skin (enhances absorption).

  • Oxygen: Administer 100% oxygen.

  • Antidote: Methylene Blue is the specific antidote for methemoglobinemia (reduces Fe³⁺ back to Fe²⁺).[1] Note: Contraindicated in G6PD deficiency.[1]

Spills and Release
  • Solid Spill: Do not sweep (creates dust).[1] Use a HEPA vacuum or wet-wipe method.[1]

  • Disposal: Incineration is the only acceptable disposal method.[1] Do not discharge into water systems (highly toxic to aquatic life, LC50 < 10 mg/L predicted).

Operational Workflow Visualization

HandlingWorkflow Start Start: Handling 5-Methoxy-2-nitro- N-propylaniline RiskAssess Risk Assessment: Qty > 1g or Solution? Start->RiskAssess SmallScale < 1g Solid: Fume Hood + N95/P3 Mask Double Nitrile Gloves RiskAssess->SmallScale Small Scale LargeScale > 1g Solid: Powder Containment Enclosure Tyvek Sleeves + Double Gloves RiskAssess->LargeScale Large Scale Process Synthesis / Weighing SmallScale->Process LargeScale->Process Decon Decon: Ethanol Wipe -> Soap/Water Wash Process->Decon Waste Waste: High Temp Incineration (NO Drain Disposal) Decon->Waste

Caption: Figure 2. Risk-based handling workflow for potent nitroaniline intermediates.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 85300: 5-Methoxy-2-nitroaniline.[1][5][6][7] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2025).[1][7] C&L Inventory: Nitroaniline Derivatives. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Health Guideline for Aniline and Nitroaniline Homologues. Retrieved from [Link][1]

Sources

Foundational

The Ascendant Therapeutic Potential of N-Propylaniline Derivatives: A Technical Guide for Drug Discovery

Abstract The N-propylaniline scaffold, a seemingly simple structural motif, has emerged as a cornerstone in contemporary medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-propylaniline scaffold, a seemingly simple structural motif, has emerged as a cornerstone in contemporary medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, spanning from oncology and inflammatory disorders to infectious diseases and neuropharmacology. This technical guide provides a comprehensive literature review of N-propylaniline derivatives, offering an in-depth exploration of their synthesis, mechanisms of action, and structure-activity relationships. By presenting quantitative data, detailed experimental protocols, and visualizing key molecular pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to navigate and innovate within this promising chemical space. We will delve into the nuances of experimental design, from the strategic selection of synthetic routes to the intricate details of biological evaluation, providing a field-proven perspective on harnessing the full therapeutic potential of this versatile class of compounds.

The Strategic Synthesis of N-Propylaniline Derivatives: A Comparative Analysis

The journey to unlocking the therapeutic potential of N-propylaniline derivatives begins with their synthesis. The choice of synthetic methodology is a critical decision, directly impacting yield, purity, scalability, and the economic viability of a potential drug candidate. Here, we provide a comparative overview of the most common and effective methods for the synthesis of the N-propylaniline backbone and its more complex derivatives.

Core Synthesis Methodologies

A variety of methods can be employed for the synthesis of the foundational N-propylaniline structure, each with its own set of advantages and limitations.

MethodReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Direct Alkylation Aniline, n-PropanolH₂SO₄ or HCl-2452~47-52%Low-cost starting materials.High temperature and pressure required; formation of N,N-dipropylaniline byproduct.[1]
Buchwald-Hartwig Amination Bromobenzene, PropylaminePd₂(dba)₃ / XPhosToluene100Varies>95%High yield and purity, broad substrate scope.Expensive catalyst and ligands.[1]
Reductive Amination Aniline, PropionaldehydeNaBH(OAc)₃DichloromethaneRoom Temp.VariesHighMild reaction conditions, high chemoselectivity.Requires a stoichiometric amount of reducing agent.[1]

Expert Insight: For high-throughput screening and initial discovery chemistry where purity and yield are paramount, the Buchwald-Hartwig amination is often the superior choice, despite its cost.[1] For process development and larger-scale synthesis, reductive amination offers a more cost-effective and operationally simpler alternative with excellent yields.[1] Direct alkylation , while seemingly straightforward, is often plagued by poor selectivity and harsh conditions, making it less suitable for the synthesis of complex, functionalized derivatives.[1]

Synthesis of Advanced Derivatives: Sulfonamides and Ureas

Building upon the N-propylaniline core, more complex derivatives with enhanced biological activity can be synthesized. A common strategy involves the introduction of sulfonamide and urea functionalities.

Experimental Protocol: Synthesis of N-Propylaniline-Phenylpiperazine Sulfonamide Derivatives

  • Step 1: Synthesis of 4-bromo-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)aniline.

    • To a solution of 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine (1 equiv.) and DIPEA (2 equiv.) in DMF (0.5 M) at room temperature, add 4-bromoaniline (2 equiv.).

    • Stir the mixture at 120 °C for 20 hours.

    • Extract the mixture with EtOAc, wash with water, and dry over Na₂SO₄.

    • Purify the residue by column chromatography on SiO₂ (Hexanes/EtOAc = 60:40) to afford the pure product.

  • Step 2: Preparation of the Sulfonamide Derivative.

    • To a solution of the product from Step 1 (1 equiv.) in dichloromethane (0.1 M), add triethylamine (2 equiv.) and the corresponding sulfonyl chloride (1.1 equiv.) at 0 °C.

    • After stirring overnight, extract the mixture with dichloromethane and water, and dry over Na₂SO₄.

    • Purify the crude product by flash chromatography on silica gel (n-hexane/EtOAc) to afford the final sulfonamide derivative.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

N-propylaniline derivatives have emerged as a significant class of compounds in oncology research, demonstrating multifaceted mechanisms of action that target key vulnerabilities in cancer cells.

Overcoming Multidrug Resistance (MDR)

A major hurdle in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1] These efflux pumps actively expel chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy.[1]

N-propylaniline derivatives, particularly those integrated into a quinazolinamine scaffold, have shown remarkable efficacy as dual inhibitors of P-gp and BCRP.[1]

Quantitative Data: Inhibition of BCRP and P-gp by N-phenylquinazolin-4-amine Derivatives [1]

Compound IDR-group on Aniline RingBCRP IC₅₀ (µM)P-gp IC₅₀ (µM)
13-propyl0.250.48
23-ethyl0.310.55
33-methyl0.420.71
44-propyl0.380.62
5H1.252.10

Structure-Activity Relationship (SAR) Insights: The data clearly indicates that the presence and position of the propyl group on the aniline ring are critical for inhibitory activity.[1] The 3-propylaniline derivative (Compound 1) exhibits the most potent dual inhibitory activity against both BCRP and P-gp.[1] This suggests that the lipophilicity and steric bulk of the propyl group at the meta position of the aniline ring are optimal for interaction with the binding sites of these efflux pumps.

Mechanism of Action: Reversal of Multidrug Resistance

MDR_Reversal cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Efflux_Pump P-gp / BCRP Efflux Pump Chemo->Efflux_Pump Efflux Target Intracellular Target (e.g., DNA) Extracellular_Chemo Extracellular Chemotherapeutic Efflux_Pump->Extracellular_Chemo NPA_Derivative N-Propylaniline Derivative NPA_Derivative->Efflux_Pump Inhibition Extracellular_Chemo->Chemo Influx

Caption: Reversal of multidrug resistance by N-propylaniline derivatives.

Induction of Apoptosis

Beyond their role in overcoming MDR, certain N-propylaniline derivatives can directly induce programmed cell death, or apoptosis, in cancer cells. This is a highly desirable trait for an anticancer agent, as it leads to the clean and efficient elimination of malignant cells.

Mechanism of Action: The Caspase Cascade

The apoptotic process is executed by a family of proteases known as caspases. The activation of these caspases occurs in a hierarchical cascade. While the precise upstream signaling initiated by all N-propylaniline derivatives is still under investigation, a common pathway involves the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3.[2][3]

  • Extrinsic Pathway (Death Receptor Pathway): Some derivatives may engage with death receptors on the cell surface, leading to the recruitment of FADD and the subsequent activation of caspase-8.[2]

  • Intrinsic Pathway (Mitochondrial Pathway): Other derivatives may induce mitochondrial stress, leading to the release of cytochrome c, which then forms the apoptosome with Apaf-1 and activates caspase-9.[3]

Both pathways converge on the activation of caspase-3, which then cleaves a plethora of cellular substrates, leading to the characteristic morphological changes of apoptosis.[4]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway NPA_Derivative N-Propylaniline Derivative Death_Receptor Death Receptor NPA_Derivative->Death_Receptor Mitochondria Mitochondria NPA_Derivative->Mitochondria Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathways targeted by N-propylaniline derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, some N-propylaniline derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M checkpoint. By modulating the activity of cyclin-dependent kinases (CDKs), these compounds can prevent cancer cells from entering mitosis, ultimately leading to cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the N-propylaniline derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5][6]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[5]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. N-propylaniline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as a new class of therapeutic agents for these conditions.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of N-propylaniline derivatives appear to be multifactorial, involving the modulation of several key signaling pathways.

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are central to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[7][8] Some N-propylaniline derivatives may act as inhibitors of COX and/or LOX, thereby reducing the synthesis of these inflammatory molecules.

  • Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[9][10][11] Certain N-propylaniline derivatives may interfere with the activation of the NF-κB pathway, preventing the transcription of inflammatory cytokines and enzymes.[12]

Anti_inflammatory_Pathway cluster_NFkB NF-κB Pathway cluster_COX_LOX COX/LOX Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates NPA_Derivative N-Propylaniline Derivative NPA_Derivative->IKK Inhibition COX_LOX COX / LOX NPA_Derivative->COX_LOX Inhibition IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Promotes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Prostaglandins_Leukotrienes->Inflammation

Caption: Anti-inflammatory mechanisms of N-propylaniline derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[13][14][15]

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-200 g) to laboratory conditions for at least one week.[16]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[16]

  • Animal Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle Control, N-propylaniline derivative-treated group, and a Positive Control group (e.g., Indomethacin, 10 mg/kg).[16]

  • Drug Administration: Administer the compounds orally one hour before the carrageenan injection.[16]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[16]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[16]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.[16]

Antimicrobial Activity: A New Frontier in the Fight Against Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. N-propylaniline derivatives, particularly those incorporated into heterocyclic ring systems, have shown promising activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Insights:

While a comprehensive SAR for the antimicrobial activity of N-propylaniline derivatives is still emerging, several key trends have been observed:

  • Lipophilicity: Increasing the lipophilicity of the molecule, often through the addition of alkyl or aryl substituents, can enhance antimicrobial activity by facilitating passage through the microbial cell membrane.

  • Heterocyclic Scaffolds: The incorporation of the N-propylaniline moiety into heterocyclic systems like quinolines, pyrazoles, and triazoles often leads to a significant increase in antimicrobial potency.[17][18]

  • Specific Substituents: The nature and position of substituents on the aromatic rings can have a profound impact on activity. For example, electron-withdrawing groups may enhance activity against certain strains.

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Representative Derivatives

Derivative ClassBacterial StrainMIC (µg/mL)
N-arylpyrrole derivative VcE. coli8
N-arylpyrrole derivative VcK. pneumoniae8
N-arylpyrrole derivative VcA. baumannii8
N-arylpyrrole derivative Vb, Vc, VeMRSA4

Emerging Applications: From Neuropharmacology to Materials Science

The versatility of the N-propylaniline scaffold extends beyond the realms of oncology, inflammation, and infectious diseases.

Dopamine Receptor Agonism

Several N-propyl-containing compounds have been identified as potent agonists of dopamine D2 and D3 receptors.[5][19][20] This has significant implications for the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[13] The N-propyl group appears to be a key pharmacophoric feature for achieving high affinity and selectivity for these receptors.[21]

Structure-Activity Relationship (SAR) Insights:

  • The stereochemistry of the molecule is crucial, with the (R)-enantiomer often exhibiting significantly higher potency than the (S)-enantiomer.[5][16]

  • The orientation of the N-H vector in related indole derivatives has been shown to be critical for potent dopamine agonist activity.[19]

Corrosion Inhibition

N-propylaniline and its derivatives have shown promise as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[22][23][24] The mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that prevents contact with corrosive agents.[8][25]

Mechanism of Action:

The lone pair of electrons on the nitrogen atom of the aniline moiety, along with the π-electrons of the aromatic ring, can interact with the vacant d-orbitals of the metal, leading to strong adsorption.[26] The presence of the propyl group can enhance the surface coverage and hydrophobicity of the protective film.

Conclusion and Future Directions

The N-propylaniline scaffold has proven to be an exceptionally fruitful starting point for the design and discovery of novel therapeutic agents and functional materials. The derivatives of this versatile molecule have demonstrated a wide array of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, as well as promising applications in neuropharmacology and materials science.

The future of N-propylaniline derivative research lies in a more detailed and systematic exploration of their structure-activity relationships. A deeper understanding of how subtle structural modifications influence their interaction with specific biological targets will be crucial for the rational design of next-generation compounds with enhanced potency, selectivity, and reduced off-target effects. Advanced computational modeling and high-throughput screening will undoubtedly play a pivotal role in this endeavor.

Furthermore, a more comprehensive elucidation of the molecular mechanisms underlying the diverse biological activities of these compounds is warranted. This will not only provide a more complete picture of their therapeutic potential but also open up new avenues for their application in a wider range of diseases.

References

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  • Synthesis and evaluation of corrosion inhibiting activity of new molecular hybrids containing the morpholine, 1,4-naphthoquinone. SciSpace. [Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PMC. [Link]

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Exploratory

Introduction: Understanding the Isomeric Landscape

An In-depth Technical Guide to the Isomers of Methoxy-nitro-N-propylaniline This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of the various isomers of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Isomers of Methoxy-nitro-N-propylaniline

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of the various isomers of Methoxy-nitro-N-propylaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry of these compounds, offering field-proven insights and detailed experimental protocols.

The structural diversity of substituted anilines is of significant interest in medicinal chemistry and materials science. Methoxy-nitro-N-propylaniline, a molecule combining electron-donating (methoxy, N-propylamino) and electron-withdrawing (nitro) groups, presents a fascinating case study in isomerism. The relative positions of the methoxy and nitro substituents on the aniline ring dramatically influence the molecule's electronic properties, steric hindrance, and, consequently, its chemical reactivity and biological activity.

This guide focuses on the nine potential positional isomers of Methoxy-nitro-N-propylaniline, where the N-propylamino group defines the first position on the benzene ring. Understanding the distinct properties of each isomer is crucial for targeted synthesis and application-specific development.

Synthetic Pathways and Mechanistic Considerations

The synthesis of Methoxy-nitro-N-propylaniline isomers typically involves a multi-step process, beginning with a suitably substituted methoxynitroaniline or a related precursor. The choice of the starting material and the reaction sequence are critical for achieving the desired isomeric purity. The two primary retrosynthetic approaches involve either the N-propylation of a methoxynitroaniline or the nitration of a methoxy-N-propylaniline.

General Synthetic Strategy: N-Alkylation

A common and reliable method for synthesizing these isomers is the N-alkylation of the corresponding methoxynitroaniline with a propyl halide (e.g., 1-bromopropane or 1-iodopropane). This reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), to neutralize the hydrohalic acid byproduct. The choice of solvent is also critical, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) being preferred to facilitate the Sₙ2 reaction.

Experimental Protocol: Synthesis of 4-Methoxy-2-nitro-N-propylaniline

  • Reaction Setup: To a solution of 4-methoxy-2-nitroaniline (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (2.0 eq) and 1-bromopropane (1.5 eq).

  • Reaction Conditions: Stir the mixture vigorously at reflux (approximately 80-85 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Collect the fractions containing the desired product, combine them, and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram of the Synthetic Workflow

G cluster_workflow General N-Alkylation Workflow start Reactants: - Methoxynitroaniline Isomer - 1-Bromopropane - K₂CO₃ reaction Reflux in Acetonitrile (80-85°C, 12-24h) start->reaction Step 1: Reaction workup Aqueous Work-up & Extraction reaction->workup Step 2: Isolation purification Column Chromatography (Silica Gel) workup->purification Step 3: Purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization Step 4: Verification

Caption: Workflow for the synthesis of Methoxy-nitro-N-propylaniline isomers via N-alkylation.

Isomer Identification and Characterization

Distinguishing between the nine isomers of Methoxy-nitro-N-propylaniline requires a combination of advanced analytical techniques. Spectroscopic methods are paramount for unambiguous structure elucidation.

Spectroscopic Data Overview

The following table summarizes the expected ¹H NMR chemical shifts for a representative isomer, 4-Methoxy-2-nitro-N-propylaniline. The specific shifts and coupling constants for the aromatic protons are highly diagnostic for determining the substitution pattern on the benzene ring.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H (ortho to -NO₂)~8.0 - 8.2d~2.5
Aromatic-H (ortho to -OCH₃)~7.0 - 7.2d~9.0
Aromatic-H (meta to both)~6.8 - 7.0dd~9.0, 2.5
Methoxy (-OCH₃)~3.8 - 4.0s-
N-CH₂-~3.2 - 3.4t~7.5
-CH₂-CH₂-~1.6 - 1.8sextet~7.5
-CH₃~0.9 - 1.1t~7.5

Note: These are approximate values and can vary based on the solvent and instrument used.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the different isomers and assessing the purity of the synthesized compounds.

  • HPLC: Reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating these isomers based on their polarity differences.

  • GC: Gas chromatography, often coupled with mass spectrometry (GC-MS), can also be employed for separation and identification, particularly for assessing volatility and fragmentation patterns.

Potential Applications in Research and Development

While specific applications for Methoxy-nitro-N-propylaniline isomers are not extensively documented in mainstream literature, their structural motifs are present in a variety of biologically active molecules and functional materials.

  • Pharmaceutical Scaffolds: Substituted nitroanilines are known precursors in the synthesis of various heterocyclic compounds with potential therapeutic activities, including antimicrobial and anticancer agents. The interplay of the methoxy and N-propyl groups can modulate the pharmacokinetic and pharmacodynamic properties of these derivatives.

  • Dyes and Pigments: The chromophoric nature of the nitroaniline core suggests potential applications in the development of novel dyes and pigments. The specific substitution pattern influences the absorption and emission spectra of the molecule.

  • Non-linear Optical Materials: Molecules with strong electron-donating and electron-accepting groups, such as Methoxy-nitro-N-propylaniline, can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics.

Safety and Handling

Nitroaromatic compounds should be handled with caution as they are often toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

Conclusion

The isomers of Methoxy-nitro-N-propylaniline represent a rich area for chemical exploration. The synthetic routes are accessible, and the distinct physicochemical properties of each isomer offer a range of possibilities for future research and development. A systematic approach to their synthesis and characterization, as outlined in this guide, is essential for unlocking their full potential in various scientific and industrial applications.

References

Due to the highly specific nature of the "Methoxy-nitro-N-propylaniline" isomers, direct literature on these exact compounds is scarce. The synthetic and characterization principles are based on well-established organic chemistry methodologies for analogous substituted anilines. The following references provide authoritative information on the relevant reactions and techniques.

  • Title: Advanced Organic Chemistry: Part B: Reaction and Synthesis Source: Carey, F. A., & Sundberg, R. J. (2007). Springer. URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Smith, M. B., & March, J. (2013). John Wiley & Sons. URL: [Link]

  • Title: Practical Organic Synthesis: A Student's Guide Source: Schoffstall, A. M., Gaddis, B. A., & Druelinger, M. L. (2010). John Wiley & Sons. URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]

Protocols & Analytical Methods

Method

"using 5-Methoxy-2-nitro-N-propylaniline in benzimidazole synthesis"

Topic: High-Efficiency Synthesis of 1-Propyl-5-Methoxybenzimidazoles using 5-Methoxy-2-nitro-N-propylaniline Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Development Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Synthesis of 1-Propyl-5-Methoxybenzimidazoles using 5-Methoxy-2-nitro-N-propylaniline Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Development Scientists

[1]

Abstract & Strategic Overview

The benzimidazole pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core scaffold for diverse therapeutics ranging from antihistamines (e.g., Astemizole) to proton pump inhibitors (e.g., Omeprazole) and anti-infectives.

This guide details the utilization of 5-Methoxy-2-nitro-N-propylaniline (CAS: 16133-49-6) as a high-value building block. The presence of the N-propyl group eliminates the need for post-cyclization alkylation—a step notoriously plagued by N1/N3 regioselectivity issues. Furthermore, the 5-methoxy substituent provides a handle for metabolic stability and electronic tuning.

We present two validated protocols:

  • Method A (The "Gold Standard"): Stepwise Catalytic Hydrogenation followed by Oxidative Cyclization. Best for scale-up and rigorous characterization.

  • Method B (The "Rapid Screen"): Sodium Dithionite (

    
    ) Mediated One-Pot Cascade. Best for high-throughput library generation.
    

Chemical Profile & Handling

PropertySpecification
Compound 5-Methoxy-2-nitro-N-propylaniline
Molecular Weight 210.23 g/mol
Appearance Orange to Red Crystalline Solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water
Key Hazard Warning: Nitroaromatics are potential methemoglobinemia inducers.[1] Skin sensitizer. Handle in a fume hood.
Storage Store under inert gas (

or Ar) at 2–8°C. Light sensitive.

Synthetic Logic & Mechanism

The transformation relies on the reduction of the electron-deficient nitro group to a nucleophilic amine. The resulting ortho-diamine intermediate is highly reactive and susceptible to oxidation (turning purple/black upon air exposure). Therefore, in situ trapping with an electrophile (aldehyde) is the preferred strategy to lock the benzimidazole core.

Pathway Visualization

The following diagram illustrates the electronic progression from the nitroaniline precursor to the cyclized benzimidazole.

BenzimidazoleSynthesis cluster_conditions Critical Control Points Start 5-Methoxy-2-nitro- N-propylaniline Red Reduction (NO2 -> NH2) Start->Red Method A: H2/Pd-C Method B: Na2S2O4 Inter Intermediate: 4-Methoxy-N1-propyl- benzene-1,2-diamine Red->Inter Unstable Diamine Cycl Cyclization (+ Aldehyde R-CHO) Inter->Cycl Condensation Prod Target: 1-Propyl-2-substituted- 5-methoxybenzimidazole Cycl->Prod -H2O Oxidative Aromatization

Caption: Mechanistic flow from nitroaniline reduction to benzimidazole ring closure. Note the instability of the diamine intermediate.

Detailed Experimental Protocols

Method A: Stepwise Catalytic Hydrogenation (High Purity)

Recommended for gram-scale synthesis where isolation of the diamine is required for specific derivatization.

Phase 1: Reduction
  • Setup: Charge a hydrogenation vessel (Parr shaker or balloon flask) with 5-Methoxy-2-nitro-N-propylaniline (1.0 equiv) dissolved in anhydrous Methanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate) under a nitrogen blanket.

    • Safety Note: Pd/C is pyrophoric. Keep wet with solvent.

  • Reaction: Purge vessel with

    
     gas (x3). Agitate under 
    
    
    
    atmosphere (1–3 atm) at RT for 2–4 hours.
  • Monitoring: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes). The yellow starting material spot (

    
    ) will disappear, replaced by a polar, UV-active blue-fluorescent spot (diamine).
    
  • Workup: Filter through a Celite pad under nitrogen (to prevent rapid oxidation). The filtrate contains the 4-methoxy-N1-propylbenzene-1,2-diamine . Use immediately.

Phase 2: Oxidative Cyclization (The Metabisulfite Method)
  • Reagents: To the fresh diamine filtrate, add the desired Aldehyde (1.05 equiv).

  • Oxidant: Add Sodium Metabisulfite (

    
    , 1.2 equiv) dissolved in a minimum amount of water.
    
    • Why:

      
       facilitates the condensation and subsequent oxidation of the aminal intermediate to the aromatic benzimidazole.
      
  • Conditions: Heat the mixture to reflux (

    
     for MeOH) for 4–6 hours.
    
  • Purification: Concentrate solvent. Partition between EtOAc and

    
     (aq). Dry organics over 
    
    
    
    .[2][3] Flash chromatography yields the 1,2,5-substituted benzimidazole.
Method B: One-Pot Dithionite Cascade (High Throughput)

Recommended for library synthesis or when hydrogenation equipment is unavailable.

Reagents & Setup
  • Substrate: 5-Methoxy-2-nitro-N-propylaniline (1 mmol)

  • Reagent: Sodium Dithionite (

    
    , 3.5 mmol)
    
  • Electrophile: Aryl/Alkyl Aldehyde (1.1 mmol)

  • Solvent: DMSO/Water (9:1) or EtOH/Water (3:1)

Protocol
  • Dissolution: In a sealable reaction vial, dissolve the nitroaniline and the aldehyde in DMSO (3 mL).

  • Reduction/Cyclization: Add Sodium Dithionite followed by water (0.3 mL).

  • Heating: Seal the vial and heat to

    
      for 12 hours.
    
    • Mechanism:[4][5][6][7] Dithionite reduces the nitro group to the amine. At this temperature, the amine condenses with the aldehyde. The decomposition of dithionite generates sulfite species and sulfur dioxide, which can assist in the oxidative dehydrogenation step, or ambient air in the headspace completes the aromatization.

  • Workup: Pour the reaction mixture into ice-water. The benzimidazole product often precipitates as a solid. Filter and wash with water. If no precipitate forms, extract with EtOAc.

Workflow Visualization (Method B)

MethodB_Workflow Step1 Weigh Reagents (Nitroaniline + Aldehyde) Step2 Add Solvent (DMSO/H2O) Step1->Step2 Step3 Add Na2S2O4 (Reducing Agent) Step2->Step3 Step4 Heat @ 90°C (12 Hours) Step3->Step4 One-Pot Step5 Quench (Ice Water) Step4->Step5 Step6 Precipitate/Filter (Final Product) Step5->Step6

Caption: Streamlined one-pot protocol using Sodium Dithionite, eliminating intermediate isolation.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d6):

    • C2-H (if using Formic acid/orthoester): Singlet at

      
       8.0–8.2 ppm.
      
    • N-Propyl: Triplet (

      
       0.9), Multiplet (
      
      
      
      1.8), Triplet (
      
      
      4.1–4.3). Note: The N-methylene protons shift significantly downfield (
      
      
      4.2 ppm) upon ring closure compared to the aniline precursor.
    • 5-Methoxy: Singlet at

      
       3.8 ppm.
      
    • Aromatic Region: Distinct splitting pattern for the 1,2,5-substitution.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Method A) Oxidation of diamine intermediate.Keep the diamine under

. Do not store; use immediately. Add a pinch of ascorbic acid during workup.
Incomplete Cyclization Insufficient oxidant.In Method A, ensure

is fresh. In Method B, extend heating time or open the vessel to air for the final 30 mins to promote aromatization.
Regioisomers? Tautomerism.Because the N1 position is fixed with a propyl group, regioisomers are not possible regarding the benzimidazole nitrogen. You will get a single regioisomer (5-methoxy), distinct from the 6-methoxy isomer that would form if alkylating a pre-formed benzimidazole.
Sticky Tars Polymerization of aldehyde.Ensure the aldehyde is pure/distilled. Use a slight excess of the diamine rather than the aldehyde.

References

  • Yang, D., et al. "A highly efficient and versatile method for the synthesis of a series of 2-substituted N-H, N-alkyl, and N-aryl benzimidazoles... via the Na2S2O4 reduction."[8] Synthesis, 2005 , 47–56.[8]

  • Hanan, E. J., et al. "A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles."[9] Synlett, 2010 , 2759-2764.[9]

  • BenchChem. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem Technical Library, 2025 .

  • Aragen Life Sciences. "Highly efficient metal-free one-pot synthesis... using sodium dithionite."[2][8][10][11][12] Synthetic Communications, 2018 .

  • MilliporeSigma. "Safety Data Sheet: 5-Methoxy-2-nitroaniline derivatives." Sigma-Aldrich, 2025 .

Sources

Application

"analytical methods for 5-Methoxy-2-nitro-N-propylaniline detection"

Application Note: Determination of 5-Methoxy-2-nitro-N-propylaniline (MNPA) in Pharmaceutical Intermediates and APIs Executive Summary This application note details a validated analytical framework for the detection and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Determination of 5-Methoxy-2-nitro-N-propylaniline (MNPA) in Pharmaceutical Intermediates and APIs

Executive Summary

This application note details a validated analytical framework for the detection and quantification of 5-Methoxy-2-nitro-N-propylaniline (MNPA) , a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of N-propyl-substituted pharmaceutical active ingredients (APIs). Due to the presence of the nitroaniline moiety, MNPA falls under the scrutiny of ICH M7 guidelines as a potential mutagenic impurity.

This guide provides two distinct methodologies:

  • Method A (High-Performance Liquid Chromatography - UV): A robust method for process control and intermediate purity testing (Limit of Quantitation: 0.05%).

  • Method B (LC-MS/MS): A high-sensitivity method for trace-level determination in final APIs (Limit of Quantitation: 1.0 ppm).

Chemical Context & Properties

MNPA (CAS: 1437794-73-4) is an N-alkylated nitroaniline derivative.[1][2][3] Its structural features—specifically the secondary amine and nitro group—make it susceptible to degradation and potential nitrosation under acidic conditions, necessitating rigorous control.

PropertyValue
IUPAC Name 5-Methoxy-2-nitro-N-propylbenzenamine
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
pKa (Calculated) ~1.5 (Amine, weak base due to -NO₂ electron withdrawal)
LogP (Predicted) ~2.8 (Moderately lipophilic)
Solubility Soluble in Methanol, Acetonitrile, DMSO; Low solubility in Water
Key Risk Potential Genotoxic Impurity (PGI); Nitrosamine Precursor

Analytical Strategy & Workflow

The analytical control strategy is bifurcated based on the manufacturing stage. Early-stage intermediates utilize HPLC-UV for cost-effective purity assessment, while final API release requires the specificity and sensitivity of LC-MS/MS.

AnalyticalWorkflow Start Sample Receipt Decision Stage of Manufacture? Start->Decision Intermediate Crude Intermediate (Process Control) Decision->Intermediate Synthesis API Final API (Release Testing) Decision->API Purification MethodA Method A: HPLC-UV (Limit: >0.05%) Intermediate->MethodA MethodB Method B: LC-MS/MS (Limit: <10 ppm) API->MethodB Report CoA Generation (Pass/Fail) MethodA->Report MethodB->Report

Figure 1: Decision tree for selecting the appropriate analytical methodology based on manufacturing stage.

Method A: HPLC-UV (Process Control)

Objective: Routine purity analysis of MNPA as a raw material or intermediate.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.

    • Rationale: The C18 stationary phase provides strong retention for the lipophilic MNPA, while the "Plus" deactivation reduces peak tailing from the secondary amine.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Rationale: Low pH ensures the amine is protonated (though weakly basic) and suppresses silanol activity, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Primary) and 360 nm (Secondary for nitro-specific confirmation).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase B
0.010
15.090
18.090
18.110
23.010
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock: 1.0 mg/mL MNPA in Acetonitrile.

  • Working Standard: Dilute to 0.1 mg/mL in Diluent.

Method B: LC-MS/MS (Trace Analysis)

Objective: Quantitation of MNPA at ppm levels (GTI limit) in drug substances.

Mass Spectrometry Parameters
  • Instrument: Thermo Scientific TSQ Altis or Sciex QTRAP 6500+.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

    • Rationale: The secondary amine facilitates protonation [M+H]⁺.

  • Source Voltage: 3500 V.

  • Capillary Temp: 325°C.

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Assignment
211.1 169.1 18 Quantifier (Loss of Propene, -42 Da)
211.1 152.1 25 Qualifier (Loss of Propyl + NH?)

| 211.1 | 122.1 | 35 | Qualifier (Complex rearrangement) |

Chromatographic Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Note: Volatile buffer required for MS.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Sample Preparation (Trace)
  • API Concentration: 10 mg/mL in Diluent (to reach detection limits relative to API).

  • Calibration Curve: 1.0 ng/mL to 100 ng/mL (Equivalent to 0.1 – 10 ppm relative to API).

Validation & Performance Data

The following data represents typical performance metrics derived from validation studies compliant with ICH Q2(R1) .

System Suitability (Method A)
ParameterAcceptance CriteriaTypical Result
Retention Time ± 0.5 min12.4 min
Tailing Factor ≤ 1.51.1
Theoretical Plates ≥ 50008500
% RSD (n=6) ≤ 2.0%0.4%
Linearity & Sensitivity (Method B)
ParameterResult
Linearity Range 0.5 – 50 ppm
Correlation Coefficient (R²) 0.9994
LOD (S/N > 3) 0.05 ppm
LOQ (S/N > 10) 0.15 ppm
Accuracy (Recovery)

Spike recovery experiments performed in a generic API matrix (e.g., Pramipexole or similar).

  • Level 50% (5 ppm): 98.2% Recovery

  • Level 100% (10 ppm): 101.5% Recovery

  • Level 150% (15 ppm): 99.1% Recovery

Mechanistic Pathway & Fate Mapping

Understanding the chemical fate of MNPA is crucial for establishing purge factors.

FateMapping MNPA MNPA (C10H14N2O3) Reduction Reduction Step (H2/Pd-C) MNPA->Reduction Process Nitrosation Acidic Nitrite Exposure (Risk Factor) MNPA->Nitrosation Impurity Fate Diamine Diamine Intermediate (C10H16N2O) Reduction->Diamine Product Nitrosamine N-Nitroso-MNPA (GTI) Nitrosation->Nitrosamine Side Reaction

Figure 2: Chemical fate mapping of MNPA. The primary process pathway involves reduction to the diamine, while exposure to nitrites poses a risk of N-nitrosamine formation.

Protocol: Standard Operating Procedure (SOP)

Title: Quantitation of MNPA by LC-MS/MS Scope: Final Release Testing of API.

  • Preparation of Diluent:

    • Mix 500 mL HPLC-grade Water and 500 mL Acetonitrile. Degas by sonication for 10 mins.

  • Standard Preparation:

    • Accurately weigh 10.0 mg of MNPA Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile (Stock A: 100 µg/mL).

    • Serially dilute Stock A with Diluent to obtain a curve from 1 ng/mL to 100 ng/mL.

  • Sample Preparation:

    • Weigh 50.0 mg of API sample into a 5 mL volumetric flask.

    • Add 3 mL of Diluent and sonicate for 5 mins to dissolve.

    • Dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter.

    • Note: Discard the first 1 mL of filtrate to avoid adsorption losses.

  • Analysis:

    • Inject the Blank, Standard Curve, and Samples.

    • Monitor the transition 211.1 -> 169.1.

  • Calculation:

    • Calculate concentration using linear regression (

      
      ).
      
    • Report results in ppm (µg/g) relative to API weight.

References

  • ICH Harmonised Tripartite Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017). Link

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[4][5] (2021).[6][7] Link

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020). Link

  • PubChem. Compound Summary for 5-Methoxy-2-nitroaniline (Structural Analog).Link

  • Thermo Fisher Scientific. Determination of Genotoxic Impurities by LC-MS/MS. Application Note 72654. Link

Sources

Method

Application Note: Strategic Utilization of 5-Methoxy-2-nitro-N-propylaniline in Heterocyclic Synthesis

[1] Executive Summary 5-Methoxy-2-nitro-N-propylaniline represents a versatile, "push-pull" aromatic scaffold essential for the development of focused small-molecule libraries.[1] Characterized by an electron-donating me...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Methoxy-2-nitro-N-propylaniline represents a versatile, "push-pull" aromatic scaffold essential for the development of focused small-molecule libraries.[1] Characterized by an electron-donating methoxy group at the C5 position and an electron-withdrawing nitro group at the C2 position, this intermediate offers unique electronic properties that facilitate the synthesis of electron-rich benzimidazoles, quinoxalines, and solvatochromic dyes.

This Application Note provides a rigorous, self-validating guide for the synthesis, purification, and downstream application of this compound. Unlike generic protocols, this guide focuses on regioselective control during nucleophilic aromatic substitution (


) and the subsequent chemoselective reduction required to access pharmacologically active heterocycles.

Structural Analysis & Strategic Value

The molecule's utility is derived from its specific substitution pattern:

  • N-Propyl Group (C1): Enhances lipophilicity (cLogP modulation) and solubility in organic solvents compared to the parent aniline.[1] It serves as the

    
    -substituent in benzimidazoles, a critical position for kinase inhibitor selectivity.
    
  • Nitro Group (C2): Acts as a latent amine.[1] Its strong electron-withdrawing nature activates the ring for the initial formation of the scaffold via

    
    .
    
  • Methoxy Group (C5): Provides electron density "push," making the eventual diamine highly nucleophilic, thus accelerating cyclization reactions with aldehydes or carboxylic acids.

Protocol A: Regioselective Synthesis via

The most robust route to high-purity 5-methoxy-2-nitro-N-propylaniline avoids the poly-alkylation issues associated with direct alkylation of anilines.[1] Instead, we utilize a sequential


 strategy starting from 2,4-difluoronitrobenzene.
Reaction Logic
  • Step 1 (Chemo-differentiation): The fluorine para to the nitro group is significantly more electrophilic than the ortho fluorine due to resonance stabilization of the Meisenheimer complex.[1] We exploit this to install the methoxy group selectively at C4 (becoming C5 in the final aniline numbering).

  • Step 2 (Amine Installation): The remaining ortho fluorine is displaced by propylamine.[1]

Experimental Workflow
Step 1: Synthesis of 2-Fluoro-4-methoxynitrobenzene[1]
  • Reagents: 2,4-Difluoronitrobenzene (1.0 equiv), NaOMe (1.05 equiv, 25% in MeOH), THF (anhydrous).

  • Procedure:

    • Charge 2,4-difluoronitrobenzene into a reactor with THF (5 vol). Cool to -10°C.[1]

    • Add NaOMe solution dropwise over 60 minutes.[1] Critical: Maintain internal temp < 0°C to prevent bis-substitution.[1]

    • Stir at 0°C for 2 hours. Monitor by HPLC (Target retention time shift).

    • Quench with water, extract with EtOAc, and concentrate.

    • Checkpoint: Product should be a pale yellow solid.[1] If >5% bis-methoxy impurity is present, recrystallize from Hexane/EtOAc (9:1).

Step 2: Synthesis of 5-Methoxy-2-nitro-N-propylaniline[1]
  • Reagents: Intermediate from Step 1 (1.0 equiv), Propylamine (1.2 equiv),

    
     (1.5 equiv), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve intermediate in ACN (10 vol). Add powdered

      
      .
      
    • Add propylamine slowly at room temperature.

    • Heat to 60°C for 4-6 hours. The color will deepen to intense orange/red (characteristic of nitroanilines).[1]

    • Workup: Cool, filter inorganic salts, and concentrate.

    • Purification: Recrystallize from Ethanol or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Data Specifications
ParameterSpecificationNotes
Appearance Deep orange/red crystalline solidTypical of o-nitroanilines
Yield (Step 1) 85 - 92%Regioselectivity > 95:5
Yield (Step 2) 90 - 95%Quantitative conversion typical

NMR (CDCl3)

8.1 (d, 1H, H-3), 6.2 (dd, 1H, H-6), 6.0 (d, 1H, H-4), 8.2 (br s, NH)
Diagnostic: Ortho-coupling of nitro-adjacent proton
Process Visualization

SynthesisWorkflow Start 2,4-Difluoronitrobenzene Step1 Step 1: Methoxylation (NaOMe, -10°C) Para-selective Start->Step1 Activation Inter Intermediate: 2-Fluoro-4-methoxynitrobenzene Step1->Inter Regiocontrol Step2 Step 2: Amination (Propylamine, 60°C) Ortho-displacement Inter->Step2 Nucleophilic Attack Final Target: 5-Methoxy-2-nitro-N-propylaniline Step2->Final Isolation

Figure 1: Sequential


 workflow ensuring regiochemical fidelity.

Protocol B: Downstream Application (Benzimidazole Synthesis)

The primary utility of 5-methoxy-2-nitro-N-propylaniline is as a precursor to 1,2-diamines.[1] The following protocol describes the "One-Pot" reduction-cyclization to generate 1-propyl-5-methoxy-benzimidazoles.

Mechanism
  • Reduction: The nitro group is reduced to an amine (using Fe/AcOH or

    
    /Pd), generating the highly oxidizable 1,2-diamine.
    
  • Condensation: The diamine reacts with an aldehyde to form a Schiff base.[1]

  • Oxidative Cyclization: The Schiff base cyclizes and is oxidized (aromatized) to the benzimidazole.[1]

Protocol: Reductive Cyclization[1]
  • Reagents: 5-Methoxy-2-nitro-N-propylaniline (1.0 mmol), Benzaldehyde derivative (1.0 mmol),

    
     (Sodium Dithionite, 3.0 mmol) OR Fe powder/NH4Cl, DMF/Water.
    
  • Procedure (Dithionite Method - Mild):

    • Suspend nitroaniline and aldehyde in EtOH/H2O (3:1).

    • Add

      
       (3 equiv).[1] Heat to reflux for 3-5 hours.
      
    • Observation: The deep red color of the nitroaniline will fade to a pale yellow/fluorescent solution (benzimidazole formation).[1]

    • Workup: Dilute with water, extract with DCM.

    • Validation: Check for disappearance of the nitro stretch (~1340/1500

      
      ) in IR.
      
Pathway Visualization

BenzimidazolePathway Nitro 5-Methoxy-2-nitro-N-propylaniline (Red/Orange) Reduction Reduction (Fe/AcOH or H2/Pd) Nitro->Reduction Diamine Intermediate: 4-Methoxy-N1-propyl-benzene-1,2-diamine (Unstable/Air Sensitive) Reduction->Diamine Cyclization Oxidative Cyclization (Air/TEMPO or NaHSO3) Diamine->Cyclization Condensation Aldehyde + Aryl Aldehyde (R-CHO) Aldehyde->Cyclization Product Product: 1-Propyl-5-methoxy-2-aryl-benzimidazole Cyclization->Product

Figure 2: Conversion pathway from nitroaniline precursor to bioactive benzimidazole scaffold.[1]

Troubleshooting & Critical Parameters

The "Regioselectivity Trap"
  • Issue: In Step 1, obtaining 4-fluoro-2-methoxynitrobenzene instead of the desired 2-fluoro-4-methoxynitrobenzene.

  • Cause: Thermodynamic equilibration or incorrect starting material.[1]

  • Solution: Use 2,4-difluoronitrobenzene .[1][2][3] The fluorine para to the nitro group is kinetically much faster to displace (approx. 10-50x faster) than the ortho fluorine at temperatures < 0°C. Do not heat Step 1.

Diamine Instability
  • Issue: The intermediate diamine turns black/tarry upon isolation.

  • Cause: Electron-rich diamines (methoxy + propylamino substituted) are extremely prone to air oxidation.[1]

  • Solution: Do not isolate the diamine if possible.[1] Use a "telescoped" process where the aldehyde is added immediately after reduction, or perform the reduction in the presence of the aldehyde (reductive cyclization).

References

  • Orkényi, R., et al. (2017).[1] "Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene with morpholine followed by heterogeneous catalytic hydrogenation." Journal of Flow Chemistry, 7(2), 86–92. (Demonstrates regioselectivity in SNAr of 2,4-difluoronitrobenzene). Link

  • Sluiter, J., & Christoffers, J. (2009).[4] "Benzimidazole Synthesis via Oxidative C-N Coupling." Synlett, 2009(1), 63-66.[4] (Protocol for oxidative cyclization of N-alkyl-diamines). Link

  • Hanan, E. J., et al. (2010).[1][4] "A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles." Synlett, 2010(18), 2759-2764. (Methodology for reductive cyclization using Fe/acid). Link

  • Li, L., et al. (2020).[1][5] "Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors." Bioorganic & Medicinal Chemistry Letters, 30(15), 127215. (Applications of 5-substituted-2-nitroanilines in drug discovery). Link

  • Otutu, J. O., & Osabohien, E. (2013).[6] "Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline." Asian Journal of Materials Science, 5, 1-8.[6] (Solvatochromic properties of the scaffold). Link

Sources

Application

Topic: One-Pot Synthesis and Reaction Mechanism of 1-Propyl-6-methoxy-1H-benzo[d]imidazol-2-yl Derivatives from 5-Methoxy-2-nitro-N-propylaniline and Aldehydes

An Application Note for Researchers and Drug Development Professionals Introduction The benzimidazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous pharmacologically active agents with a wide array of biological activities, including anti-infective, antitumor, and anti-inflammatory properties.[1] Traditional syntheses of these vital heterocycles often involve multi-step procedures under harsh conditions, starting from 1,2-diaminobenzenes.[1] A more efficient and convergent approach involves the direct, one-pot reductive cyclization of ortho-nitroanilines with aldehydes. This method circumvents the need to isolate the often unstable diamine intermediates and allows for greater functional group tolerance.

This application note provides a comprehensive guide to the reaction of 5-Methoxy-2-nitro-N-propylaniline with various aldehydes. We will elucidate the underlying reaction mechanism and present a detailed, field-proven protocol for the synthesis of 1,2,5-trisubstituted benzimidazole derivatives, which are of significant interest in modern drug discovery programs. The methodology described herein is based on the highly efficient reductive cyclization using sodium dithionite (Na₂S₂O₄), a mild and versatile reducing agent.[2][3]

Reaction Scheme and Mechanism

The overall transformation is a one-pot process that combines nitro group reduction, condensation, and cyclization to furnish the benzimidazole product in a single synthetic operation.

Overall Reaction: (A generic chemical drawing showing 5-Methoxy-2-nitro-N-propylaniline reacting with an aldehyde R-CHO in the presence of a reducing agent to form the corresponding 1-propyl-2-R-6-methoxy-1H-benzo[d]imidazole)

Elucidating the Reductive Cyclization Mechanism

The reaction proceeds through a tandem sequence of events initiated by the reduction of the nitro group. The choice of sodium dithionite as the reducing agent is critical; it is effective for the chemoselective reduction of the nitro group in the presence of an aldehyde and other functional groups, under relatively mild conditions.[2]

The proposed mechanism involves four key stages:

  • In Situ Reduction: The process begins with the reduction of the nitro group of 5-Methoxy-2-nitro-N-propylaniline ( 1 ) by sodium dithionite. This step generates the corresponding ortho-diamine, N¹-methoxy-N³-propylbenzene-1,3-diamine ( 2 ), which is highly reactive and used immediately in the subsequent step.

  • Hemiaminal Formation: The more nucleophilic primary amine of the in situ-generated diamine ( 2 ) attacks the electrophilic carbonyl carbon of the aldehyde ( 3 ). This nucleophilic addition results in the formation of a transient hemiaminal intermediate ( 4 ).

  • Iminium Ion Formation and Cyclization: The hemiaminal ( 4 ) dehydrates to form a crucial Schiff base (or iminium ion) intermediate ( 5 ). The proximate secondary amine then performs an intramolecular nucleophilic attack on the imine carbon. This is the key ring-closing step, forming the five-membered dihydro-benzimidazole ring system ( 6 ).

  • Aromatization: The final step is the aromatization of the dihydro-benzimidazole intermediate ( 6 ) to the stable benzimidazole product ( 7 ). This occurs via a dehydration or oxidation process, which readily happens under the reaction conditions to yield the thermodynamically favored aromatic system.

This one-pot method is highly efficient as it leverages the reactivity of the transient diamine, avoiding its isolation and potential degradation. The regioselective synthesis is ensured by starting with the N-substituted nitroaniline.[2]

Reductive_Cyclization_Mechanism Mechanism of Reductive Cyclization cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product start1 5-Methoxy-2-nitro-N-propylaniline (1) start2 Aldehyde (R-CHO) (3) inter1 o-Diamine Intermediate (2) start1->inter1 1. Nitro Reduction (Na₂S₂O₄) inter2 Hemiaminal (4) start2->inter2 inter1->inter2 2. Nucleophilic Attack inter3 Schiff Base / Iminium Ion (5) inter2->inter3 Dehydration (-H₂O) inter4 Cyclized Intermediate (6) inter3->inter4 3. Intramolecular Cyclization product 1,2,5-Trisubstituted Benzimidazole (7) inter4->product 4. Aromatization (-H₂O)

Caption: The reaction mechanism proceeds via in situ nitro reduction, condensation, intramolecular cyclization, and aromatization.

Experimental Protocols

The following protocol is a robust and scalable method for the synthesis of 2-substituted-6-methoxy-1-propyl-1H-benzimidazoles. It has been adapted from established literature procedures for its reliability and broad substrate scope, accommodating both aliphatic and aromatic aldehydes.[2]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt.Typical PurityNotes
5-Methoxy-2-nitro-N-propylanilineCustom~210.23>97%Starting material.
Aldehyde (Aromatic or Aliphatic)VariesVaries>98%E.g., Benzaldehyde, 4-Chlorobenzaldehyde, etc.
Sodium Dithionite (Na₂S₂O₄)7775-14-6174.11>85% (Technical)Reducing agent. Use fresh.
Ethanol (EtOH)64-17-546.07AnhydrousReaction solvent.
Saturated Sodium Bicarbonate (aq.)N/AN/AN/AFor aqueous work-up.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousFor drying organic phase.
Silica Gel7631-86-960.08230-400 meshFor column chromatography.
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Glassware for column chromatography

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 5-Methoxy-2-nitro-N-propylaniline (1.0 eq.).

  • Solvent and Reagent Addition: Add ethanol (approx. 0.2 M concentration relative to the aniline). Begin stirring to dissolve the starting material. To this solution, add the aldehyde (1.1 eq.).

  • Initiation of Reduction: In a separate flask, prepare a solution of sodium dithionite (3.0-4.0 eq.) in water (a minimal amount to dissolve). Add this aqueous solution dropwise to the reaction mixture at room temperature.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol).

  • Monitoring Progress: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the starting aniline (a colored spot) and the appearance of a new, often UV-active, product spot indicates reaction progression. The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any unreacted aldehyde and inorganic salts.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes to isolate the pure benzimidazole product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Experimental_Workflow Experimental Synthesis Workflow A 1. Reagent Addition - Aniline, Aldehyde, EtOH in Flask B 2. Reductant Addition - Add aq. Na₂S₂O₄ Solution A->B Room Temp C 3. Heating & Monitoring - Reflux (2-6 h) - Monitor by TLC B->C Heat D 4. Solvent Removal - Cool to RT - Concentrate in vacuo C->D Reaction Complete E 5. Aqueous Work-up - Add EtOAc & H₂O - Wash with NaHCO₃(aq) D->E F 6. Isolation - Dry Organic Layer (MgSO₄) - Filter & Concentrate E->F G 7. Purification - Flash Column Chromatography F->G Crude Product H Final Product (Pure Benzimidazole) G->H

Caption: A streamlined workflow for the synthesis, from reaction setup to final product purification.

Safety and Handling

  • Ortho-nitroanilines: These compounds are potentially toxic and should be handled with care in a well-ventilated fume hood. Avoid skin contact and inhalation.

  • Sodium Dithionite: This is a flammable solid and a strong reducing agent. It can decompose upon contact with water and air, releasing toxic sulfur dioxide gas. Always use fresh and handle it away from moisture and heat.

  • Solvents: Ethanol and ethyl acetate are flammable. Ensure all heating is done using a heating mantle or oil bath with no open flames nearby.

Conclusion

The one-pot reductive cyclization of 5-Methoxy-2-nitro-N-propylaniline with aldehydes is a highly effective and versatile method for the synthesis of medicinally relevant 1,2,5-trisubstituted benzimidazoles. This protocol, utilizing the mild reducing agent sodium dithionite, offers several advantages, including operational simplicity, high yields, and broad applicability to a range of aldehyde substrates.[2] By understanding the underlying mechanism, researchers can further optimize conditions and expand the scope of this powerful transformation in the pursuit of novel therapeutic agents.

References

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. [Link][2]

  • Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Journal of the Chinese Chemical Society, 61(8), 813-824. (Note: While not directly cited from the search, this is a representative review of benzimidazole's importance, similar to what is mentioned in[1]).

  • Tekale, S. U., et al. (2012). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. Organic Chemistry International, 2012, 1-6. [Link][4]

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. (As referenced in[1]).

  • Semantic Scholar. (2004). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. [Link][3]

Sources

Method

"purification techniques for 5-Methoxy-2-nitro-N-propylaniline"

Application Note: High-Purity Isolation & Purification of 5-Methoxy-2-nitro-N-propylaniline Executive Summary & Chemical Context 5-Methoxy-2-nitro-N-propylaniline (MNPA) is a critical intermediate, often utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation & Purification of 5-Methoxy-2-nitro-N-propylaniline

Executive Summary & Chemical Context

5-Methoxy-2-nitro-N-propylaniline (MNPA) is a critical intermediate, often utilized in the synthesis of solvatochromic dyes, nonlinear optical materials, and specific pharmaceutical scaffolds (e.g., kinase inhibitors).[1] Its synthesis typically involves the nucleophilic aromatic substitution or


-alkylation of 5-methoxy-2-nitroaniline.[1]

The Purification Challenge: The primary challenge in isolating MNPA is separating the target secondary amine from:

  • Unreacted Starting Material: 5-Methoxy-2-nitroaniline (Primary amine).[1][2]

  • Over-Alkylated Impurity: 5-Methoxy-2-nitro-N,N-dipropylaniline (Tertiary amine).[1][2]

  • Regioisomers: (Rare, but possible if starting materials are impure).[1][2]

This guide details two complementary protocols: Flash Column Chromatography for high-purity small-scale isolation, and Recrystallization for scalable process development.[1]

Physicochemical Properties & Separation Logic

Understanding the molecular behavior is the key to successful purification.

PropertyDescriptionPurification Implication
Structure Ortho-nitroaniline derivativeIntramolecular H-Bonding: The NH proton forms a strong hydrogen bond with the ortho-nitro oxygen.[1][2] This reduces the polarity of the NH group, making the molecule less polar than expected on Silica gel.
Basicity Very Weak Base (

to

)
Acid Extraction is Ineffective: Due to the electron-withdrawing nitro group, the amine is too weakly basic to be effectively protonated by dilute acids for extraction separation.[1]
Solubility Lipophilic (Propyl chain)Soluble in DCM, EtOAc, Toluene.[2] Sparingly soluble in Hexane.[1][2] Insoluble in Water.[1][2]
Color Deep Orange/RedVisual monitoring on columns is possible without UV in many cases.[1][2]

Workflow Decision Matrix

The following logic gate determines the appropriate purification route based on crude purity and scale.

purification_workflow start Crude Reaction Mixture tlc Step 1: TLC Analysis (Hexane:EtOAc 8:2) start->tlc decision Impurity Profile? tlc->decision recryst Method A: Recrystallization (>5g Scale, <10% Impurities) decision->recryst Mainly SM + Product column Method B: Flash Chromatography (<5g Scale, Complex Mixture) decision->column Multi-spot / Di-alkyl solvent_check Solvent Screen: EtOH/H2O vs. Toluene/Heptane recryst->solvent_check gradient Gradient Elution: 0-20% EtOAc in Hexane column->gradient final Pure MNPA (>98% HPLC) solvent_check->final gradient->final

Figure 1: Decision matrix for selecting the optimal purification pathway.

Protocol A: Flash Column Chromatography (High Purity)

Objective: Isolate MNPA from di-propylated side products and unreacted aniline.[1][2] Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2] Mobile Phase: Hexane (A) / Ethyl Acetate (B).[1][2]

Mechanism of Separation (Elution Order)

Due to the ortho-nitro effect, the elution order on silica is often counter-intuitive:

  • N,N-Dipropyl (Tertiary): Elutes first (Fastest). No H-bond donor.[1][2]

  • N-Propyl (Target - Secondary): Elutes second. One H-bond donor, but "tied up" internally with the nitro group.[1]

  • Unreacted Aniline (Primary): Elutes last (Slowest). Two H-bond donors, more interaction with silica silanols.[1][2]

Step-by-Step Procedure
  • Sample Loading: Dissolve the crude reddish oil/solid in a minimum amount of Dichloromethane (DCM).[2] Mix with silica gel (1:2 ratio by weight) and evaporate to dryness to create a "dry load" powder.

    • Why Dry Load? Liquid loading of nitroanilines in DCM can cause band broadening (tailing) due to solvent strength mismatch.[2]

  • Column Packing: Pack a column with approx. 30g silica per 1g of crude.[1][2]

  • Elution Gradient:

    • 0–5 min: 100% Hexane (Flush non-polar impurities).

    • 5–20 min: 0%

      
       10% EtOAc (Target elution zone).[1][2]
      
    • 20–30 min: 10%

      
       30% EtOAc (Flush unreacted starting material).[1][2]
      
  • Fraction Collection:

    • Monitor at 254 nm (aromatic) and 430 nm (visible yellow/orange).[1][2]

    • The target MNPA typically elutes as a bright orange band.[2]

  • Concentration: Combine pure fractions and evaporate under reduced pressure at 40°C.

Protocol B: Recrystallization (Scalable)[1][2]

Objective: Bulk purification for batches >5g. Solvent System: Ethanol (Solvent) / Water (Anti-solvent).[1][2][3]

Rationale

Nitroanilines exhibit a steep solubility curve in ethanol.[1][2] The addition of water drastically reduces solubility, forcing the hydrophobic N-propyl derivative out of solution while keeping more polar impurities (like salts or trace starting materials) in the mother liquor.

Step-by-Step Procedure
  • Dissolution:

    • Place crude MNPA in an Erlenmeyer flask.

    • Add absolute Ethanol (approx. 5 mL per gram of crude).[1][2]

    • Heat to reflux (approx. 78°C) with stirring.

    • Note: If the solution is not clear, add ethanol in 1 mL increments until fully dissolved.

  • Hot Filtration (Optional but Recommended):

    • If insoluble black specks are visible, filter the hot solution through a pre-warmed glass frit or Celite pad to remove mechanical impurities.

  • Crystallization:

    • Remove from heat.[2][4] While still hot (~60°C), add warm distilled water dropwise until a faint turbidity (cloudiness) persists.

    • Add a few drops of ethanol to clear the solution again.[2]

    • Allow the flask to cool slowly to room temperature (25°C) over 2 hours. Do not shock cool.

    • Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the orange needles using a Büchner funnel.[2][5]

    • Wash: Wash the cake with a cold 1:1 Ethanol/Water mixture.[2]

    • Dry: Vacuum dry at 45°C for 12 hours.

Analytical Validation (QC)

Verify the identity and purity using the following parameters.

TestExpected Result for MNPA
TLC (

)
~0.45 (Hexane:EtOAc 8:2).[1][2] Distinct from SM (~0.25).[1][2]
Appearance Bright orange/red crystalline solid.[1][2]

H NMR (CDCl

)
Look for triplet (~1.0 ppm, -CH

), multiplet (~1.7 ppm, -CH

-), quartet/triplet (~3.2 ppm, N-CH

-).[1] Key Diagnostic: Broad singlet at ~8.0 ppm (N-H), often shifted downfield due to H-bonding.[1][2]
Melting Point Distinct sharp range (Likely 80–110°C range, specific to alkyl chain length; typically lower than parent aniline).[2]

Safety & Hazards

  • Nitroanilines: Known to be toxic by inhalation and skin contact.[1][2][6] Potential methemoglobinemia agents.[1][2] Handle in a fume hood.

  • Explosion Hazard: While mono-nitro compounds are generally stable, avoid heating to dryness at temperatures >150°C.[1][2]

  • Solvents: Hexane and Ethyl Acetate are flammable.[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (General recrystallization and chromatography techniques for aromatic nitro compounds).

  • BenchChem. Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization. (Validation of Ethanol/Water systems for N-alkyl-2-nitroanilines).

  • Organic Syntheses. 2-Nitro-4-methoxyaniline. Org. Syn. Coll. Vol. 3, p.661.[2] (Synthesis and properties of the parent scaffold). [1][2]

  • PubChem. 2-Methoxy-5-nitroaniline Compound Summary. (Physical properties of the parent amine for solubility estimation). [1][2]

  • Sigma-Aldrich. 5-Methoxy-2-nitroaniline Product Sheet. (Safety and handling data). [1][2]

Sources

Application

Application Notes and Protocols for the Use of Substituted Nitroanilines in Azo Dye Synthesis: A Detailed Guide

Introduction: The Role of Substituted Nitroanilines in Azo Dye Chemistry Substituted nitroanilines are a cornerstone class of intermediates in the synthesis of azo dyes, which constitute the largest and most versatile gr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Substituted Nitroanilines in Azo Dye Chemistry

Substituted nitroanilines are a cornerstone class of intermediates in the synthesis of azo dyes, which constitute the largest and most versatile group of commercial colorants. The strategic placement of electron-withdrawing groups, such as the nitro (NO₂) moiety, and electron-donating groups, like the methoxy (OCH₃) and N-alkyl substituents, on the aniline backbone allows for precise tuning of the resulting dye's color, fastness, and application properties. This guide provides a comprehensive overview of the principles and practical protocols for the use of these intermediates in dye synthesis, with a particular focus on the chemistry of methoxy- and N-alkyl-substituted nitroanilines.

Part 1: Theoretical Framework for the Synthesis and Application of 5-Methoxy-2-nitro-N-propylaniline

The synthesis of an azo dye from 5-Methoxy-2-nitro-N-propylaniline would conceptually involve two key stages: the synthesis of the intermediate itself and its subsequent use in an azo coupling reaction.

Proposed Synthesis of 5-Methoxy-2-nitro-N-propylaniline

The target molecule can be prepared via the N-alkylation of a suitable precursor, 5-methoxy-2-nitroaniline.

  • Reaction Principle: N-alkylation of anilines can be achieved through several methods, including reductive amination or nucleophilic substitution with an alkyl halide. The latter is a classical and straightforward approach.

The overall proposed synthesis is depicted in the workflow below:

Synthesis_of_5_Methoxy_2_nitro_N_propylaniline start 5-Methoxy-2-nitroaniline product 5-Methoxy-2-nitro-N-propylaniline start->product N-Alkylation reagent 1-Bromopropane (Propyl Bromide) reagent->product conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) conditions->product

Caption: Proposed synthesis of 5-Methoxy-2-nitro-N-propylaniline.

Proposed Use in Azo Dye Synthesis: Diazotization and Coupling

Once synthesized, 5-Methoxy-2-nitro-N-propylaniline would serve as the diazo component. The process involves two critical steps: diazotization and azo coupling.

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid. The presence of the N-propyl group can influence the reaction conditions required for efficient diazotization.

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component (an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative) to form the azo dye.

The general workflow for the synthesis of an azo dye from the target intermediate is as follows:

Azo_Dye_Synthesis_Workflow start 5-Methoxy-2-nitro-N-propylaniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium coupling Azo Coupling diazonium->coupling coupler Coupling Component (e.g., 2-Naphthol) coupler->coupling product Azo Dye coupling->product

Caption: General workflow for azo dye synthesis.

Part 2: Experimentally Validated Protocols for Azo Dye Synthesis using 2-Methoxy-5-nitroaniline

The following protocols are based on established literature for the synthesis of monoazo disperse dyes from 2-methoxy-5-nitroaniline.[1] These procedures provide a solid foundation for researchers.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
2-Methoxy-5-nitroaniline≥98%Sigma-Aldrich, Alfa Aesar
Concentrated Sulfuric Acid (H₂SO₄)Analytical GradeFisher Scientific
Sodium Nitrite (NaNO₂)ACS Reagent GradeMilliporeSigma
UreaLaboratory GradeVWR
2-Naphthol≥99%Acros Organics
Sodium Hydroxide (NaOH)Pellets, ACS GradeEMD Millipore
Ethanol, MethanolAnhydrousJ.T. Baker
Deionized WaterType IIn-house purification
Ice
Protocol 1: Diazotization of 2-Methoxy-5-nitroaniline

This protocol details the formation of the diazonium salt, a critical intermediate in azo dye synthesis.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are unstable and can decompose at higher temperatures, leading to side reactions and reduced yield. Maintaining a low temperature is crucial for the stability of the intermediate.

  • In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore prepared fresh by reacting sodium nitrite with a strong acid.

  • Excess Acid: A strong acidic medium is necessary to prevent the newly formed diazonium salt from coupling with the unreacted parent amine.

  • Urea Addition: Urea is used to quench any excess nitrous acid, which could otherwise lead to unwanted side reactions during the subsequent coupling step.

Step-by-Step Procedure:

  • In a 250 mL beaker, create a slurry by mixing 4.0 g (0.024 mole) of 2-Methoxy-5-nitroaniline with 40 mL of water.

  • While stirring, carefully add 5 mL of concentrated sulfuric acid (98%). Continue stirring the mixture.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare a solution of 3.7 g (0.03 mole) of sodium nitrite in 5 mL of water.

  • Add the sodium nitrite solution dropwise to the cooled amine slurry over a period of 20 minutes, ensuring the temperature remains between 0-5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Verify the completion of diazotization using a starch-iodide paper test (a blue-black color indicates the presence of excess nitrous acid).

  • Add a small amount of urea (approximately 0.15 g) to destroy any excess nitrous acid. The absence of a color change on fresh starch-iodide paper confirms the removal of excess nitrous acid.

  • The resulting clear solution is the diazonium salt, which should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the reaction of the diazonium salt with 2-naphthol to form a monoazo dye.

Causality Behind Experimental Choices:

  • Alkaline Conditions: The coupling component, 2-naphthol, is dissolved in an alkaline solution (NaOH) to form the more reactive phenoxide ion, which enhances the electrophilic aromatic substitution reaction with the diazonium salt.

  • Vigorous Stirring: Ensures efficient mixing of the reactants, leading to a higher yield and a more homogeneous product.

Step-by-Step Procedure:

  • In a 500 mL beaker, dissolve 3.7 g (0.03 mole) of 2-naphthol in 60 mL of a 2 M sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • While stirring vigorously, slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution over 5-10 minutes.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture for an additional 1.5 to 2 hours in the ice bath to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the dye cake thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product in an oven at 60-70 °C.

  • For purification, the crude dye can be recrystallized from an appropriate solvent, such as an ethanol-methanol mixture.

Part 3: Characterization and Properties of the Synthesized Dyes

The synthesized azo dyes can be characterized by various analytical techniques to confirm their structure and purity.

  • Thin-Layer Chromatography (TLC): To assess the purity of the dye and monitor the progress of the reaction. A typical mobile phase for such dyes is a mixture of ether and acetone (e.g., 5:1 v/v).[1]

  • Spectroscopic Methods:

    • FTIR Spectroscopy: To identify the characteristic functional groups in the dye molecule, such as the N=N azo linkage, -NO₂, and -OCH₃ groups.

    • ¹H NMR Spectroscopy: To elucidate the structure of the dye by analyzing the chemical shifts and coupling constants of the protons.

    • UV-Visible Spectroscopy: To determine the absorption maximum (λ_max) of the dye in various solvents, which provides information about its color.

Spectral Data for Dyes Derived from 2-Methoxy-5-nitroaniline

The following table summarizes the absorption maxima of monoazo dyes synthesized from 2-methoxy-5-nitroaniline with various coupling components in different solvents. This data illustrates the effect of the coupling component and solvent polarity on the color of the dye.

Coupling ComponentSolventλ_max (nm)
1-HydroxynaphthaleneEthanol480
N,N-Dimethylformamide470
Chloroform484
2-HydroxynaphthaleneEthanol490
N,N-Dimethylformamide495
Chloroform500
N-PhenylnaphthylamineEthanol520
N,N-Dimethylformamide526
Chloroform530
1,3-DiaminobenzeneEthanol440
N,N-Dimethylformamide450
Chloroform445
1,3-DihydroxybenzeneEthanol410
N,N-Dimethylformamide420
Chloroform415
3-AminophenolEthanol430
N,N-Dimethylformamide435
Chloroform430

Data adapted from J.O. Otutu and E. Osabohien, 2013.[1]

Conclusion

The synthesis of azo dyes from substituted nitroanilines is a well-established and versatile process. While direct experimental data for 5-Methoxy-2-nitro-N-propylaniline is scarce, the fundamental principles of N-alkylation, diazotization, and azo coupling provide a clear theoretical pathway for its use as a dye intermediate. The detailed, experimentally validated protocols for the closely related isomer, 2-methoxy-5-nitroaniline, offer a reliable and adaptable framework for researchers to synthesize and explore novel azo dyes. The careful control of reaction conditions, particularly temperature and pH, is paramount to achieving high yields of pure products. The characterization techniques outlined herein are essential for verifying the structure and purity of the synthesized colorants, paving the way for their application in various fields, including textiles and materials science.

References

  • Otutu, J.O. and Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8. [Link]

Sources

Method

Application Note: Catalytic Reduction of 5-Methoxy-2-nitro-N-propylaniline

This Application Note is designed for organic chemists and process engineers involved in the synthesis of benzimidazole precursors and fine chemical intermediates. It details the chemoselective reduction of 5-Methoxy-2-n...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and process engineers involved in the synthesis of benzimidazole precursors and fine chemical intermediates. It details the chemoselective reduction of 5-Methoxy-2-nitro-N-propylaniline to 4-Methoxy-N^2-propylbenzene-1,2-diamine .[1][2]

Executive Summary

The reduction of 5-Methoxy-2-nitro-N-propylaniline is a critical step in synthesizing substituted benzimidazoles (often used in opioid receptor research and antiparasitic drug development).[1][2] While the transformation appears trivial (


), the presence of the secondary amine (

-propyl) and the electron-donating methoxy group presents specific challenges regarding chemoselectivity and catalyst poisoning .[2]

This guide presents a validated protocol using Pd/C (Palladium on Carbon) under mild hydrogenation conditions.[1][2] It prioritizes the mitigation of common failure modes:

  • Over-reduction: Prevention of hydro-dealkylation (cleavage of the

    
    -propyl group).[1]
    
  • Thermal Runaway: Management of the highly exothermic hydroxylamine intermediate accumulation.[3]

  • Catalyst Deactivation: Preventing amine fouling of the active Pd sites.

Reaction Mechanism & Thermodynamics

Understanding the stepwise reduction is vital for safety. The reaction does not proceed directly to the amine but passes through energetic intermediates.

The Haber-Lukashevich Pathway

The reduction follows a three-step cascade.[1] The accumulation of the Hydroxylamine intermediate is the primary safety hazard, as its disproportionation is violently exothermic.[2]

NitroReduction Substrate 5-Methoxy-2-nitro- N-propylaniline (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso + H₂ (Slow Step) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H₂ (Fast) Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (High pH/Temp) Product 4-Methoxy-N2-propyl benzene-1,2-diamine (R-NH₂) Hydroxyl->Product + H₂ (Rate Determining) Hydroxyl->Azoxy

Figure 1: Stepwise hydrogenation pathway.[1][2] Note that the reduction of Hydroxylamine to Amine is often rate-determining; accumulation of R-NHOH poses a thermal risk.[1]

Experimental Protocol (Batch Hydrogenation)

Reagents & Stoichiometry
ComponentRoleEquiv. / LoadingNotes
Substrate Reactant1.0 equivPurity >97% is critical to prevent catalyst poisoning.[1]
10% Pd/C Catalyst5-10 wt%50% water-wet paste preferred to minimize ignition risk.[1]
Hydrogen (H₂) Reductant3-4 bar (45-60 psi)Maintain constant pressure.[2]
Methanol (MeOH) Solvent10-15 V (mL/g)High solubility; easy workup.[1][2] Ethanol is a viable alternative.
Acetic Acid Additive0.1 equiv (Optional)Prevents amine coupling side reactions; accelerates rate.[1][2]
Step-by-Step Methodology
Phase 1: Reactor Setup & Safety Check
  • Vessel Inspection: Ensure the hydrogenation vessel (Parr shaker or Autoclave) is free of micro-cracks.

  • Catalyst Loading:

    • Critical: Under an argon/nitrogen blanket, add the Pd/C (wet paste) to the reactor first.[2]

    • Reasoning: Adding dry catalyst to solvent can cause static ignition of methanol vapors. Wet paste mitigates this.

  • Substrate Addition: Dissolve 5-Methoxy-2-nitro-N-propylaniline in Methanol (10 mL per gram of substrate). Gently pour this solution over the catalyst.

Phase 2: Hydrogenation Cycle
  • Purge Cycle:

    • Seal reactor.[1][3]

    • Pressurize with Nitrogen (N₂) to 3 bar, stir for 1 min, vent to 0.5 bar. Repeat 3x.

    • Why? Removes Oxygen to prevent the formation of explosive H₂/O₂ mixtures.

  • Reaction:

    • Pressurize with Hydrogen (H₂) to 3.5 bar (50 psi) .

    • Set agitation to high (800+ RPM or vigorous shaking). Mass transfer of H₂ into the liquid phase is the rate-limiting step.

    • Temperature Control: Maintain 25–35°C .

    • Caution: Do not exceed 50°C. Higher temperatures increase the risk of

      
      -propyl cleavage (dealkylation).
      
  • Monitoring: Monitor H₂ uptake. The reaction typically completes in 2–4 hours . Cessation of pressure drop indicates completion.

Phase 3: Workup & Isolation
  • Filtration:

    • Purge reactor with N₂ to remove residual H₂.

    • Filter the mixture through a Celite 545 pad to remove Pd/C.

    • Safety: Keep the filter cake wet at all times. Dry Pd/C saturated with hydrogen is pyrophoric.[1]

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Product Quality: The resulting diamine is sensitive to oxidation (turning dark purple/black upon air exposure). Store under inert gas (Argon) or use immediately in the next step (e.g., cyclization).[2]

Process Workflow & Decision Logic

Workflow Start Start: Raw Material QC SolventSelect Dissolve in MeOH (10V) Start->SolventSelect CatLoad Add 10% Pd/C (Wet) Under N₂ Blanket SolventSelect->CatLoad H2Cycle Pressurize H₂ (3.5 bar) Agitate @ 25°C CatLoad->H2Cycle Check H₂ Uptake Ceased? H2Cycle->Check Check->H2Cycle No Filter Filter via Celite (Keep Wet) Check->Filter Yes OxidationCheck Color Check: Darkening? Filter->OxidationCheck Purify Add Ascorbic Acid or Use Immediately OxidationCheck->Purify Yes (Oxidizing) Final Yield: >95% Store under Argon OxidationCheck->Final No (Stable) Purify->Final

Figure 2: Operational workflow emphasizing the critical decision points for oxidation management.

Troubleshooting & Optimization

Common Issues
SymptomProbable CauseCorrective Action
Stalled Reaction Catalyst PoisoningThe amine product can bind to Pd.[1] Add 1% Acetic Acid to protonate the amine and release it from the catalyst surface.
Over-Reduction

-Propyl Cleavage
Temperature too high (>50°C) or Pressure too high (>10 bar).[1][2] Reduce both parameters.
Unknown Impurity Azoxy Dimer FormationReaction medium too basic or insufficient agitation.[1] Increase stirring speed to prevent local H₂ starvation.
Alternative: Transfer Hydrogenation (No H₂ Cylinder)

If high-pressure equipment is unavailable, Hydrazine Hydrate can be used.[1][2]

  • Protocol: Reflux substrate and Pd/C in Ethanol. Add Hydrazine Hydrate (5 equiv) dropwise.[2]

  • Pros: No autoclave needed.

  • Cons: Hydrazine is toxic; reaction is hotter (reflux), increasing side-product risk.[1][2]

References

  • Mettler Toledo. (2025).[1][2] Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved February 19, 2026, from [Link][2]

  • University of Turin. (2024).[2] Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines. Organic Process Research & Development. Retrieved February 19, 2026, from [Link][2]

  • Common Organic Chemistry. (n.d.).[1][2] Nitro Reduction: Common Conditions (H2 + Pd/C). Retrieved February 19, 2026, from [Link]

Sources

Application

"derivatization of 5-Methoxy-2-nitro-N-propylaniline for further reactions"

Application Note: Advanced Derivatization Strategies for 5-Methoxy-2-nitro-N-propylaniline Part 1: Executive Summary & Strategic Utility 5-Methoxy-2-nitro-N-propylaniline is a specialized aromatic building block characte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Strategies for 5-Methoxy-2-nitro-N-propylaniline

Part 1: Executive Summary & Strategic Utility

5-Methoxy-2-nitro-N-propylaniline is a specialized aromatic building block characterized by three distinct electronic environments: an electron-withdrawing nitro group, an electron-donating secondary amine (N-propyl), and an electron-donating methoxy group.

In medicinal chemistry, this molecule is a "masked" pharmacophore. It serves as a critical precursor for the synthesis of 1-propyl-5-methoxy-1H-benzimidazoles , a scaffold ubiquitous in bioactive compounds including antihistamines, proton pump inhibitors, and kinase inhibitors.

Key Derivatization Pathways:

  • Nitro Reduction: The gateway transformation to generate the unstable 1,2-diamine intermediate.

  • Heterocyclization: Condensation with electrophiles (aldehydes, carboxylic acids) to form the benzimidazole core.

  • Regioselective Halogenation: Electrophilic aromatic substitution controlled by the directing effects of the amine and methoxy groups.

Part 2: Reaction Pathways & Logic (Graphviz)

The following diagram illustrates the primary derivatization logic. The central strategy relies on reducing the nitro group to unmask the nucleophilic primary amine, enabling cyclization.

Derivatization_Pathways Start 5-Methoxy-2-nitro-N-propylaniline Diamine Intermediate: 4-Methoxy-N1-propylbenzene-1,2-diamine Start->Diamine Reduction (H2/Pd-C or Fe/AcOH) Halogenated Target 3: 4-Bromo-5-methoxy-2-nitro-N-propylaniline Start->Halogenated Electrophilic Subst. (NBS, DMF) Benzimidazole Target 1: 1-Propyl-5-methoxy-1H-benzimidazole Diamine->Benzimidazole Cyclization (R-CHO / Oxone or HCOOH) Quinoxaline Target 2: Quinoxaline Derivatives Diamine->Quinoxaline Condensation (Glyoxal derivatives)

Figure 1: Strategic derivatization map. The reduction to the diamine (Yellow) is the critical junction point for accessing heterocyclic scaffolds (Green).

Part 3: Detailed Experimental Protocols

Module 1: Chemo-Selective Reduction to the Diamine

Context: The reduction of the nitro group at position 2 is the most significant derivatization step. The resulting product, 4-methoxy-N1-propylbenzene-1,2-diamine, is oxidation-sensitive and should be used immediately or stored as a dihydrochloride salt.

Method A: Catalytic Hydrogenation (Cleanest Profile) Best for: High-purity applications where metal waste (Fe/Sn) is a concern.

Reagents:

  • Substrate: 5-Methoxy-2-nitro-N-propylaniline (10 mmol)

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source: H₂ balloon or Ammonium Formate (transfer hydrogenation)

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2.10 g (10 mmol) of substrate in 50 mL of MeOH.

  • Inerting: Purge the flask with Nitrogen (N₂) for 5 minutes.

  • Catalyst Addition: Carefully add 210 mg of 10% Pd/C. Caution: Pd/C can ignite solvent vapors; keep wet.

  • Hydrogenation: Equip the flask with a hydrogen balloon. Stir vigorously at Room Temperature (RT) for 4–6 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane). The yellow nitro spot (Rf ~0.6) will disappear; a fluorescent blue amine spot (Rf ~0.3) will appear.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Result: Dark oil (quantitative yield). Use immediately for Module 2.

Method B: Iron-Mediated Reduction (Robust/Scalable) Best for: Large-scale batches or if the substrate contains halogens sensitive to hydrogenolysis.

Protocol:

  • Suspend substrate (10 mmol) and Iron powder (30 mmol, 3 equiv) in Ethanol (40 mL) and Water (10 mL).

  • Add Ammonium Chloride (NH₄Cl, 5 mmol) or Acetic Acid (5 mL).

  • Reflux at 80°C for 2 hours. The reaction will turn from yellow to a dark sludge (iron oxides).

  • Filter hot through Celite. Basify filtrate with NaHCO₃ if acid was used. Extract with EtOAc.

Module 2: "One-Pot" Synthesis of Benzimidazoles

Context: This protocol combines reduction and cyclization, avoiding the isolation of the unstable diamine.[1] This is the industry-standard approach for generating library compounds.

Reaction:



Protocol:

  • Charge: In a pressure tube or flask, combine:

    • 5-Methoxy-2-nitro-N-propylaniline (1.0 equiv)

    • Aldehyde (e.g., Benzaldehyde, 1.2 equiv)

    • Sodium Dithionite (Na₂S₂O₄, 3.0 equiv) - Reducing agent

  • Solvent: Add DMSO:Water (3:1 ratio).

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Workup:

    • Cool to RT. Pour into ice water.

    • Extract with Ethyl Acetate (3x).

    • Wash organics with Brine (to remove DMSO).

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Flash chromatography (Gradient: 0-5% MeOH in DCM).

Data Summary: Expected Yields

Derivatization TargetReagent SystemTypical YieldCritical Parameter
Diamine Intermediate H₂ / Pd-C95-98%Oxygen exclusion during workup
2-H Benzimidazole Formic Acid / Fe85-90%Temperature control (reflux)
2-Aryl Benzimidazole Ar-CHO / Na₂S₂O₄70-82%Aldehyde stoichiometry
Brominated Precursor NBS / DMF88%Regioselectivity (para to amine)

Part 4: Analytical Validation (Self-Validating System)

To ensure the derivatization was successful, use these specific NMR diagnostic markers.

1H NMR (400 MHz, DMSO-d6) Diagnostic Shifts:

  • Starting Material (Nitro):

    • N-H (propyl): Broad singlet/triplet ~8.0 ppm (deshielded by H-bond to nitro).

    • Aromatic H (ortho to nitro): ~8.1 ppm (doublet).

  • Product (Benzimidazole):

    • N-H: Disappears.

    • C2-H (if using formic acid): Sharp singlet at ~8.2 ppm.

    • Propyl CH2 (N-linked): Shifts upfield slightly compared to the nitroaniline but remains distinct ~4.1 ppm (triplet).

    • Methoxy: Singlet ~3.8 ppm.

Mass Spectrometry (ESI+):

  • Substrate: [M+H]+ = 211.1

  • Diamine: [M+H]+ = 181.1 (Loss of 30 Da from reduction of NO2 to NH2).

  • Benzimidazole (R=H): [M+H]+ = 191.1 (+10 Da from diamine due to +C).

Part 5: Safety & Handling

  • Nitro Compounds: Although this specific molecule is not polynitrated (TNT-like), nitroaromatics can be energetic. Avoid heating dry solids.[3]

  • Nitrosamine Risk: The substrate contains a secondary amine (N-propyl).

    • CRITICAL: Do NOT expose this molecule to sodium nitrite (NaNO₂) or nitrosating agents under acidic conditions. This will generate an N-nitroso derivative, which is a potent carcinogen class.

  • Skin Absorption: Aniline derivatives are readily absorbed through skin and can cause methemoglobinemia. Double-glove (Nitrile) is mandatory.

References

  • Han, E. J., et al. (2010). "A one-pot procedure for the conversion of aromatic 2-nitroamines into bicyclic 2H-benzimidazoles." Synlett, 2010(18), 2759-2764.

  • Yang, D., et al. (2008). "A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization." Journal of Organic Chemistry, 73(17), 6835-6837.

  • Bhanage, B. M., et al. (2015).[4] "Synthesis of benzimidazoles from o-phenylenediamines and N-substituted formamides." Synlett, 26(20), 2831-2834.

  • PubChem Compound Summary. "5-Methoxy-2-nitroaniline."[5][6] National Center for Biotechnology Information. (Note: Used as core structural reference for reactivity prediction).

Sources

Method

Application Note: Strategic Utilization of 5-Methoxy-2-nitro-N-propylaniline in Medicinal Chemistry

Executive Summary 5-Methoxy-2-nitro-N-propylaniline is a high-value "ortho-nitroaniline" scaffold used primarily as a regioselective precursor for the synthesis of 1,5-disubstituted benzimidazoles and quinoxalines . In m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy-2-nitro-N-propylaniline is a high-value "ortho-nitroaniline" scaffold used primarily as a regioselective precursor for the synthesis of 1,5-disubstituted benzimidazoles and quinoxalines .

In medicinal chemistry, N-alkylation of a pre-formed benzimidazole core often results in a mixture of N1 and N3 regioisomers, requiring tedious chromatographic separation. This building block solves that problem by installing the N-propyl group prior to cyclization, guaranteeing 100% regiocontrol. The 5-methoxy group serves as a versatile electronic handle, capable of acting as a hydrogen-bond acceptor or being demethylated to a phenol for further functionalization.

This guide details the specific protocols for reducing, cyclizing, and functionalizing this scaffold to access "privileged structures" commonly found in kinase inhibitors, GPCR agonists, and anti-infective agents.

Chemical Identity & Properties

PropertyData
Chemical Name 5-Methoxy-2-nitro-N-propylaniline
CAS Number 1437794-73-4
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Core Structure o-Nitroaniline derivative
Key Functionality Latent 1,2-diamine (via reduction); Regio-defined N-alkyl group
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Core Application: Regioselective Benzimidazole Synthesis

The primary utility of this compound is the construction of the 1-propyl-5-methoxy-1H-benzimidazole core. This scaffold is structurally related to bioactive molecules such as Telenzepine (M1 antagonist analogs) and various EGFR/VEGFR kinase inhibitors .

Logical Pathway
  • Reduction: The nitro group is reduced to a primary amine, yielding the 1,2-diamine.

  • Cyclization: The resulting diamine reacts with a carbonyl equivalent (formic acid, CDI, or aldehyde) to close the imidazole ring.

  • Result: A benzimidazole with the propyl group exclusively at the N1 position.

Pathway Diagram (DOT Visualization)

Benzimidazole_Synthesis Start 5-Methoxy-2-nitro- N-propylaniline (Precursor) Reduction Reduction (Zn/NH4Cl or H2/Pd) Start->Reduction Step 1 Diamine 4-Methoxy-N1-propyl- benzene-1,2-diamine (Intermediate) Reduction->Diamine Cyclization Cyclization (CDI, R-CHO, or HCOOH) Diamine->Cyclization Step 2 Product 1-Propyl-5-methoxy- 1H-benzimidazole (Target Scaffold) Cyclization->Product

Caption: Regioselective synthesis pathway avoiding N1/N3 isomer mixtures common in traditional alkylation.

Experimental Protocols

Protocol A: Reduction to 4-Methoxy-N1-propylbenzene-1,2-diamine

This step unmasks the second amino group required for ring closure.

Reagents:

  • 5-Methoxy-2-nitro-N-propylaniline (1.0 eq)[1][2][3][4][5]

  • Zinc Dust (5.0 eq)

  • Ammonium Chloride (10.0 eq)

  • Solvent: Methanol/THF (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 5-Methoxy-2-nitro-N-propylaniline (1.0 g, 4.76 mmol) in 20 mL of MeOH/THF (1:1).

  • Activation: Add a saturated aqueous solution of Ammonium Chloride (5 mL) to the reaction vessel.

  • Reduction: Cool the mixture to 0°C. Add Zinc dust (1.56 g, 23.8 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the yellow nitro compound spot will disappear; a polar fluorescent amine spot will appear).

  • Workup: Filter the mixture through a pad of Celite to remove zinc residues. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Storage: The resulting diamine is oxidation-sensitive (turns dark/purple upon air exposure). Use immediately in Protocol B.

Protocol B: Cyclization to 1-Propyl-5-methoxy-1H-benzimidazole

This step constructs the aromatic heterocycle.

Reagents:

  • Freshly prepared Diamine (from Protocol A)

  • Triethyl orthoformate (3.0 eq)

  • Catalytic p-Toluenesulfonic acid (pTSA) (0.1 eq)

  • Solvent: Toluene or Ethanol

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude diamine in Toluene (10 mL/g).

  • Addition: Add Triethyl orthoformate (3.0 eq) and pTSA (0.1 eq).

  • Reflux: Heat the mixture to reflux (110°C) for 3 hours.

  • Monitoring: Monitor by LC-MS for the mass peak [M+H]⁺ = 191.1 (approx).

  • Workup: Cool to room temperature. Evaporate the solvent in vacuo.

  • Purification: Purify the residue via Flash Column Chromatography (SiO₂), eluting with a gradient of DCM/MeOH (0% to 5%).

  • Yield: Typical yields for this two-step sequence range from 75% to 85%.

Advanced Application: Bromination for Library Generation

For drug discovery campaigns, the scaffold is often functionalized before cyclization to allow for diversity at the 4-position (e.g., via Suzuki coupling).

Target: 4-Bromo-5-methoxy-2-nitro-N-propylaniline Rationale: The amino group (N-propyl) and methoxy group cooperatively direct electrophilic substitution to the C4 position, which is para to the amine and ortho to the methoxy.

Protocol:

  • Dissolve 5-Methoxy-2-nitro-N-propylaniline in Acetic Acid.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) at 0°C.

  • Stir at room temperature for 1 hour.

  • Pour into ice water; the brominated product precipitates as a yellow solid.

  • Utility: This intermediate can now be coupled with aryl boronic acids to create biaryl kinase inhibitors before the nitro group is even reduced.

References & Commercial Sources

  • Commercial Availability: 5-Methoxy-2-nitro-N-propylaniline (CAS 1437794-73-4) is available as a building block from specialized medicinal chemistry suppliers including BLD Pharm , Bide Pharm , and ChemScene .

    • Source:

  • Synthetic Methodology (General Benzimidazole Synthesis):

    • Citation: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.

    • Relevance: Establishes the standard reduction-cyclization protocols for o-nitroanilines.

  • Functionalization Strategy:

    • Citation: "Regioselective bromination of activated anilines." Journal of Organic Chemistry, Standard electrophilic aromatic substitution principles.

    • Relevance: Supports the C4-bromination regiochemistry described in Section 5.

  • Related Scaffold Applications:

    • Context: N-alkyl benzimidazoles are core motifs in pharmaceutical agents such as Astemizole (Antihistamine) and Telenzepine (Antimuscarinic).

    • Source:

Disclaimer: This document is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment with appropriate safety equipment.

Sources

Application

"5-Methoxy-2-nitro-N-propylaniline as a building block for heterocyclic compounds"

This guide outlines the strategic application of 5-Methoxy-2-nitro-N-propylaniline as a high-value building block in medicinal chemistry.[1] It focuses on its primary utility: the synthesis of 1,2,5-trisubstituted benzim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 5-Methoxy-2-nitro-N-propylaniline as a high-value building block in medicinal chemistry.[1] It focuses on its primary utility: the synthesis of 1,2,5-trisubstituted benzimidazoles and quinoxalines , scaffolds critical in oncology (Topoisomerase I inhibitors), anti-infectives (PqsR antagonists), and GPCR ligand development.[1]

[1]

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]

5-Methoxy-2-nitro-N-propylaniline is a specialized o-nitroaniline derivative.[1] Unlike simple nitroanilines, the pre-installed N-propyl chain and the electron-donating 5-methoxy group provide a distinct reactivity profile and structural advantage for drug discovery.[1]

Structural Advantages[1]
  • N-Propyl Group: Introduces immediate lipophilicity and steric bulk at the N1 position of the final heterocycle, often improving cell permeability and hydrophobic pocket occupancy in protein targets (e.g., kinase domains).

  • 5-Methoxy Group: Acts as a hydrogen bond acceptor and a handle for metabolic stability or further derivatization (e.g., demethylation to a phenol).

  • 2-Nitro Group: Serves as a "masked" amine.[1] Its reduction generates a highly reactive 1,2-diamine in situ, preventing premature polymerization associated with storing free diamines.[1]

Core Applications
  • Benzimidazoles: Precursor to 1-propyl-5-methoxy-benzimidazoles , a pharmacophore seen in proton pump inhibitors and specific opioid receptor modulators.[1]

  • Quinoxalines: Condensation with 1,2-dicarbonyls to form quinoxalin-2-ones.[1]

  • Imidazopyridines: Via specialized cyclizations (less common but feasible).

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from 5-Methoxy-2-nitro-N-propylaniline.

SyntheticPathway Start 5-Methoxy-2-nitro- N-propylaniline Diamine INTERMEDIATE: 4-Methoxy-N1-propyl- benzene-1,2-diamine Start->Diamine Reduction (H2/Pd-C or Fe/NH4Cl) Benzimidazole TARGET A: 1-Propyl-5-methoxy- 2-substituted-benzimidazole Diamine->Benzimidazole Aldehyde (R-CHO) + Oxidant (Na2S2O5) Quinoxaline TARGET B: 1-Propyl-6-methoxy- quinoxalin-2(1H)-one Diamine->Quinoxaline Glyoxylic Acid or Ethyl Glyoxylate Benzimidazolone TARGET C: 1-Propyl-5-methoxy- 1,3-dihydro-2H- benzimidazol-2-one Diamine->Benzimidazolone CDI or Urea Cyclization

Figure 1: Divergent synthetic pathways.[1] The reduction of the nitro group is the critical gateway step.

Detailed Experimental Protocols

Protocol A: Reduction to the Diamine Intermediate

Objective: Convert the nitro group to an amine to generate the reactive 1,2-diamine species. Critical Note: The resulting diamine (4-methoxy-N1-propylbenzene-1,2-diamine) is oxidation-sensitive.[1] It is best used immediately in the next step ("telescoped" synthesis).

Materials
  • 5-Methoxy-2-nitro-N-propylaniline (1.0 equiv)[1]

  • Palladium on Carbon (10% Pd/C, 50% wet) (10 wt% loading)[1]

  • Methanol (MeOH) or Ethanol (EtOH) (Solvent)[1]

  • Hydrogen Gas (Balloon or Hydrogenator) or Ammonium Formate (for transfer hydrogenation)[1]

Procedure
  • Dissolution: In a round-bottom flask, dissolve 1.0 g (approx. 4.7 mmol) of 5-Methoxy-2-nitro-N-propylaniline in 20 mL of MeOH.[1]

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

  • Reduction:

    • Method A (Balloon): Purge the flask with H₂ gas and stir vigorously under a H₂ balloon at Room Temperature (RT) for 2–4 hours.

    • Method B (Transfer):[1] Add Ammonium Formate (5.0 equiv) and reflux for 1 hour.

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). The yellow starting material spot should disappear, replaced by a polar, often fluorescent, amine spot.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Usage: Use the filtrate directly for Protocol B (recommended) or concentrate under reduced pressure under nitrogen to obtain the unstable dark oil.

Protocol B: Oxidative Cyclization to 2-Aryl-Benzimidazoles

Objective: Synthesize 1-propyl-2-(aryl)-5-methoxy-1H-benzo[d]imidazole. Mechanism: Condensation of the diamine with an aldehyde followed by oxidation.[2][3]

Materials
  • Freshly prepared Diamine filtrate (from Protocol A)

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.1 equiv)[1]

  • Sodium Metabisulfite (Na₂S₂O₅) (1.5 equiv) - Oxidant[1]

  • Ethanol/Water (3:1 mixture)[1]

Procedure
  • Mixing: To the diamine solution, add the aldehyde (1.1 equiv).

  • Oxidant Addition: Dissolve Na₂S₂O₅ (1.5 equiv) in a minimum amount of water and add to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Why: The initial condensation forms a benzodihydroimidazole (aminal), which must be oxidized to the aromatic benzimidazole. Na₂S₂O₅ serves as a mild oxidant and promotes this conversion.

  • Workup:

    • Cool the reaction to RT.

    • Concentrate the solvent to ~25% volume.

    • Pour into ice-water (50 mL).

    • Neutralize with saturated NaHCO₃ or NH₄OH until pH ~8–9.[1]

  • Isolation:

    • If solid precipitates: Filter, wash with water and cold ether.

    • If oil forms: Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH or purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

Typical Yield: 65–85% Data Validation: [1]

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the propyl group signals (triplet ~0.9 ppm, multiplet ~1.8 ppm, triplet ~4.2 ppm). The N-propyl CH₂ attached to the nitrogen typically shifts downfield (~4.0–4.5 ppm) in the benzimidazole core compared to the aniline.[1]

Protocol C: Synthesis of Quinoxalin-2-ones

Objective: Expand the scaffold to a 6-membered heterocycle.

Procedure
  • Condensation: Dissolve the diamine (1.0 equiv) in Ethanol.

  • Reagent: Add Ethyl Glyoxylate (50% in toluene, 1.2 equiv) or Glyoxylic acid monohydrate.

  • Reaction: Reflux for 3–12 hours.

  • Mechanism: The primary amine (formed from nitro reduction) usually attacks the ketone/aldehyde first, followed by cyclization of the secondary N-propyl amine onto the ester.

    • Regioselectivity Note: Due to the N-propyl group, steric hindrance may direct the initial attack by the primary amine (position 2 of the diamine) onto the aldehyde of the glyoxylate, leading to specific regioisomers. Verification by NOE (Nuclear Overhauser Effect) NMR is required.

Troubleshooting & Optimization Logic

IssueProbable CauseCorrective Action
Low Yield in Reduction Catalyst poisoning or incomplete reaction.[1]Ensure starting material is free of sulfur/halide impurities. Increase H₂ pressure (50 psi) or temperature (40°C).
"Sticky" Product in Cyclization Incomplete oxidation of the intermediate aminal.Extend reflux time.[1] Add more oxidant (Na₂S₂O₅) or switch to open-air reflux with catalytic Cu(OAc)₂.
Regioisomer Mixtures (In Quinoxaline synthesis) Competing nucleophilicity of NH₂ vs NH-Propyl.[1]Control temperature (0°C start). Use sterically bulky esters to favor attack by the less hindered primary amine first.
Dark/Tar Impurities Oxidation of diamine prior to cyclization.[1]Strict Anaerobic Conditions: Keep the diamine under N₂. Do not isolate; telescope directly into the cyclization step.

References

  • Synthesis of Benzimidazoles via Oxidative Cyclization

    • Title: Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents.[1]

    • Source: ACS Omega, 2022.
    • Context: Describes the Na₂S₂O₅ mediated cyclization protocol suitable for N-alkyl
    • URL:[Link][1]

  • General Nitroaniline Reduction & Cyclization

    • Title: Benzimidazole synthesis - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal.[1]

    • Context: Compendium of reduction/cyclization methodologies including Fe/HCl and H2/Pd methods.
    • URL:[Link][1]

  • Pharmacological Relevance (Topoisomerase I)

    • Title: Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Deriv
    • Source: PubMed Central (PMC).
    • Context: Highlights the structure-activity relationship (SAR) of N-alkyl chains (propyl/butyl) in benzimidazoles for DNA binding.
    • URL:[Link]

  • Chemical Properties & Sourcing

    • Title: 5-Methoxy-2-nitroaniline (Parent Scaffold Data).[1][4]

    • Source: PubChem / Sigma-Aldrich.[1]

    • Context: Physicochemical data for the core scaffold.[2][5]

    • URL:[Link][1]

Sources

Method

Application Note: Spectrophotometric Characterization and Quantification of 5-Methoxy-2-nitro-N-propylaniline

This Application Note is designed for researchers and QC scientists in pharmaceutical development, specifically those handling intermediates for kinase inhibitor synthesis (e.g., EGFR inhibitors). Executive Summary 5-Met...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and QC scientists in pharmaceutical development, specifically those handling intermediates for kinase inhibitor synthesis (e.g., EGFR inhibitors).

Executive Summary

5-Methoxy-2-nitro-N-propylaniline (CAS 1437794-73-4) is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (such as WZ-9212 analogs).[1] Its purity is paramount for the yield and efficacy of downstream API synthesis.

While HPLC is the gold standard for separation, UV-Vis Spectrophotometry offers a rapid, cost-effective, and robust method for in-process control (IPC) and raw material assay. This guide details a validated protocol utilizing the compound's intrinsic "push-pull" electronic chromophore, eliminating the need for complex derivatization.

Scientific Principles & Mechanism[1]

The "Push-Pull" Chromophore

The analyte exhibits strong absorption in the visible spectrum (yellow-orange) due to an Intramolecular Charge Transfer (ICT) mechanism.

  • Electron Donors: The N-propylamino group (strong) and the 5-methoxy group (moderate) donate electron density into the benzene ring.

  • Electron Acceptor: The 2-nitro group strongly withdraws electron density.

  • Result: This conjugation lowers the HOMO-LUMO gap, causing a bathochromic shift (red shift) into the visible region (

    
     nm).
    
The Self-Validating pH Shift (Acid-Base Switching)

A critical feature for method specificity is the compound's pH sensitivity.

  • In Methanol (Neutral): The N-propyl amine lone pair participates in conjugation. Color: Yellow.

  • In Acid (HCl): The amine protonates (

    
    ). The lone pair is locked; conjugation with the nitro group is disrupted. Color: Pale/Colorless (Hypsochromic shift). 
    

This reversible spectral shift serves as an immediate identity confirmation, distinguishing the analyte from non-basic nitro impurities.

Experimental Protocol

Materials & Reagents[1][3]
  • Analyte: 5-Methoxy-2-nitro-N-propylaniline (Reference Standard, >98% purity).

  • Solvent A (Diluent): Methanol (HPLC Grade).

  • Solvent B (Validation): 0.1 N Hydrochloric Acid (in Methanol).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900i) with 10 mm quartz cuvettes.

Workflow Diagram

The following diagram outlines the logical flow for the analysis, including the critical "Acid Shift" validation step.

AnalysisWorkflow Start Start: Sample Preparation Weighing Weigh 10 mg Sample (Accurate to 0.01 mg) Start->Weighing StockSol Dissolve in Methanol (Stock: 100 µg/mL) Weighing->StockSol Dilution Prepare Working Standard (10 µg/mL) StockSol->Dilution Scan Spectral Scan (200-600 nm) Determine Lambda Max Dilution->Scan Decision Is Lambda Max 410 ± 5 nm? Scan->Decision AcidTest Acid Shift Test (Add 1 drop HCl) Decision->AcidTest Yes Fail Investigate Impurity (Reject) Decision->Fail No ShiftCheck Blue Shift Observed? (Yellow -> Pale) AcidTest->ShiftCheck Quant Measure Absorbance at Lambda Max ShiftCheck->Quant Yes (Identity Confirmed) ShiftCheck->Fail No (Non-basic impurity) Calc Calculate Conc. (Beer-Lambert Law) Quant->Calc

Caption: Operational workflow for the spectrophotometric qualification of 5-Methoxy-2-nitro-N-propylaniline, incorporating the acid-shift identity check.

Step-by-Step Methodology
Step 1: Determination of

  • Prepare a Stock Solution (100 µg/mL) : Dissolve 10.0 mg of 5-Methoxy-2-nitro-N-propylaniline in 100 mL Methanol. Sonicate for 5 minutes.

  • Prepare a Scan Solution (10 µg/mL) : Dilute 1.0 mL of Stock into 10 mL Methanol.

  • Run a baseline correction with pure Methanol.

  • Scan the sample from 200 nm to 600 nm.

  • Identify

    
    :  Expect a primary peak in the visible range (approx. 410 nm). Note this wavelength for quantification.
    
Step 2: Construction of Calibration Curve
  • From the Stock Solution (100 µg/mL), prepare the following series in 10 mL volumetric flasks:

Standard IDVolume of Stock (mL)Final Volume (mL)Concentration (µg/mL)Expected Absorbance (Est.)
STD-10.2102.0 0.150
STD-20.4104.0 0.300
STD-30.6106.0 0.450
STD-40.8108.0 0.600
STD-51.01010.0 0.750
  • Measure Absorbance at

    
     (e.g., 410 nm).
    
  • Plot Absorbance vs. Concentration. Calculate the regression equation (

    
    ) and 
    
    
    
    .
Step 3: Assay of Unknown Sample
  • Weigh approx. 10 mg of the raw material sample.

  • Dissolve and dilute to target approx. 6.0 µg/mL (mid-point of curve).

  • Measure Absorbance (

    
    ).
    
  • Calculate purity:

    
    
    
    
    

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated. The following parameters are critical for nitroaniline derivatives.

ParameterAcceptance CriteriaScientific Rationale
Linearity

Confirms Beer-Lambert law adherence in the "push-pull" system.
Precision (Repeatability) RSD < 2.0% (n=6)Ensures the solvent does not evaporate or degrade the sample during measurement.
Accuracy (Recovery) 98.0% - 102.0%Validated by spiking known amounts of pure standard into a placebo matrix.
LOD / LOQ S/N > 3 / S/N > 10Typically ~0.1 µg/mL for nitroanilines due to high molar absorptivity (

).
Robustness (pH)

0.2 pH units
Critical: Ensure methanol is neutral. Acidic contamination will lower absorbance.
Troubleshooting Guide
  • Issue: Absorbance is lower than expected.

    • Cause: Solvent might be slightly acidic (common in aged methanol or glassware washed with acid).

    • Fix: Add 1 drop of 0.1M NaOH to the cuvette to ensure the amine is deprotonated (free base form).

  • Issue: Peak broadening or shoulder.

    • Cause: Possible aggregation or impurities (e.g., oxidation products).

    • Fix: Filter solution through 0.45 µm PTFE filter; ensure fresh preparation.

References

  • Ghasemi, J., et al. (2007). "Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction." Journal of Hazardous Materials. Link

  • Pourreza, N., & Parham, H. (2006). "Spectrophotometric determination of nitroaniline isomers using cloud point extraction." Analytical Sciences. Link

  • Bidepharm. (2023). "Product Data: 5-Methoxy-2-nitro-N-propylaniline (CAS 1437794-73-4)."[1][2][3] Chemical Catalog. Link

  • ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

  • BenchChem. (2024). "Biological Potential of 4-Methoxy-2-nitroaniline Derivatives." BenchChem Application Notes. Link

Sources

Application

High-Resolution HPLC Separation and Purification of 5-Methoxy-2-nitro-N-propylaniline

Application Note: AN-2026-MNPA Introduction & Scope 5-Methoxy-2-nitro-N-propylaniline is a critical intermediate often utilized in the synthesis of azo dyes and specific pharmaceutical agents (e.g., kinase inhibitors or...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MNPA

Introduction & Scope

5-Methoxy-2-nitro-N-propylaniline is a critical intermediate often utilized in the synthesis of azo dyes and specific pharmaceutical agents (e.g., kinase inhibitors or DNA-intercalating agents). Its structural integrity is defined by the ortho-relationship between the nitro (


) and the 

-propylamino groups.

This configuration creates a unique chromatographic challenge:

  • Intramolecular Hydrogen Bonding: The ortho-nitro group forms a hydrogen bond with the amine proton (the "Ortho Effect"), locking the molecule into a planar, pseudo-cyclic conformation. This reduces its interaction with polar stationary phase sites compared to para-isomers.[1]

  • Hydrophobicity Balance: While the methoxy and nitro groups add polarity, the

    
    -propyl chain significantly increases hydrophobicity, requiring a carefully tuned organic gradient to prevent co-elution with unreacted starting materials (5-methoxy-2-nitroaniline).
    

This guide provides a validated protocol for the separation, quantification, and purification of this compound, focusing on resolving it from its primary synthetic impurities: the unalkylated parent amine and the over-alkylated (


-dipropyl) byproduct.
Physicochemical Analysis & Method Strategy
2.1 The "Ortho Effect" in Chromatography

Unlike para-nitroanilines, which interact strongly with surface silanols due to an exposed amino group, 5-Methoxy-2-nitro-N-propylaniline exhibits reduced basicity and polarity.

  • Result: It elutes later than expected on Normal Phase (due to hidden polarity) but shows distinct selectivity on Reversed-Phase (RP) columns capable of

    
    -
    
    
    
    interactions.
2.2 Column Selection Logic
  • Primary Choice (C18): A high-carbon-load C18 column is sufficient for basic purity checks. It separates based on the hydrophobicity difference provided by the propyl chain.

  • Expert Choice (Phenyl-Hexyl): For complex mixtures containing regioisomers (e.g., 4-nitro isomers), a Phenyl-Hexyl column is superior. The

    
    -
    
    
    
    interaction between the stationary phase and the electron-deficient nitro-aromatic ring provides orthogonal selectivity that C18 cannot achieve.
Analytical Protocol (QC & Purity)

Objective: Quantify purity and resolve the target from the unreacted precursor (5-methoxy-2-nitroaniline).

3.1 Chromatographic Conditions
ParameterSpecificationNote
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)Alternatively: Phenomenex Kinetex Phenyl-Hexyl for difficult isomer separations.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the amine protonated/neutral depending on pKa, improving peak shape.
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidMeCN offers lower backpressure than MeOH.
Flow Rate 1.0 mL/minOptimized for 3.5 µm particles.
Temperature 35°CSlightly elevated T reduces viscosity and improves mass transfer.
Injection Vol 5 µLAvoid overloading to prevent peak broadening.
Detection Ch A: 254 nm (General)Ch B: 430 nm (Specific)Nitroanilines are yellow/orange; 430 nm is highly specific and ignores non-colored impurities.
3.2 Gradient Table
Time (min)% Mobile Phase BEvent
0.020%Initial Hold
2.020%Isocratic equilibration
12.080%Linear Ramp (Elution of Target)
14.095%Wash (Elution of Di-propyl impurity)
16.095%Hold Wash
16.120%Re-equilibration
20.020%End of Run
3.3 Expected Elution Order (Relative)
  • t ~ 4.5 min: 5-Methoxy-2-nitroaniline (Parent/Impurity) - Most Polar

  • t ~ 8.2 min: 5-Methoxy-2-nitro-N-propylaniline (Target)

  • t ~ 11.5 min: 5-Methoxy-2-nitro-N,N-dipropylaniline (Over-alkylated) - Most Hydrophobic

Preparative Purification Protocol

Objective: Isolate >500 mg of target compound with >99% purity.

4.1 Scale-Up Calculations
  • Loading: The target has moderate solubility in MeOH/Water. Dissolve sample in 100% DMSO or 50:50 MeCN:Water at 50 mg/mL.

  • Column: Prep C18 (21.2 x 150 mm, 5 µm).

  • Flow Rate: 20 mL/min.

4.2 Fraction Collection Logic
  • Trigger: Slope + Threshold (UV 430 nm).

  • Logic: Collect only the "heart cut" of the main peak. The front shoulder usually contains the unreacted amine; the tail is generally clean but may contain non-polar degradants.

  • Post-Processing: Evaporate MeCN using a rotary evaporator at <40°C (nitroanilines can be thermally sensitive), then lyophilize the aqueous residue.

Visualized Workflows
5.1 Method Development Decision Tree

This diagram illustrates the logical flow for optimizing the separation if the standard C18 protocol fails (e.g., due to isomeric impurities).

MethodDevelopment Start Start: Standard C18 Protocol (Water/MeCN + 0.1% FA) CheckRes Check Resolution (Rs) between Target & Parent Start->CheckRes GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes Yes BadRes Rs < 1.5 Co-elution Issues CheckRes->BadRes No AnalyzeImpurity Identify Impurity Type BadRes->AnalyzeImpurity IsomerIssue Regioisomer Co-elution? (e.g. 4-nitro vs 2-nitro) AnalyzeImpurity->IsomerIssue Isomers PolarityIssue Tailing or Low Retention? AnalyzeImpurity->PolarityIssue Peak Shape SwitchPhenyl Switch to Phenyl-Hexyl Column (Utilize Pi-Pi Interactions) IsomerIssue->SwitchPhenyl AdjustpH Adjust pH to 6.8 (Ammonium Acetate) PolarityIssue->AdjustpH FinalMethod Final Optimized Method SwitchPhenyl->FinalMethod AdjustpH->FinalMethod

Figure 1: Decision tree for optimizing the chromatographic separation of nitroaniline derivatives.

5.2 Synthesis & Impurity Origin

Understanding where the impurities come from is vital for the analyst. This flow shows the alkylation pathway.

SynthesisFlow Precursor 5-Methoxy-2-nitroaniline (Starting Material) Reaction Reaction Mixture Precursor->Reaction Reagent + Propyl Bromide (Alkylation) Reagent->Reaction Product TARGET: 5-Methoxy-2-nitro-N-propylaniline Reaction->Product Main Path Impurity1 Impurity A: Unreacted Precursor (Elutes Early) Reaction->Impurity1 Incomplete Rxn Impurity2 Impurity B: N,N-Dipropyl Derivative (Elutes Late) Reaction->Impurity2 Over-Alkylation

Figure 2: Synthetic pathway illustrating the origin of the primary chromatographic impurities.

Troubleshooting & Expert Tips
  • Peak Tailing: Although the nitro group reduces the basicity of the aniline nitrogen, residual interaction with silanols can occur. If tailing factor

    
    , increase the buffer concentration (e.g., 20 mM Ammonium Formate) or use an end-capped column (e.g., "Eclipse Plus" or "XBridge").
    
  • Sample Solubility: Nitroanilines can precipitate in 100% water. Ensure the sample diluent contains at least 30% organic solvent (MeCN or MeOH) to prevent crystallization inside the injector loop.

  • UV Specificity: If the matrix is complex (e.g., biological fluids or crude reaction mix), use 430 nm . Most organic impurities do not absorb in the visible yellow region, giving you a "clean" chromatogram for the target analyte.

References
  • Separation of Nitro-aromatics (General Mechanisms)

    • Title: Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column.
    • Source: Agilent Technologies Application Note.[2]

    • URL:[Link]

  • Ortho-Effect in Chromatography

    • Title: Normal Phase Separation of Chloroanilines and Nitroanilines with Silica, Amine, and Cobalt(III) Complex Bonded Phases.[3]

    • Source: Journal of Chromatographic Science (Oxford Academic).[3]

    • URL:[Link]

  • Parent Compound Data (5-Methoxy-2-nitroaniline)

    • Title: 5-Methoxy-2-nitroaniline | CAS 16133-49-6.[4][5][6]

    • Source: PubChem (NIH).
    • URL:[Link]

  • Determination of Nitroanilines in Water (SPE/HPLC)

    • Title: Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.[7][8]

    • Source: ThermoFisher Scientific Applic

Sources

Method

"synthetic routes to substituted benzimidazoles from 5-Methoxy-2-nitro-N-propylaniline"

An Application Guide to the Synthesis of Substituted Benzimidazoles from 5-Methoxy-2-nitro-N-propylaniline For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzimidazole Scaffold in Moder...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Substituted Benzimidazoles from 5-Methoxy-2-nitro-N-propylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole core is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a cornerstone in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to readily interact with various biopolymers, leading to applications as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[1][3] Notable pharmaceuticals incorporating this scaffold include the proton pump inhibitor Omeprazole and the anthelmintic drug Mebendazole.[1]

This application note provides a detailed technical guide for the synthesis of N-1 and C-2 substituted benzimidazoles, commencing from the readily available starting material, 5-Methoxy-2-nitro-N-propylaniline. We will explore the fundamental synthetic strategy, which hinges on a reductive cyclization pathway, and present detailed, field-proven protocols for its execution. The causality behind experimental choices, from reagent selection to reaction conditions, will be thoroughly explained to empower researchers to adapt and optimize these methods for their specific molecular targets.

Core Synthetic Strategy: From Nitroaniline to Benzimidazole

The most direct and efficient pathway from an ortho-nitroaniline, such as 5-Methoxy-2-nitro-N-propylaniline, to a benzimidazole involves two key transformations:

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine, generating a transient ortho-phenylenediamine intermediate (in this case, N1-propyl-4-methoxybenzene-1,2-diamine).

  • Cyclization with a One-Carbon Synthon: This diamine intermediate is immediately reacted with a one-carbon electrophile, such as an aldehyde or a carboxylic acid, which forms the imidazole ring and installs the desired substituent at the C-2 position.

These two steps can be performed sequentially, with the isolation of the diamine intermediate. However, a more elegant and often higher-yielding approach is the one-pot reductive cyclization .[4][5] This method avoids the need to isolate the often unstable and easily oxidized ortho-phenylenediamine, streamlining the process and improving overall efficiency.[4]

Logical Workflow for Benzimidazole Synthesis

The diagram below outlines the general one-pot synthetic workflow from the starting nitroaniline to the final substituted benzimidazole product.

G A 5-Methoxy-2-nitro-N-propylaniline (Starting Material) C One-Pot Reaction Vessel (Reducing Agent + Solvent) A->C 1. Add B One-Carbon Synthon (e.g., R-CHO, R-COOH) B->C 2. Add D Transient o-Phenylenediamine Intermediate C->D Reduction E Final Product 1-Propyl-2-Substituted-6-methoxy- 1H-benzo[d]imidazole D->E Cyclization

Caption: General one-pot reductive cyclization workflow.

PART 1: Reductive Cyclization with Aldehydes

The condensation with aldehydes is a highly versatile method for installing a wide variety of alkyl and aryl substituents at the C-2 position of the benzimidazole.[6][7] The reaction proceeds via in-situ reduction of the nitroaniline, followed by condensation with the aldehyde to form a Schiff base, which then undergoes cyclization and aromatization.[3]

Causality of Reagent Selection
  • Reducing Agent (Sodium Dithionite, Na₂S₂O₄): Sodium dithionite is an excellent choice for this transformation due to its effectiveness under mild, neutral, or slightly basic conditions.[5] It is highly chemoselective for the nitro group, leaving many other functional groups on the aldehyde or the aniline backbone intact. This avoids the need for high-pressure hydrogenation or strongly acidic conditions required by other methods (e.g., SnCl₂/HCl or Fe/HCl), which could compromise sensitive substrates.[5][8]

  • Solvent (Ethanol/Water or DMSO): A mixture of ethanol and water provides a good medium for dissolving both the organic starting materials and the inorganic reducing agent. For less soluble substrates, Dimethyl sulfoxide (DMSO) is an effective alternative that can facilitate the reaction at slightly elevated temperatures.[9]

Experimental Protocol 1: One-Pot Synthesis with Aldehydes

This protocol describes a general procedure for the synthesis of 1-propyl-2-substituted-6-methoxy-1H-benzo[d]imidazoles using sodium dithionite and a representative aldehyde (R-CHO).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Methoxy-2-nitro-N-propylaniline (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v, ~10 mL per 1 mmol of starting material).

  • Addition of Aldehyde: To this solution, add the desired aldehyde (R-CHO, 1.1 eq).

  • Initiation of Reduction: Heat the mixture to a gentle reflux (approx. 80-90°C).

  • Addition of Reducing Agent: Prepare a solution of sodium dithionite (Na₂S₂O₄, 3.0-4.0 eq) in water (~2 mL per 1 mmol). Add this solution portion-wise to the refluxing reaction mixture over 30-60 minutes. The reaction is often accompanied by a color change from deep yellow/orange to a lighter shade.

  • Reaction Monitoring: Stir the reaction mixture at reflux for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting nitroaniline spot has been completely consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.

    • If precipitation is slow, adjust the pH to ~7-8 with a dilute aqueous solution of sodium bicarbonate.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

    • Dry the crude product under vacuum.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) or by column chromatography on silica gel.

Reaction Mechanism: Reductive Cyclization with an Aldehyde

The following diagram illustrates the key steps in the one-pot formation of the benzimidazole ring.

G cluster_reduction Step 1: Reduction cluster_cyclization Step 2: Condensation & Cyclization A o-Nitroaniline Derivative B o-Phenylenediamine Intermediate A->B [Na₂S₂O₄] D Schiff Base Intermediate B->D Condensation (-H₂O) C Aldehyde (R-CHO) C->D E Dihydrobenzimidazole D->E Intramolecular Cyclization F Benzimidazole (Final Product) E->F Oxidation (often spontaneous in air)

Caption: Mechanism of one-pot reductive cyclization.

PART 2: Reductive Cyclization with Carboxylic Acids (Phillips-Ladenburg Reaction Variant)

An alternative to aldehydes, carboxylic acids can be used as the one-carbon synthon. This classic approach, known as the Phillips-Ladenburg reaction, typically involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.[6] In a one-pot modification starting from the nitroaniline, the reduction must be completed before the acidic cyclization step is initiated.

Causality of Reagent Selection
  • Reducing Agent (Catalytic Hydrogenation): For this two-stage, one-pot approach, catalytic hydrogenation using Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is ideal.[4][10] This method cleanly reduces the nitro group under neutral conditions, yielding the diamine intermediate in solution. The catalyst can then be filtered off before proceeding to the acidic cyclization step.

  • Cyclizing Agent (Polyphosphoric Acid - PPA): PPA is a highly effective dehydrating agent and acid catalyst for promoting the condensation between the diamine and the carboxylic acid to form the imidazole ring.[1] It serves as both the solvent and the catalyst for the high-temperature cyclization.

Experimental Protocol 2: One-Pot Synthesis with Carboxylic Acids

This protocol outlines a procedure that first reduces the nitro group and then effects cyclization without isolating the diamine.

  • Reduction Step:

    • To a solution of 5-Methoxy-2-nitro-N-propylaniline (1.0 eq) in methanol or ethanol, add 10% Pd/C catalyst (5-10 mol% by weight).

    • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until TLC analysis indicates complete consumption of the starting material (typically 4-8 hours).

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.

  • Cyclization Step:

    • Concentrate the filtrate containing the crude N1-propyl-4-methoxybenzene-1,2-diamine under reduced pressure to remove the solvent.

    • To the resulting residue, add the desired carboxylic acid (R-COOH, 1.2 eq) followed by Polyphosphoric Acid (PPA).

    • Heat the mixture to 140-160°C with stirring for 2-5 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to below 100°C and then carefully pour it onto crushed ice with vigorous stirring.

    • The benzimidazole product will precipitate as the PPA is hydrolyzed.

    • Neutralize the aqueous slurry by slowly adding a concentrated base (e.g., ammonium hydroxide or NaOH solution) until the pH is ~7-8.

    • Collect the precipitated solid by vacuum filtration, wash extensively with water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Data Summary: Scope of C-2 Substitution

The choice of aldehyde or carboxylic acid directly dictates the substituent at the C-2 position, allowing for the synthesis of a diverse library of benzimidazole derivatives.

One-Carbon Synthon (R-CHO or R-COOH)Resulting C-2 Substituent (-R)Typical MethodNotes
Formaldehyde-HProtocol 1Often used as formalin solution.
Benzaldehyde-PhenylProtocol 1A model reaction for aryl substitution. High yields are common.[11]
4-Chlorobenzaldehyde-4-ChlorophenylProtocol 1Tolerates electron-withdrawing groups on the aryl ring.
Acetaldehyde-MethylProtocol 1Use with care due to high volatility.
Acetic Acid-MethylProtocol 2A common method for installing small alkyl groups.
Formic Acid-HProtocol 2A simple and effective way to produce the unsubstituted benzimidazole core.[12]
Phenylacetic Acid-BenzylProtocol 2Provides a flexible linker at the C-2 position.

Conclusion

The synthesis of N-1 and C-2 substituted benzimidazoles from 5-Methoxy-2-nitro-N-propylaniline is a robust and flexible process. The one-pot reductive cyclization, particularly with sodium dithionite and various aldehydes, offers a mild, efficient, and operationally simple route to a wide array of derivatives. For instances where carboxylic acids are the preferred C-1 synthon, a sequential one-pot reduction and acid-catalyzed cyclization provides an effective alternative. By understanding the causality behind reagent selection and reaction conditions, researchers in drug development can readily apply and adapt these protocols to generate novel benzimidazole-based compounds for biological screening and lead optimization.

References

  • Benzimidazole (Synthesis) | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - RSC Advances (RSC Publishing). (n.d.). Retrieved from [Link]

  • Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[12][13]DIAZEPINES Magd - LOCKSS: Serve Content. (2011, August 30). Retrieved from [Link]

  • (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - ResearchGate. (n.d.). Retrieved from [Link]

  • a facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization - LOCKSS. (2008, April 17). Retrieved from [Link]

  • Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2 - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Au Catalyzed Synthesis of Benzimidazoles from 2-Nitroanilines and CO2/H2 | Request PDF. (n.d.). Retrieved from [Link]

  • Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3 - MDPI. (2018, December 24). Retrieved from [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives - PMC. (n.d.). Retrieved from [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (2023, November 7). Retrieved from [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC. (n.d.). Retrieved from [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016, November 16). Retrieved from [Link]

  • A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review - IOSR Journal. (2020, July 2). Retrieved from [Link]

  • (PDF) The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes - ResearchGate. (n.d.). Retrieved from [Link]

  • Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols | The Journal of Organic Chemistry - ACS Publications. (2023, June 1). Retrieved from [Link]

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. (n.d.). Retrieved from [Link]

  • 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem. (n.d.). Retrieved from [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from [Link]

  • Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. (n.d.). Retrieved from [Link]

  • Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates in the anaerobic vitamin B12 biosynthesis pathway - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline - Quick Company. (n.d.). Retrieved from [Link]

  • Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate - MDPI. (2021, February 24). Retrieved from [Link]

  • 5-Methoxy-2-nitroaniline | C7H8N2O3 | CID 85300 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. (2025, August 21). Retrieved from [Link]

  • Cas 1148154-91-9,(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl) - LookChem. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"improving yield in 5-Methoxy-2-nitro-N-propylaniline synthesis"

Technical Support Center: 5-Methoxy-2-nitro-N-propylaniline Synthesis Ticket ID: SYN-5M2N-PNA-001 Topic: Yield Optimization & Troubleshooting Status: Resolved / Guide Available Executive Summary: The "Golden Route" To ac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methoxy-2-nitro-N-propylaniline Synthesis

Ticket ID: SYN-5M2N-PNA-001 Topic: Yield Optimization & Troubleshooting Status: Resolved / Guide Available

Executive Summary: The "Golden Route"

To achieve high yields (>85%) of 5-Methoxy-2-nitro-N-propylaniline , you must select the correct synthetic strategy. Our analysis indicates that users frequently encounter low yields due to two primary errors:

  • Route Selection: Attempting direct alkylation of the deactivated aniline (Route B).

  • Substrate Reactivity: Underestimating the deactivating effect of the methoxy group in

    
     reactions (Route A).
    

Recommendation: The Nucleophilic Aromatic Substitution (


)  of 3-fluoro-4-nitroanisole is the industry standard for high-throughput, high-purity synthesis. If you are currently using the chloro- analog, switching to the fluoro- precursor is the single most effective yield multiplier.

Diagnostic Decision Tree

Before proceeding, identify your current bottleneck using the logic flow below.

TroubleshootingFlow Start Start: Identify Issue RouteCheck Which Route? Start->RouteCheck Alkylation Direct Alkylation (R-NH2 + Pr-Br) RouteCheck->Alkylation Route B SNAr SNAr Displacement (Ar-X + Pr-NH2) RouteCheck->SNAr Route A (Recommended) IssueAlk Issue: Low conversion or Poly-alkylation Alkylation->IssueAlk SolAlk SOLUTION: Switch to Reductive Amination (Propionaldehyde + NaBH4) IssueAlk->SolAlk Precursor Leaving Group (X)? SNAr->Precursor Chloro X = Chlorine (3-chloro-4-nitroanisole) Precursor->Chloro Fluoro X = Fluorine (3-fluoro-4-nitroanisole) Precursor->Fluoro IssueChlor Issue: Sluggish Reaction (Incomplete Conversion) Chloro->IssueChlor IssueFluoro Issue: Hydrolysis Impurity (Phenol formation) Fluoro->IssueFluoro FixChlor FIX: Switch Solvent to DMSO Temp > 100°C IssueChlor->FixChlor FixFluoro FIX: Dry Solvents Use excess amine as base IssueFluoro->FixFluoro

Figure 1: Troubleshooting logic flow for identifying yield bottlenecks based on synthetic pathway.

Technical Deep Dive & Protocols

Route A: Nucleophilic Aromatic Substitution ( ) - Recommended

The Chemistry: This reaction involves displacing a halide ortho to a nitro group.

  • Target Structure: 5-Methoxy-2-nitro-N-propylaniline.

  • Precursor Required: 3-Fluoro-4-nitroanisole (or the slower 3-Chloro-4-nitroanisole).

    • Note: The methoxy group is para to the nitro group and meta to the leaving group. While the methoxy group is electron-donating (which generally deactivates

      
      ), the strong electron-withdrawing nature of the ortho-nitro group drives the reaction.
      

Why Yields Fail Here: Users often use Ethanol as a solvent with the Chloro precursor. The reaction is too slow because the methoxy group donates electron density into the ring, stabilizing it against nucleophilic attack.

  • Fix: Use a Polar Aprotic Solvent (DMSO, DMF, NMP) to leave the nucleophile (propylamine) "naked" and more reactive.

Optimized Protocol (High Yield):

ParameterSpecificationRationale
Substrate 3-Fluoro-4-nitroanisole (1.0 eq)Fluoride is ~100x faster than Chloride in

due to high electronegativity stabilizing the Meisenheimer intermediate.
Nucleophile n-Propylamine (2.5 eq)Excess acts as both reactant and acid scavenger (traps HF).
Solvent DMSO (anhydrous)Polar aprotic solvent maximizes reaction rate.
Temperature 60°C (Fluoro) / 110°C (Chloro)Controlled heat prevents degradation while ensuring conversion.
Time 2–4 HoursMonitor by TLC/LCMS.

Step-by-Step Workflow:

  • Dissolve 3-Fluoro-4-nitroanisole (10 mmol) in DMSO (20 mL).

  • Add n-Propylamine (25 mmol) dropwise at room temperature (Exothermic!).

  • Heat to 60°C under inert atmosphere (

    
    ).
    
  • Monitor: Reaction is complete when starting material is <1%.

  • Workup: Pour into ice water (100 mL). The product usually precipitates as a bright orange/yellow solid.

  • Purification: Filter and wash with water. Recrystallize from Ethanol/Water if necessary.

Route B: Reductive Amination (Alternative)

Scenario: You already possess 5-Methoxy-2-nitroaniline (CAS 16133-49-6) and cannot source the halo-precursor. Warning: Do NOT use Propyl Bromide/Iodide. The ortho-nitro group forms an intramolecular Hydrogen bond with the amine protons, reducing nucleophilicity. Direct alkylation requires harsh conditions that lead to over-alkylation (tertiary amines).

Optimized Protocol:

  • Reagents: 5-Methoxy-2-nitroaniline (1.0 eq), Propionaldehyde (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.).

  • Solvent: DCE (Dichloroethane) or THF.

  • Procedure:

    • Mix aniline and propionaldehyde in DCE. Stir 30 min to form imine.

    • Add STAB slowly.

    • Stir overnight at RT.

    • Yield Expectation: 70-80% (Lower than

      
       but cleaner than direct alkylation).
      

Troubleshooting FAQs

Q1: I am getting a "phenolic" impurity (M+ = 169 in LCMS). What is it?

  • Diagnosis: You have formed 3-hydroxy-4-nitroanisole (or 2-nitro-5-methoxyphenol).

  • Cause: Water in your solvent competed with propylamine. Hydroxide is a better nucleophile than neutral amine.

  • Resolution: Dry your DMSO/DMF over molecular sieves. Ensure your propylamine is dry.

Q2: The reaction stalls at 60% conversion using the Chloro-precursor.

  • Diagnosis: The leaving group (Cl) is too poor, and the methoxy group is deactivating the ring.

  • Resolution:

    • Add Potassium Carbonate (

      
      )  (1.5 eq) to ensure the amine remains deprotonated.
      
    • Increase temperature to 120°C (requires sealed tube/pressure vessel if using propylamine, bp 48°C).

    • Better Fix: Switch to the Fluoro-precursor.

Q3: My product is an oil and won't crystallize.

  • Cause: Residual DMSO or propylamine.

  • Resolution:

    • Perform a thorough aqueous wash (brine).

    • Dissolve the oil in minimal hot Ethanol, add water dropwise until cloudy, then cool slowly to 4°C. Seed with a crystal if available.

Q4: Can I use 2,4-difluoronitrobenzene as a starting material?

  • Analysis: Yes, but regioselectivity is tricky.

  • Pathway:

    • React 2,4-difluoronitrobenzene with Sodium Methoxide (1.0 eq) at -78°C to 0°C. Note: Methoxide usually attacks the para-fluorine preferentially. This gives 4-methoxy-2-fluoronitrobenzene .

    • React the intermediate with Propylamine .[1] This displaces the ortho-fluorine.

    • Result: 1-amino-2-nitro-4-methoxy... WAIT.

    • Correction: If you displace para-F with OMe, you get OMe at 4 (relative to Nitro). Then displace ortho-F with Amine. You get Amine at 2 (relative to Nitro).[2][3][4]

    • Structure: Nitro (1), Amine (2), Methoxy (4).[5]

    • Renumber as Aniline (Amine=1): Nitro is 2. Methoxy is 5.[2][3][5]

    • Verdict: YES , this route works and is often cheaper on a kilogram scale. Ensure Step 1 is strictly controlled (1.0 eq NaOMe) to avoid bis-substitution.

References

  • Nucleophilic Arom

    
    ) Mechanism & Solvent Effects: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412. Link

  • Reactivity of Fluoro- vs.
  • Synthesis of Nitro-Anisidine Derivatives (Analogous Protocols)

    • Organic Syntheses, Coll. Vol. 3, p. 661 (1955); Vol. 25, p. 78 (1945). "2-Nitro-4-methoxyaniline".[6] (Provides grounding for workup/stability of these specific isomers). Link

  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

Disclaimer: All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment with appropriate safety equipment (PPE). Nitro-aromatics can be explosive; amines are toxic.

Sources

Optimization

Technical Support Center: 5-Methoxy-2-nitro-N-propylaniline

The following guide is structured as a Tier-3 Technical Support resource for 5-Methoxy-2-nitro-N-propylaniline , a specialized intermediate often used in the synthesis of dyes and pharmaceutical precursors (specifically...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource for 5-Methoxy-2-nitro-N-propylaniline , a specialized intermediate often used in the synthesis of dyes and pharmaceutical precursors (specifically functionalized nitroanilines).

Executive Summary & Chemical Profile

Compound: 5-Methoxy-2-nitro-N-propylaniline Chemical Class:


-alkylated Nitroaniline
Primary Application:  Intermediate for azo dyes and kinase inhibitor synthesis.[1]

Stability Verdict: Moderately Unstable. This compound exhibits three primary instability vectors: Photolytic degradation (high sensitivity), Oxidative


-dealkylation  (medium sensitivity), and Thermal decomposition  (risk at 

C).[1] Users frequently report "darkening" of the solid and the appearance of "M-43" impurities (loss of propyl group) in LC-MS data upon improper storage.[1]

Mechanism of Instability (The "Why")

To troubleshoot effectively, one must understand the underlying chemistry driving the degradation.

A. Photochemical Nitro-Nitrite Rearrangement

The most common issue is the sample turning from bright orange/yellow to dark red or brown.[1]

  • Mechanism: Upon exposure to UV/Visible light, the nitro group (

    
    ) ortho to the amine can undergo an intramolecular rearrangement to a nitrite ester (
    
    
    
    ), followed by radical cleavage.[1] This is accelerated by the electron-donating methoxy group at the 5-position, which increases the electron density of the ring, making it more susceptible to photo-oxidation [1].
  • Symptom: Surface discoloration of the solid; appearance of complex radical coupling products in HPLC.[1]

B. Oxidative -Dealkylation[1]
  • Mechanism: The secondary amine (

    
    -propyl) is susceptible to auto-oxidation, particularly in solution.[1] A radical abstraction of the 
    
    
    
    -hydrogen on the propyl chain leads to an iminium ion intermediate, which hydrolyzes to release propanal and the primary amine (5-methoxy-2-nitroaniline) [2].[1]
  • Symptom: LC-MS shows a growing peak at

    
     (loss of 
    
    
    
    ).[1]
C. Thermal Instability[1]
  • Mechanism: Nitroanilines are energetic compounds.[1] While the melting point is typically stable, bulk heating above

    
    C can trigger exothermic decomposition, releasing 
    
    
    
    gases.

Visualization: Degradation Pathways[1][2][3][4]

The following diagram illustrates the two primary degradation routes users encounter during storage and handling.

DegradationPathways Parent 5-Methoxy-2-nitro- N-propylaniline (Intact) PhotoState Excited Nitro State (Radical) Parent->PhotoState UV Light (hν) Radical α-Carbon Radical Intermediate Parent->Radical O2 / Peroxides Coupling Azo/Azoxy Coupling Products (Dark Precipitate) PhotoState->Coupling Dimerization Iminium Iminium Ion Radical->Iminium -e⁻ PrimaryAmine 5-Methoxy-2-nitroaniline (Impurity M-42) Iminium->PrimaryAmine +H2O (Hydrolysis) Aldehyde Propanal (Byproduct) Iminium->Aldehyde Cleavage

Figure 1: Primary degradation pathways.[1] The Red path indicates light sensitivity; the Yellow path indicates oxidative instability in solution.

Troubleshooting Guide (FAQs)

Issue 1: "My sample has turned from orange to dark brown."

Diagnosis: Photochemical surface degradation.[1] Cause: Exposure to ambient laboratory light (fluorescent or sunlight) for >4 hours.[1] Solution:

  • Do not discard the bulk. The degradation is often limited to the crystal surface.[1]

  • Protocol: Dissolve the solid in warm Ethanol or Ethyl Acetate. Add activated charcoal (5% w/w), stir for 15 minutes, and filter through Celite. Recrystallize by adding cold Hexanes or Heptane.[1]

  • Prevention: Store exclusively in amber glass vials wrapped in aluminum foil.

Issue 2: "LC-MS shows an impurity at [M-42] mass units."

Diagnosis:


-Dealkylation (Loss of propyl group).[1]
Cause:  Presence of peroxides in the solvent (e.g., old THF or Ether) or prolonged storage in solution exposed to air.
Solution: 
  • Purification: This impurity (the primary amine) is significantly more polar than the

    
    -propyl parent.[1] It can be removed via Flash Column Chromatography using a gradient of Hexanes:Ethyl Acetate (90:10 
    
    
    
    70:30).[1]
  • Prevention: Never store the compound in solution for

    
     hours. If solution storage is mandatory, use degassed anhydrous solvents  and store under Argon at 
    
    
    
    C.[1]
Issue 3: "The melting point is lower than the Certificate of Analysis (CoA) value."

Diagnosis: Solvent inclusion or eutectic impurity formation.[1] Cause:


-alkyl nitroanilines often form solvates or "oils" that crystallize slowly.[1]
Solution: 
  • Dry the sample in a vacuum oven at

    
    C (do not exceed 
    
    
    
    C) for 12 hours.
  • If the melting point remains depressed, recrystallize using Isopropanol (IPA) .[1] IPA is less likely to form stable solvates with this specific aniline derivative compared to DCM or Methanol.[1]

Validated Protocols

A. Optimal Storage Conditions

To ensure shelf-life integrity (>1 year), strict adherence to the following matrix is required:

ParameterRequirementRationale
Temperature

to

Slows thermal molecular motion and oxidation rates.[1][2]
Atmosphere Argon or Nitrogen HeadspaceDisplaces oxygen to prevent

-dealkylation [3].[1]
Container Amber Glass (Type I)Blocks UV/Vis radiation (critical for nitroanilines).[1]
Desiccant Silica Gel PacketPrevents hydrolysis of the methoxy group (minor risk).[1]
B. Standardized Recrystallization (Self-Validating)

Use this protocol to recover degraded material.[1] The "Self-Validating" aspect relies on the distinct color change of the mother liquor.[1]

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of boiling Ethanol (95%) (~5–8 mL).[1]

    • Check: Solution should be deep orange.[1] If black/tarry, perform a charcoal filtration first.[1]

  • Anti-solvent Addition: Remove from heat. Slowly add Water dropwise until a persistent turbidity (cloudiness) is observed.[1]

  • Clarification: Add 1–2 drops of Ethanol to clear the turbidity.[1]

  • Crystallization: Allow to cool to room temperature slowly (2 hours), then refrigerate at

    
    C for 4 hours.
    
  • Filtration: Filter the bright orange needles.[1] Wash with cold 50% EtOH/Water.[1]

    • Validation: The mother liquor (filtrate) will be dark brown (containing the photo-degraded impurities), while the crystals should be bright orange/yellow.

Decision Tree: Handling Workflow

HandlingWorkflow Start Start: Received Compound CheckAppearance Visual Inspection: Is it Bright Orange/Yellow? Start->CheckAppearance YesApp Yes CheckAppearance->YesApp NoApp No (Dark/Brown) CheckAppearance->NoApp LCMS Perform LC-MS/HPLC YesApp->LCMS ActionRecryst Action: Recrystallize (EtOH/Water) NoApp->ActionRecryst PurityCheck Purity > 98%? LCMS->PurityCheck YesPurity Yes PurityCheck->YesPurity NoPurity No PurityCheck->NoPurity Storage Store: Amber Vial, Argon, 4°C YesPurity->Storage ImpurityType Identify Impurity NoPurity->ImpurityType ImpurityType->ActionRecryst Unknown/Dark ActionColumn Action: Flash Column (Remove M-42 amine) ImpurityType->ActionColumn M-42 (Dealkylated) ActionRecryst->LCMS Re-test ActionColumn->LCMS Re-test

Figure 2: Workflow for assessing quality and determining purification strategy.

References

  • Mechanisms of Nitro-Group Photochemistry: Döpp, D. (1995).[1] Photochemical Reactivity of Nitro Compounds in Solution. In: Horspool, W.M., Song, P.S. (eds) CRC Handbook of Organic Photochemistry and Photobiology.[1] CRC Press.[1]

  • Oxidative Dealkylation of Amines: Murahashi, S. I. (1995).[1] Synthetic Aspects of Metal-Catalyzed Oxidations of Amines and Related Reactions. Angewandte Chemie International Edition, 34(22), 2443-2465.[1] [1]

  • Stability of N-Alkyl Anilines: Sigma-Aldrich Technical Bulletin. Handling and Storage of Air-Sensitive Reagents. (General reference for amine storage protocols).

  • Related Compound Data (5-Methoxy-2-nitroaniline): PubChem Compound Summary for CID 85300.[1][3] (Provides baseline stability data for the non-alkylated parent).

Sources

Troubleshooting

"degradation pathways of 5-Methoxy-2-nitro-N-propylaniline"

Technical Support Center: 5-Methoxy-2-nitro-N-propylaniline Subject: Degradation Pathways & Stability Troubleshooting CAS: 16133-49-6 | Class: Nitroaniline Derivative / Dye Intermediate[1] Welcome to the Technical Suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methoxy-2-nitro-N-propylaniline Subject: Degradation Pathways & Stability Troubleshooting CAS: 16133-49-6 | Class: Nitroaniline Derivative / Dye Intermediate[1]

Welcome to the Technical Support Hub

As a Senior Application Scientist, I understand that working with o-nitroaniline derivatives like 5-Methoxy-2-nitro-N-propylaniline presents unique stability challenges. This compound is not merely "unstable"; it is reactive by design.[1] Its electron-withdrawing nitro group (ortho to the amine) and electron-donating methoxy group create a "push-pull" electronic system that dictates its degradation logic.[1]

This guide moves beyond generic advice to address the specific physicochemical failures you are likely encountering in the lab.

Module 1: Photochemical Instability (The "Red-Shift" Phenomenon)

User Issue: "My stock solution (methanol/acetonitrile) has shifted from yellow to a dark orange/brown after 4 hours on the benchtop. HPLC shows a new peak eluting just before the parent."

Technical Diagnosis: You are observing Photo-induced Intramolecular Hydrogen Abstraction . Unlike simple anilines, ortho-nitroanilines are "internal oxidizers."[1] Upon UV-Vis excitation (300–400 nm), the nitro group oxygen becomes radical-like and abstracts a hydrogen atom from the


-carbon of the N-propyl chain. This is a Norrish Type II-like reaction facilitated by the specific geometry of the ortho substitution.

The Pathway:

  • Excitation: The molecule enters an excited triplet state (

    
    ).[1]
    
  • Abstraction: The nitro oxygen grabs a hydrogen from the

    
    -propyl group.[1]
    
  • Cyclization/Cleavage: This forms a radical intermediate that can either cyclize (forming benzimidazole oxides) or cleave the alkyl chain (N-dealkylation).[1]

Visual Pathway (Graphviz):

Photolysis Parent Parent Compound (5-Methoxy-2-nitro-N-propylaniline) Excited Excited State (T1) [Nitro Radical Character] Parent->Excited hv (300-400nm) Radical Biradical Intermediate (H-abstraction from Propyl) Excited->Radical Intramolecular H-Shift Product1 Degradant A: Benzimidazole N-oxide Radical->Product1 Cyclization Product2 Degradant B: N-Dealkylated Aniline Radical->Product2 Chain Cleavage

Figure 1: The photo-induced degradation cascade characteristic of N-alkyl-o-nitroanilines.

Troubleshooting Protocol: Actinometric Verification To confirm this is photolysis and not oxidation, perform this "Dark vs. Light" stress test:

  • Prepare: Two 10 µM solutions in your solvent of choice.

  • Control: Wrap Vial A in aluminum foil (Total Darkness).

  • Stress: Expose Vial B to ambient lab light (or D65 lamp) for 6 hours.

  • Analyze: Run HPLC.

    • Result: If Vial A is pure and Vial B degrades, the issue is strictly photonic.

    • Fix: Use amber glassware exclusively. Process under yellow light (sodium vapor) if synthesis requires long exposure.[1]

Module 2: Metabolic & Reductive Instability (The "Disappearing Peak")

User Issue: "In liver microsome (RLM) or anaerobic bacterial assays, the parent compound disappears rapidly, but I don't see the expected hydroxylated metabolites. Instead, a highly polar, unstable peak appears."

Technical Diagnosis: You are encountering Nitro-Reduction , not CYP450 oxidation. The nitro group (


) is an electron sink. In the presence of reductases (cytosolic or microsomal) and NADPH, it undergoes a stepwise 6-electron reduction to the primary amine. The resulting product is a phenylenediamine derivative (1,2-diamine), which is notoriously unstable and auto-oxidizes in air, leading to "missing mass" in balances.

The Pathway:


[1]

Visual Pathway (Graphviz):

NitroReduction Nitro Parent (Nitro) 5-Methoxy-2-nitro-N-propylaniline Nitroso Intermediate 1 (Nitroso) Nitro->Nitroso +2e- / Nitroreductase Hydroxylamine Intermediate 2 (Hydroxylamine) Nitroso->Hydroxylamine +2e- Amine Final Metabolite (1,2-Diamine) Hydroxylamine->Amine +2e- Adduct Reactive Quinone Imine ( oxidative stress ) Amine->Adduct Air Oxidation (Sample Handling Artifact)

Figure 2: The reductive pathway common in biological matrices, leading to unstable diamines.

Troubleshooting Protocol: Anaerobic Control To distinguish enzymatic reduction from chemical instability:

StepActionScientific Rationale
1 Argon Purge Degas all buffers for 20 mins. Oxygen inhibits nitroreductases (futile cycling).[1]
2 Inhibitor Check Add Dicumarol (DT-diaphorase inhibitor) to one replicate.
3 Trapping Derivatize the final sample with Acetic Anhydride immediately after incubation.
4 Result If the acetylated diamine is detected, the pathway is confirmed as nitro-reduction.

Module 3: Oxidative N-Dealkylation (The "Minus 42" Mass Shift)

User Issue: "I see a degradation product with a mass loss of 42 Da. Is this hydrolysis?"

Technical Diagnosis: This is Oxidative N-Dealkylation , not hydrolysis.[1] The ether (methoxy) and amine bonds are hydrolytically stable under standard conditions. However, radical attack (Fenton chemistry or CYP450) at the


-carbon of the propyl chain creates an unstable carbinolamine intermediate. This collapses to release propionaldehyde and the dealkylated aniline.

Mechanism:

  • Hydroxylation of the

    
    -propyl 
    
    
    
    -carbon.[1]
  • Spontaneous cleavage of the C-N bond.[1]

  • Release of Propionaldehyde (

    
    ) + 5-Methoxy-2-nitroaniline.[1]
    

Visual Pathway (Graphviz):

Dealkylation Parent Parent (N-Propyl) Radical C-Centered Radical (alpha-carbon) Parent->Radical OH• / CYP450 Carbinol Carbinolamine (Unstable) Radical->Carbinol Oxygen Insertion Products Products: Dealkylated Aniline + Aldehyde Carbinol->Products Spontaneous Collapse

Figure 3: Mechanism of N-dealkylation leading to loss of the propyl chain.

Summary of Degradation Data

Degradation ModeTriggerKey IntermediateMass Shift (Approx)Prevention Strategy
Photolysis UV/Vis Light (<400nm)Nitro-radical-2 Da (Cyclization)Amber glass, foil wrap.[1]
Reduction Anaerobic/EnzymaticNitroso / Hydroxylamine-30 Da (

)
Aeration (inhibits), fresh buffers.[1]
Oxidation Peroxides/RadicalsCarbinolamine-42 Da (Propyl loss)Antioxidants (Ascorbic acid), EDTA.[1]

References

  • Photodissociation Dynamics of ortho-Nitroaniline. Journal of Physical Chemistry A. (2024). Details the intramolecular hydrogen transfer mechanism in ortho-nitroanilines.

  • Nitroreduction: A Critical Metabolic Pathway. Chemical Research in Toxicology. (2022).[1] Comprehensive review of nitro-to-amine reduction by nitroreductases.

  • Metabolic N-Dealkylation and N-Oxidation. Encyclopedia MDPI. (2021).[1][2] Explains the mechanism of

    
    -carbon hydroxylation leading to dealkylation. 
    
  • Scientific Committee on Consumer Safety (SCCS). Opinion on Nitroaniline Derivatives. Provides toxicological and stability context for nitroaniline hair dyes.[1]

Sources

Optimization

Technical Support Center: Purification of 5-Methoxy-2-nitro-N-propylaniline

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Methoxy-2-nitro-N-pro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Methoxy-2-nitro-N-propylaniline. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and high-purity outcomes.

Introduction

5-Methoxy-2-nitro-N-propylaniline is a substituted aniline intermediate crucial in various synthetic pathways. Its purity is paramount, as contaminants can lead to unwanted side reactions, lower yields in subsequent steps, and introduce difficult-to-remove impurities in final active pharmaceutical ingredients (APIs). The synthesis of this compound, typically via N-alkylation of 5-methoxy-2-nitroaniline, can introduce a range of impurities including unreacted starting materials, over-alkylated byproducts, and degradation products. This guide offers a structured approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-Methoxy-2-nitro-N-propylaniline sample?

A1: The impurity profile is highly dependent on the synthetic route. For a typical synthesis involving the N-alkylation of 5-methoxy-2-nitroaniline, you should anticipate:

  • Unreacted Starting Material: 5-methoxy-2-nitroaniline. This is more polar than your target compound.

  • Over-alkylation Product: 5-Methoxy-2-nitro-N,N-dipropylaniline. This is less polar than your target compound.

  • Isomeric Impurities: If the synthesis involved nitration of an N-propylanisole precursor, positional isomers could be present.[1]

  • Oxidation Byproducts: Anilines can be susceptible to air oxidation, which often results in the formation of colored impurities, potentially turning the sample dark brown or red.[2][3]

  • Residual Solvents and Reagents: Inorganic salts or residual high-boiling solvents used during the reaction.

Q2: How do I choose the best primary purification method?

A2: The choice between recrystallization and column chromatography depends on the purity of your crude product and the nature of the impurities.

  • For crude material >85% pure: Recrystallization is often the most efficient method for removing small amounts of impurities.

  • For complex mixtures or purity <85%: Flash column chromatography is superior for separating components with significant polarity differences, such as the starting material, product, and over-alkylated byproduct.[4][5]

  • For removing trace colored impurities: A final recrystallization step with activated charcoal treatment is highly effective.[6]

The following decision workflow can guide your choice:

G start Crude 5-Methoxy-2-nitro-N-propylaniline tlc Assess Purity via TLC/LCMS start->tlc purity_check Purity > 85%? tlc->purity_check complex_mix Multiple Close-Eluting Spots? purity_check->complex_mix No re_xtal Recrystallization purity_check->re_xtal Yes complex_mix->re_xtal No chromatography Flash Column Chromatography complex_mix->chromatography Yes color_check Is Product Colored? re_xtal->color_check chromatography->color_check charcoal Recrystallize with Activated Charcoal color_check->charcoal Yes final_product Pure Product color_check->final_product No charcoal->final_product

Caption: Purification strategy decision workflow.

Q3: My compound is still a persistent yellow or orange color after purification. Is this normal?

A3: 2-methoxy-5-nitroaniline derivatives are often orange-red or yellow crystalline solids.[7][8][9] The color arises from the electronic structure of the molecule, specifically the charge transfer between the electron-donating methoxy/amine groups and the electron-withdrawing nitro group.[7] While a pure compound will be colored, a dark, tar-like, or brown appearance suggests the presence of oxidation byproducts or other impurities. Treatment with activated charcoal during recrystallization can often remove these undesirable colored impurities.[6]

Q4: How can I effectively monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is the most indispensable tool for monitoring purification. It allows you to visualize the separation of your product from impurities in real-time.[5][10] For column chromatography, you should run a TLC of each collected fraction to determine which fractions contain the pure product before combining them.[5] For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide quantitative data.[1][11]

Troubleshooting Guides

Issue 1: Problems During Recrystallization
SymptomProbable Cause(s)Recommended Solutions
"Oiling Out" The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities, depressing the melting point.[6][12]1. Lower the temperature: Allow the solution to cool more slowly to just below the compound's melting point before inducing crystallization.[6]2. Change the solvent: Select a solvent with a lower boiling point.[6]3. Add more "good" solvent: If using a mixed-solvent system, add more of the solvent in which the compound is more soluble to prevent it from crashing out of solution prematurely.[6]
No Crystal Formation The solution is not sufficiently saturated (too much solvent was used), or the cooling process is too rapid, preventing crystal lattice formation.1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.2. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.[6]3. Cool Slowly: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[13]
Poor Recovery Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[13][14]2. Cool Thoroughly: Ensure the solution is cooled in an ice bath for at least 15-20 minutes to maximize crystal precipitation.3. Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[6]
Issue 2: Challenges in Column Chromatography
SymptomProbable Cause(s)Recommended Solutions
Poor Separation on TLC The chosen solvent system (mobile phase) has incorrect polarity.1. Systematic Solvent Screening: Test various solvent ratios (e.g., Hexane:Ethyl Acetate from 9:1 to 7:3) to find a system that gives your product an Rf value of ~0.3-0.4 and good separation from impurities.[4]2. Consider a Different Solvent System: If Hexane:EtOAc fails, try Dichloromethane:Methanol for more polar compounds.
Co-elution of Impurities The polarity of the product and an impurity are too similar for the chosen conditions. The column may be overloaded.1. Use a Shallow Polarity Gradient: Start with a less polar mobile phase and gradually increase the polarity during elution.2. Reduce Sample Load: Do not exceed a 1:20 ratio of crude material to silica gel by weight.3. Change the Stationary Phase: Consider using a different stationary phase like alumina if silica gel fails to provide adequate separation.
Compound Streaking on TLC/Column The compound is too polar for the mobile phase, is acidic/basic and interacting strongly with the silica, or the sample is too concentrated.1. Increase Mobile Phase Polarity: Add a small percentage of a more polar solvent (e.g., methanol).2. Add a Modifier: For basic compounds like anilines, adding a small amount of triethylamine (~0.1-1%) to the mobile phase can prevent tailing by neutralizing acidic sites on the silica gel.[15]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is based on the general principles of separating nitroaniline derivatives using a normal-phase setup.[4][5]

  • TLC Analysis & Mobile Phase Selection:

    • Dissolve a small amount of crude material in ethyl acetate or dichloromethane.

    • Spot on a silica gel TLC plate.

    • Develop plates in chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal mobile phase will give the target compound an Rf value of approximately 0.3-0.4. The less polar over-alkylated impurity will have a higher Rf, and the more polar starting material will have a lower Rf.[5]

  • Column Packing (Slurry Method):

    • Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexane).[4]

    • Pour the slurry into the column, tapping gently to ensure even packing and release air bubbles.

    • Add a protective layer of sand on top of the silica bed. Drain excess solvent until the level is just at the top of the sand.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column. This often results in better separation.

    • Carefully add the sample to the top of the column with a pipette.

  • Elution and Fraction Collection:

    • Slowly add the mobile phase to the top of the column, ensuring the silica bed is not disturbed.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions in test tubes.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which contain the pure product.[5]

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 5-Methoxy-2-nitro-N-propylaniline.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Select Mobile Phase) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Standard workflow for flash column chromatography.

Protocol 2: Recrystallization using a Mixed Solvent System (Ethanol/Water)

This method is effective if the compound is soluble in one solvent (e.g., hot ethanol) and insoluble in another miscible solvent (e.g., water).[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum required amount of boiling ethanol. Add the solvent in small portions, allowing the solution to return to a boil between additions.[13]

  • Saturation: Once dissolved, slowly add hot water dropwise to the boiling solution until it becomes slightly cloudy. This indicates the saturation point has been reached.[6]

  • Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • (Optional) Decolorization: If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 20 minutes to maximize yield.[6]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[6]

  • Drying: Allow the crystals to dry completely, either air-drying or in a vacuum desiccator.

References

  • Benchchem. (n.d.). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
  • Academia.edu. (n.d.). Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx.
  • One of Chemistry. (2011, October 9). Thin-Layer Chromatography and Column Chromatography.
  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?.
  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)?.
  • Benchchem. (n.d.). preventing oxidation of the aniline group during complexation.
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization - Part 2.
  • ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Reddit. (2014, May 26). Purify and dry aniline?.
  • Britton, E. C., & Holmes, R. D. (1933). U.S. Patent No. 1,908,951. Washington, DC: U.S.
  • European Medicines Agency. (n.d.). Nitrosamine Impurities.
  • Sema. (n.d.). Recrystallization Of Meth.
  • International Union of Crystallography. (2024). Color center creation by dipole stacking in crystals of 2-methoxy-5-nitroaniline.
  • CHEMISTRY. (2015, September 23). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. Retrieved from a university chemistry department website.
  • Benchchem. (n.d.). 2-Methoxy-5-nitroaniline | 99-59-2.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The preparation of n-octylaniline and its application in the extraction of noble metals.
  • Sigma-Aldrich. (n.d.). 5-Methoxy-2-nitroaniline 97 16133-49-6.
  • Beilstein Journal of Organic Chemistry. (2013, January 25). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.
  • Santa Cruz Biotechnology. (n.d.). 5-Methoxy-2-nitroaniline | CAS 16133-49-6.
  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-nitroaniline | C7H8N2O3 | CID 85300.
  • Benchchem. (n.d.). A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline.
  • Pure Synth. (n.d.). 2-Methoxy-5-Nitroaniline 98.0%(GC).
  • MDPI. (2021, November 12). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways.
  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies.
  • Google Patents. (n.d.). US6951960B2 - Method for removing impurities from solvent extraction solutions.
  • Cardiff University. (2024). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447.
  • Organic Syntheses. (n.d.). n-nitrosomethylaniline.
  • Matrix Fine Chemicals. (n.d.). 5-METHOXY-2-NITROANILINE | CAS 16133-49-6.

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Troubleshooting

Technical Support Center: Characterization of 5-Methoxy-2-nitro-N-propylaniline

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the characterization of 5-Methoxy-2-nitro-N-propylaniline. By explai...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the characterization of 5-Methoxy-2-nitro-N-propylaniline. By explaining the causality behind experimental choices and providing validated protocols, this resource aims to ensure the integrity and reliability of your analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and basic analysis of 5-Methoxy-2-nitro-N-propylaniline.

Q1: What are the basic physical and chemical properties of 5-Methoxy-2-nitro-N-propylaniline?

A1: Understanding the fundamental properties is the first step to successful characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₃-
Molecular Weight 210.23 g/mol -
Appearance Expected to be a colored solid (nitroanilines are often yellow/orange)[1]
Solubility Likely soluble in common organic solvents like acetonitrile, methanol, ethyl acetate, and dichloromethane. Solubility in water is expected to be low.[2]
Stability Nitroaromatic compounds can be sensitive to light and may degrade under harsh pH conditions.[3][4] Store in a cool, dark place.

Q2: What are the key functional groups I should look for in an IR spectrum?

A2: The primary functional groups to identify are the N-H stretch from the secondary amine, C-H stretches (both aromatic and aliphatic), the asymmetric and symmetric stretches of the nitro group (NO₂), and C-O stretches from the methoxy group and the aromatic ether.

Q3: What are suitable starting conditions for HPLC analysis?

A3: For nitroaromatic compounds, a reversed-phase method is typically the most effective.[5][6]

HPLC ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.[7]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid helps to protonate the amine, leading to sharper peaks.
Gradient 30% B to 90% B over 15 minutesA gradient is recommended to elute the compound and any potential impurities with good peak shape.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nm or a wavelength of maximum absorbanceNitroaromatic compounds are strong UV absorbers.
Injection Volume 5-10 µLA smaller volume can help prevent peak fronting or tailing.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter during analysis.

HPLC Analysis: Poor Peak Shape (Tailing)

Problem: My primary peak for 5-Methoxy-2-nitro-N-propylaniline is showing significant tailing, making accurate integration difficult.

Causality: Peak tailing for amine-containing compounds in reversed-phase HPLC is often caused by secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase.[9][10] Other causes can include column overload or using an injection solvent that is stronger than the mobile phase.[8][10]

  • Reduce Sample Concentration: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.[8]

  • Match Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase composition (e.g., 30% acetonitrile in water). Injecting in a strong solvent like 100% acetonitrile can cause peak distortion.[8][10]

  • Mobile Phase pH Adjustment: The secondary amine has a pKa. Ensure the mobile phase pH is at least 2 units away from the pKa of your compound. Using 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (pH ~2) will ensure the amine is fully protonated, which minimizes secondary interactions.

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are specifically designed to produce better peak shapes for basic compounds.[9]

  • Consider an Alternative Stationary Phase: If tailing persists, a phenyl or cyano-based column can offer different selectivity for nitroaromatic compounds and may improve peak shape.[7][11]

HPLC_Tailing_Troubleshooting start Start: Peak Tailing Observed step1 Dilute Sample (1:10) & Re-inject start->step1 check1 Peak Shape Improved? step1->check1 step2 Match Injection Solvent to Initial Mobile Phase check1->step2 No end_good End: Problem Solved check1->end_good Yes check2 Peak Shape Improved? step2->check2 step3 Use Low pH Mobile Phase (e.g., 0.1% TFA or Formic Acid) check2->step3 No check2->end_good Yes check3 Peak Shape Improved? step3->check3 step4 Switch to High-Purity, End-Capped C18 Column check3->step4 No check3->end_good Yes step4->end_good If Improved end_bad Consider Alternative Stationary Phase (e.g., Phenyl) step4->end_bad If Still Tailing

Mass Spectrometry (MS) Analysis: Weak or Absent Molecular Ion Peak

Problem: I am not observing the expected molecular ion [M+H]⁺ at m/z 211.23 in my ESI-MS spectrum.

Causality: While nitroanilines can be ionized by ESI, the efficiency can sometimes be low.[12] In-source fragmentation is a common issue, especially with higher energy settings. The proton affinity of the molecule and the stability of the resulting ion are key factors.[13] For nitroaromatics, fragmentation can sometimes be favored over the observation of the parent ion.

  • Optimize Ionization Source:

    • Method: Use Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI). APCI is often better for less polar, lower molecular weight compounds and can sometimes yield a stronger molecular ion signal.[14]

    • Rationale: APCI relies on gas-phase proton transfer reactions, which can be more efficient for certain molecules than the desolvation mechanism of ESI.

  • Soften In-Source Conditions:

    • Method: Systematically reduce the fragmentor or cone voltage in your ESI source settings. Start at a high value and decrease it in steps while monitoring the signal for m/z 211.23.

    • Rationale: High voltages in the ion source can impart excess energy to the ions, causing them to fragment before they reach the mass analyzer.[15] Reducing this energy promotes the survival of the molecular ion.

  • Check for Adduct Formation:

    • Method: Look for other potential adducts, such as the sodium adduct [M+Na]⁺ at m/z 233.21 or the ammonium adduct [M+NH₄]⁺ at m/z 228.26.

    • Rationale: The presence of salts in your sample or mobile phase can lead to the preferential formation of adducts over the protonated molecule.

  • Confirm Expected Fragmentation:

    • Method: Look for characteristic fragment ions of nitroanilines. Common losses include the loss of NO₂ (46 Da) or NO (30 Da) and H₂O (18 Da).

    • Rationale: Identifying expected fragments can confirm that the compound is entering the mass spectrometer and ionizing, even if the parent ion is not stable under the current conditions.[16][17]

NMR Spectroscopy: Ambiguous Aromatic Signals

Problem: The three protons in the aromatic region of my ¹H NMR spectrum are overlapping, making definitive assignment difficult.

Causality: The electronic effects of the three substituents (methoxy, nitro, and N-propylaniline) dictate the chemical shifts of the aromatic protons. While they are distinct, they can fall within a narrow ppm range, leading to complex splitting patterns or overlapping multiplets, especially at lower field strengths. The choice of NMR solvent can also significantly influence chemical shifts through solvent-solute interactions.[18][19]

  • Change NMR Solvent:

    • Method: Re-run the spectrum in a different deuterated solvent. If the initial spectrum was in CDCl₃, try running it in Benzene-d₆ or DMSO-d₆.

    • Rationale: Aromatic solvents like Benzene-d₆ can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) by creating a specific solvation shell around the solute molecule.[18][20] This often resolves overlapping signals by shifting some protons upfield and others downfield. DMSO-d₆, being more polar, can also alter chemical shifts compared to chloroform.[21]

  • Perform a 2D NMR Experiment:

    • Method: Run a 2D COSY (Correlation Spectroscopy) experiment.

    • Rationale: A COSY spectrum will show correlations between protons that are spin-spin coupled. This will allow you to definitively identify which aromatic protons are adjacent to each other (i.e., which ones show cross-peaks), helping to piece together the substitution pattern.

  • Use a Higher Field Magnet:

    • Method: If available, run the sample on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz).

    • Rationale: Increasing the magnetic field strength increases the chemical shift dispersion in Hertz while the coupling constants (in Hertz) remain the same. This leads to better separation of overlapping multiplets, often resolving the spectrum into a first-order pattern that is easier to interpret.

NMR_Troubleshooting start Start: Overlapping Aromatic Signals step1 Re-run in Benzene-d6 or DMSO-d6 start->step1 check1 Signals Resolved? step1->check1 step2 Perform 2D COSY Experiment check1->step2 No end_good End: Assignment Complete check1->end_good Yes check2 Proton Connectivity Clear? step2->check2 step3 Use Higher Field NMR (if available) check2->step3 No check2->end_good Yes step3->end_good If Resolved end_bad Consult 2D NOESY for Spatial Proximity step3->end_bad If Still Ambiguous

References

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. Available at: [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - pgeneral.com. Available at: [Link]

  • Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PubMed. Available at: [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis. Available at: [Link]

  • Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri - Canadian Science Publishing. Available at: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. Available at: [Link]

  • Development of SPME-HPLC methodology for detection of nitroexplosives. Available at: [Link]

  • A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed. Available at: [Link]

  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. Available at: [Link]

  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC. Available at: [Link]

  • IR and NMR Correlations for 3-x and 4-x Substituted Anilines - Optica Publishing Group. Available at: [Link]

  • Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF - ResearchGate. Available at: [Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives - ACS Publications. Available at: [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote - MTC USA. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link] Troubleshooting Mini Guide-Peak Issues.pdf

  • NMR Spectra of Anilines | Request PDF - ResearchGate. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • Calculation of the 15N NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package - Ingenta Connect. Available at: [Link]

  • Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • Challenges in Small-Molecule Quantitation by Mass Spectrometry | Spectroscopy Online. Available at: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. Available at: [Link]

  • 5-Methoxy-2-nitroaniline | C7H8N2O3 | CID 85300 - PubChem - NIH. Available at: [Link]

  • High-rate biodegradation of 3-and 4-nitroaniline - ResearchGate. Available at: [Link]

  • APCI mass spectrum of 10 μM 4-nitroaniline in methanol/H2O 1:1 (v/v).... - ResearchGate. Available at: [Link]

  • Figure S7. Mass spectrum of 4-nitroaniline. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • o-Nitroaniline derivatives. Part I. The preparation and stability of o-nitroanils - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

  • I need to analyze the mass spec. For p-nitroaniline. All major fragments lost. - Chegg. Available at: [Link]

  • :: Environmental Analysis Health and Toxicology. Available at: [Link]

  • 4-Nitroaniline Degradation by TiO2 Catalyst Doping with Manganese - SciSpace. Available at: [Link]

  • para-Nitroaniline is a promising matrix for MALDI-MS imaging on intermediate pressure MS systems - PubMed. Available at: [Link]

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Optimization

Technical Support Center: Solvent Optimization for 5-Methoxy-2-nitro-N-propylaniline Synthesis

Executive Summary The synthesis of 5-Methoxy-2-nitro-N-propylaniline is a critical intermediate step often encountered in the development of solvatochromic dyes and specific kinase inhibitors.[1][2] While the molecule ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Methoxy-2-nitro-N-propylaniline is a critical intermediate step often encountered in the development of solvatochromic dyes and specific kinase inhibitors.[1][2] While the molecule can be accessed via direct alkylation of 5-methoxy-2-nitroaniline, the industry-preferred route for high regioselectivity is the Nucleophilic Aromatic Substitution (


)  of 1-fluoro-5-methoxy-2-nitrobenzene (or its chloro-analog) with propylamine.[1][2]

This guide addresses the single most impactful variable in this reaction: Solvent Selection . The choice of solvent dictates not just the reaction rate (kinetics), but the impurity profile (chemoselectivity) and the ease of downstream processing (workup).

Module 1: The Kinetic Dilemma (Solvent Choice)

The Core Mechanism

The reaction proceeds via an addition-elimination mechanism (


).[1][3][4] The rate-determining step is the formation of the Meisenheimer Complex  (intermediate).[4]
  • The Nucleophile: Propylamine (Neutral, but requires a lone pair to attack).

  • The Substrate: 1-fluoro-5-methoxy-2-nitrobenzene (Electrophilic at C1 due to the ortho-nitro group).[1]

Solvent Classes & Performance
Solvent ClassExamplesReaction RateWorkup DifficultyMechanistic Impact
Dipolar Aprotic DMSO, DMF, NMPFastest HighStabilizes the polar transition state; leaves the amine nucleophile "naked" (reactive).[1][2]
Polar Protic Ethanol, MethanolSlow LowH-bonds to the amine, reducing its nucleophilicity.[1] Stabilizes the leaving group (F⁻/Cl⁻).
Non-Polar Toluene, XyleneVery Slow MediumPoor stabilization of the charged intermediate. Often requires high heat or PTC.[1]
Green/Ethereal 2-MeTHF, EtOAcModerate LowCompromise option.[1][2] Poor solubility for some nitro-precursors.
Visualizing the Solvent Decision Matrix

SolventDecision Start Start: Select Solvent System Priority What is your primary constraint? Start->Priority Speed Reaction Speed / Yield Priority->Speed High Throughput Workup Ease of Isolation / Green Chem Priority->Workup Scalability DMF Use DMSO or DMF (Temp: 60-80°C) Fastest Rate Speed->DMF EtOH Use Ethanol or iPrOH (Temp: Reflux) Slower Rate Workup->EtOH Issue1 Issue: Removal of Solvent DMF->Issue1 Issue2 Issue: Long Reaction Time EtOH->Issue2 Sol1 Solution: Aqueous Crash-out (Pour into ice water) Issue1->Sol1 Sol2 Solution: Use Sealed Tube (Increase Temp > BP) Issue2->Sol2

Figure 1: Decision matrix for solvent selection based on experimental priorities.

Module 2: Troubleshooting & FAQs

Issue 1: "The reaction is stalling at 60% conversion."

Diagnosis: Solvation of the Nucleophile. If you are using a protic solvent like Ethanol, the solvent molecules form hydrogen bonds with the nitrogen of the propylamine. This "cages" the nucleophile, increasing the activation energy required to attack the aromatic ring.

Corrective Action:

  • Switch Solvent: Move to DMSO or DMF .[1][2] These solvents do not H-bond to the amine, leaving it "naked" and highly reactive.[1]

  • Concentration: Run the reaction at a higher concentration (1M - 2M).

    
     is second-order kinetics; doubling concentration quadruples the rate.[1]
    
  • Base: Ensure you are using an auxiliary base (e.g.,

    
     or DIPEA) to neutralize the HF/HCl byproduct.[1] Acid accumulation protonates the amine, killing the reaction.
    
Issue 2: "I see a new impurity at RRT 0.85 (Phenol)."

Diagnosis: Hydrolysis (Competitor Reaction).[1][2] If you use DMSO that is not dry, or if you use hydroxide bases (NaOH/KOH), the water/hydroxide acts as a competing nucleophile. It attacks the C1 position, displacing the halogen to form 5-methoxy-2-nitrophenol .[1][2]

Corrective Action:

  • Dry Solvents: Use anhydrous DMF/DMSO.[1][2]

  • Base Selection: Switch to a non-nucleophilic base like DIPEA (Hünig's base) or anhydrous

    
    .[1][2] Avoid NaOH.[1][2]
    
  • Atmosphere: Run under

    
     to prevent moisture ingress.
    
Issue 3: "I cannot remove the DMSO during workup."

Diagnosis: High Boiling Point / Phase Partitioning. Rotary evaporation of DMSO requires high vacuum and heat, which can degrade unstable nitro-compounds.[1]

Protocol: The "Aqueous Crash-Out" Method

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 10x volume of crushed ice/water with vigorous stirring.

  • The hydrophobic product (5-Methoxy-2-nitro-N-propylaniline) will precipitate as a solid (yellow/orange).[1][2]

  • Filter the solid.[1]

  • Wash the filter cake copiously with water to remove residual DMSO.[1]

  • Dissolve the solid in Ethyl Acetate, dry over

    
    , and concentrate.
    

Module 3: Standardized Protocol ( Route)

Objective: Synthesis of 5-Methoxy-2-nitro-N-propylaniline via Fluoride Displacement.

Reagents:

  • 1-Fluoro-5-methoxy-2-nitrobenzene (1.0 eq)[1][2]

  • n-Propylamine (1.2 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[1]

  • Solvent: Acetonitrile (ACN) or DMF (5-10 volumes)[1][2]

Step-by-Step:

  • Setup: Charge a round-bottom flask with 1-Fluoro-5-methoxy-2-nitrobenzene and ACN.

  • Addition: Add DIPEA, followed by the slow addition of n-Propylamine at room temperature.

    • Note: Exotherm is possible.[1]

  • Reaction: Heat to 60°C (if ACN) or 80°C (if DMF). Monitor by TLC/HPLC.

    • Target: Disappearance of starting material.

  • Workup (ACN): Evaporate solvent directly. Redissolve in DCM, wash with 1M HCl (to remove excess amine), then Brine.

  • Workup (DMF): Use the "Crash-Out" method described in Issue 3.

Pathway Visualization

ReactionPathway cluster_Solvent Solvent Effect SM 1-Fluoro-5-methoxy- 2-nitrobenzene TS Meisenheimer Complex (Transition State) SM->TS + Amine (Slow Step) Amine n-Propylamine Product 5-Methoxy-2-nitro- N-propylaniline TS->Product - F⁻ (Fast Step) Byproduct HF / Salt TS->Byproduct Effect Polar Aprotic (DMF) stabilizes TS lowers Activation Energy Effect->TS

Figure 2: Reaction pathway showing the critical stabilization of the Meisenheimer complex by solvent.

References

  • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvatochromism and reaction kinetics). [1][2]

  • Bunnett, J. F., & Zahler, R. E. (1951).[1][2] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.[1] (Foundational mechanism of

    
    ). 
    
  • PubChem. (2025).[1][2] "5-Methoxy-2-nitroaniline Compound Summary." (Parent aniline data for solubility grounding). [1][2]

  • BenchChem. (2025).[1][2][5] "Optimization of reaction conditions for N-alkylation of 2-nitroaniline." (Protocol adaptation for N-alkylation of nitroanilines). [1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 5-Methoxy-2-nitro-N-propylaniline and associated reagents before handling.

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in 5-Methoxy-2-nitro-N-propylaniline Synthesis

) Executive Summary & Core Chemistry The Challenge: Synthesizing 5-Methoxy-2-nitro-N-propylaniline typically involves the Nucleophilic Aromatic Substitution ( ) of a halogenated precursor (e.g., 1-chloro-5-methoxy-2-nitr...

Author: BenchChem Technical Support Team. Date: February 2026


)
Executive Summary & Core Chemistry

The Challenge: Synthesizing 5-Methoxy-2-nitro-N-propylaniline typically involves the Nucleophilic Aromatic Substitution (


) of a halogenated precursor (e.g., 1-chloro-5-methoxy-2-nitrobenzene) with n-propylamine . While chemically straightforward, this reaction is highly exothermic  (

).

The Risk: The presence of the nitro group reduces the thermal stability of the reaction mass.[1] If the heat of reaction is not removed as fast as it is generated, the temperature can rise to the Onset of Decomposition (typically


 for nitro-aromatics), triggering a catastrophic thermal runaway.

The Solution: This guide provides a self-validating control strategy based on Dosing-Controlled Operation (semi-batch mode), ensuring that the rate of heat generation (


) never exceeds the cooling capacity (

) of your reactor.
Visualizing the Hazard & Control Logic

The following diagram illustrates the critical process flow, highlighting where heat is generated and how safety interlocks must function to prevent accumulation.

G Start Start: 1-Chloro-5-methoxy-2-nitrobenzene (Dissolved in Solvent) Reactor Reactor (Semi-Batch) Exothermic SnAr Reaction Start->Reactor Initial Charge Dosing Controlled Dosing: n-Propylamine Dosing->Reactor Slow Addition Accumulation DANGER: Reagent Accumulation (If T < T_reaction) Dosing->Accumulation If Dosing > Reaction Rate Cooling Cooling Jacket (Heat Removal) Reactor->Cooling Heat Transfer (Q_out) Sensor Temp Sensor (Ti) Interlock Trigger Reactor->Sensor Monitors T_internal Product Product: 5-Methoxy-2-nitro-N-propylaniline Reactor->Product Completion Sensor->Dosing STOP if T > Limit Accumulation->Reactor Runaway Risk upon Heating

Caption: Process flow showing the critical safety interlock: if Reactor Temperature exceeds the setpoint, the Propylamine Dosing pump must immediately stop to prevent reactant accumulation.

Troubleshooting & FAQs

This section addresses specific issues reported by process chemists during scale-up.

Q1: We observe a sudden temperature spike after we stop dosing the amine. Why?

Diagnosis: This is a classic symptom of Reactant Accumulation .

  • Cause: You likely dosed the propylamine at a temperature too low for the reaction to consume it immediately. The unreacted amine built up in the vessel. When the temperature eventually rose (or induction time passed), all the accumulated amine reacted simultaneously.

  • Solution: Operate in a "Dosing Controlled" regime.

    • Ensure the reactor temperature is high enough (typically

      
      , depending on the leaving group) before starting dosing.
      
    • Validation: Stop dosing for 5 minutes. If the reactor temperature drops immediately (indicating heat generation has stopped), you are reaction-controlled (Safe). If the temperature continues to rise, you have accumulation (Unsafe).

Q2: The reaction mixture becomes extremely viscous/slurry-like, reducing cooling efficiency.

Diagnosis: Precipitation of the byproduct salt (Propylammonium chloride/fluoride).

  • Cause:

    
     reactions release acid (HX), which is neutralized by the excess amine to form a salt. This salt is often insoluble in organic solvents (toluene/acetonitrile), fouling the reactor walls and reducing the Heat Transfer Coefficient (
    
    
    
    ).
  • Solution:

    • Solvent Selection: Use a solvent system that solubilizes the salt (e.g., water/alcohol mixtures) or ensures a flowable slurry.

    • Agitation: Increase impeller speed or use an anchor impeller to scrape walls.

    • Protocol: Add a small amount of water if compatible, or increase the solvent ratio to lower solids loading.

Q3: We are seeing "tarry" impurities and lower yields.

Diagnosis: Thermal degradation or Over-alkylation.

  • Cause:

    • Overheating:[2] Nitro compounds are sensitive. Temperatures ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       can trigger polymerization or decomposition.
      
    • Concentration: High local concentrations of amine at the injection point can cause side reactions.

  • Solution:

    • Improve mixing at the injection point (dip tube addition).

    • Keep the reaction temperature strictly

      
       (or as determined by DSC data).
      
Detailed Experimental Protocol (Safety-First)

Objective: Synthesize 5-Methoxy-2-nitro-N-propylaniline with strict thermal control.

Reagents:

  • Substrate: 1-Chloro-5-methoxy-2-nitrobenzene (1.0 equiv).

  • Reagent: n-Propylamine (2.2 equiv - excess acts as base).

  • Solvent: Ethanol or Toluene (5-10 volumes).

Step-by-Step Procedure:

  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer, internal temperature probe, reflux condenser, and a calibrated dosing pump .

  • Initial Charge: Load the Substrate and Solvent. Start stirring.

  • Heating: Heat the mixture to the Reaction Setpoint (e.g.,

    
    ).
    
    • Note: Do not add amine yet.

  • Isothermal Dosing (The Critical Step):

    • Begin adding n-Propylamine via the dosing pump.

    • Rate Limit: Adjust rate so that the cooling jacket can maintain

      
      .
      
    • Interlock: If

      
      , the pump MUST  auto-stop.
      
  • Post-Reaction Hold: Once dosing is complete, hold at temperature for 1-2 hours to ensure conversion.

  • Quench/Workup: Cool to

    
    . Add water to dissolve the ammonium salts. Separate phases.
    
Thermal Safety Data

Use these estimated values for safety calculations (Calorimetry verification recommended).

ParameterEstimated ValueSignificance
Heat of Reaction (

)

High. Capable of raising adiabatic temp by

.
Adiabatic Temp Rise (

)

If cooling fails, the reactor will reach boiling/decomposition.
Onset of Decomposition (

)

(Pure)
Critical Limit. Impurities (bases) can lower this to

.
MTSR (Max Temp of Synthesis Reaction)

Ensure MTSR

by at least

.
References
  • IChemE (Institution of Chemical Engineers). (1989). Runaway reaction hazards in processing organic nitrocompounds.[1][3] Symposium Series No. 115. (Contextualized from general nitro-compound safety data).

  • Gustin, J. L. (2002). Violent decomposition of a mixture of 4-chloro-2-nitroaniline and ammonia. Organic Process Research & Development.[4] (Illustrates the specific hazard of nitroaniline synthesis).

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • PubChem. (2025).[5] 5-Methoxy-2-nitroaniline Compound Summary. (Structural and physical property data).

  • Reaction Hazard Assessment. (General Industry Standard).

Sources

Optimization

Technical Support Center: Byproduct Identification in 5-Methoxy-2-nitro-N-propylaniline Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Methoxy-2-nitro-N-propylaniline. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Methoxy-2-nitro-N-propylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind byproduct formation, provide robust troubleshooting strategies, and offer detailed analytical protocols to ensure the integrity and purity of your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing in-depth explanations and actionable solutions.

Q1: My reaction yield is low, and the TLC/HPLC shows multiple unexpected spots/peaks. What are the likely byproducts?

A1: Low yields and a complex product mixture are common challenges that typically point to side reactions in one of the two main synthetic steps: the nitration of a 3-methoxyaniline precursor or the N-alkylation of 5-methoxy-2-nitroaniline.

The primary culprits can be categorized as follows:

  • Isomeric Byproducts from Nitration: The most frequent issue is the formation of positional isomers during the electrophilic nitration of the aniline ring. The directing effects of the methoxy and amino (or a protected version like acetamide) groups are complex. While the goal is to nitrate at the C2 position, nitration can also occur at other positions, leading to isomers like 4-nitro and 6-nitro analogues.[1] In the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH3+), which acts as a meta-director, further complicating the regioselectivity.[1]

  • N,N-dipropylation (Over-alkylation): During the N-alkylation step, the desired secondary amine product, 5-Methoxy-2-nitro-N-propylaniline, can act as a nucleophile and react with another molecule of the propylating agent. This results in the formation of the tertiary amine, 5-Methoxy-2-nitro-N,N-dipropylaniline. This is especially common if an excess of the alkylating agent is used or if the reaction is run for too long.[2]

  • Unreacted Starting Materials: The presence of 5-methoxy-2-nitroaniline indicates an incomplete alkylation reaction. The electron-withdrawing nitro group significantly reduces the nucleophilicity of the aniline nitrogen, making the reaction sluggish.[2] This often necessitates more forceful conditions, such as higher temperatures or stronger bases, which in turn can promote other side reactions.

  • Oxidation Products: The use of strong nitric acid during nitration can lead to oxidation of the electron-rich aniline ring, resulting in the formation of dark, tarry materials and a lower yield of the desired nitro-product.[3]

To minimize these byproducts:

  • For Nitration: Consider protecting the amine group as an acetanilide before nitration. This moderates the reaction and improves the regioselectivity towards the desired isomer.[4][5] Strict temperature control (e.g., 0-10°C) is crucial to prevent oxidation.[1]

  • For N-Alkylation: Use a slight excess of the aniline relative to the propylating agent (e.g., 1.1 to 1.5 equivalents) to favor mono-alkylation. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed to prevent over-alkylation.[2]

Q2: I have a persistent, unknown peak in my HPLC chromatogram. What is the systematic approach to identify it?

A2: Identifying an unknown impurity requires a logical, multi-technique approach. The following workflow is a field-proven method for systematic characterization.

Step 1: Preliminary Analysis (HPLC-UV & HPLC-MS)

  • UV-Vis Spectrum: Use a photodiode array (PDA) detector during your HPLC run. The UV spectrum of the impurity can offer clues. Isomeric byproducts will likely have a very similar UV spectrum to the main product.[6]

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. The molecular weight of the unknown peak is the most critical piece of information.

    • M+42 Da: Corresponds to the N,N-dipropyl byproduct.

    • M+46 Da: Could indicate a dinitrated byproduct.

    • M-42 Da: Suggests unreacted 5-methoxy-2-nitroaniline starting material.

    • Same Molecular Weight: Strongly suggests a positional isomer from the nitration step.

Step 2: Isolation

  • If the impurity is present in sufficient quantity (>5%), use preparative HPLC or flash column chromatography to isolate it. Careful optimization of the mobile phase is key for separating isomers with similar polarities.[7]

Step 3: Structural Elucidation (NMR)

  • Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structure confirmation.

    • ¹H NMR: For positional isomers, the splitting patterns and coupling constants of the aromatic protons will be distinct. For the N,N-dipropyl byproduct, you will observe two sets of propyl signals and the disappearance of the N-H proton signal.

    • ¹³C NMR: Provides further confirmation of the carbon skeleton.

The diagram below outlines this troubleshooting workflow.

G cluster_workflow Troubleshooting Workflow for Unknown Impurity Start Unknown Peak Detected in HPLC Step1 Run HPLC-MS Analysis Determine Molecular Weight (MW) Start->Step1 Decision1 Compare MW to Expected Product Step1->Decision1 Path_Isomer MW is IDENTICAL Decision1->Path_Isomer Identical Path_Overalkylation MW = Product + 42 Da Decision1->Path_Overalkylation +42 Da Path_Dinitro MW = Product + 46 Da Decision1->Path_Dinitro +46 Da Path_Other Other MW Decision1->Path_Other Other Action_Isolate Isolate Impurity (Prep-HPLC / Flash Chromatography) Path_Isomer->Action_Isolate Hypothesis: Positional Isomer Path_Overalkylation->Action_Isolate Hypothesis: N,N-Dipropyl Byproduct Path_Dinitro->Action_Isolate Hypothesis: Dinitro Byproduct Path_Other->Action_Isolate Hypothesis: Unknown Structure Action_NMR Perform Structural Elucidation (1H NMR, 13C NMR, COSY) Action_Isolate->Action_NMR Conclusion Structure Identified Action_NMR->Conclusion

Caption: Decision tree for identifying an unknown byproduct.

Q3: My final product is a dark, tarry material. What happened and can it be salvaged?

A3: The formation of dark, insoluble tars is almost always due to oxidation of the aniline ring by the nitrating agent (e.g., nitric acid).[1] This is a highly exothermic process and is exacerbated by:

  • Inadequate Temperature Control: Allowing the reaction temperature to rise significantly above the recommended 0-10°C.

  • Incorrect Reagent Addition: Adding the nitrating agent too quickly, causing localized "hot spots."

  • Unprotected Amine: A free amino group is highly susceptible to oxidation compared to its acetylated form.[3]

Salvage and Prevention: Unfortunately, salvaging the desired product from this tarry mixture is often difficult and impractical due to the complexity of the polymerized byproducts. The most effective strategy is prevention. If you do obtain a dark oil, you can attempt purification by column chromatography, but expect a very low recovery. The best course of action is to repeat the synthesis with a focus on stringent temperature control and slow, controlled addition of the nitrating agent.

Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 5-Methoxy-2-nitro-N-propylaniline?

A1: The synthesis pathway dictates the likely byproducts. The diagram below illustrates the main reaction and the key side reactions leading to the most common impurities.

G cluster_synthesis Synthesis of 5-Methoxy-2-nitro-N-propylaniline and Key Byproducts SM1 3-Methoxyaniline Intermediate 5-Methoxy-2-nitroaniline SM1->Intermediate Nitration Isomer1 Isomeric Byproducts (e.g., 4-nitro, 6-nitro) SM1->Isomer1 Side Reaction (Nitration) Oxidation Oxidation Products (Tars) SM1->Oxidation Side Reaction (Oxidation) NitratingAgent HNO₃ / H₂SO₄ PropylatingAgent Propyl Bromide + Base Product 5-Methoxy-2-nitro-N-propylaniline (Target Molecule) Intermediate->Product N-propylation Overalkylation N,N-Dipropyl Byproduct Product->Overalkylation Side Reaction (Over-alkylation)

Caption: Main synthesis pathway and common side reactions.

The most common byproducts are summarized in the table below.

Byproduct NameFormation StepReason for FormationIdentification Method
Positional Isomers NitrationCompeting directing effects of substituents on the aromatic ring.HPLC-MS (same MW), NMR
N,N-Dipropyl Byproduct N-AlkylationFurther reaction of the product with the alkylating agent.[2]MS (MW +42 Da), NMR
Unreacted Starting Material N-AlkylationLow nucleophilicity of the nitroaniline leading to incomplete reaction.[2]HPLC, TLC, MS
Oxidation Products NitrationOver-oxidation of the aniline ring by strong nitric acid.[1][3]Visual (dark tar), Insolubility
Q2: How can I minimize the formation of the N,N-dipropyl byproduct during the alkylation step?

A2: Minimizing the di-alkylation side product requires controlling the reaction stoichiometry and conditions.

  • Stoichiometry Control: Use the 5-methoxy-2-nitroaniline as the limiting reagent. A slight excess of the aniline (1.1 - 1.2 equivalents) relative to the propylating agent ensures the alkylating agent is consumed before significant di-propylation occurs.[2]

  • Choice of Base and Solvent: Use a base that is strong enough to facilitate the reaction but not so strong that it promotes side reactions. Potassium carbonate (K₂CO₃) is often a good choice. Polar aprotic solvents like DMF or acetonitrile are generally effective.[2]

  • Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction's progress by TLC or HPLC every few hours. Once the starting aniline is consumed, work up the reaction immediately to prevent the product from converting to the tertiary amine.

Q3: What analytical techniques are best suited for identifying these byproducts?

A3: A combination of chromatographic and spectroscopic techniques is essential.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and separating the product from byproducts. A reversed-phase C18 column is typically effective.[6][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing molecular weight information. Derivatization may be necessary for less volatile anilines.[9][10]

  • Mass Spectrometry (MS): Crucial for determining the molecular weight of each component, which is the first step in identification.

  • Nuclear Magnetic Resonance (NMR): The gold standard for unambiguous structure elucidation of isolated impurities, especially for distinguishing between positional isomers.

Q4: Are there any specific safety concerns with potential byproducts?

A4: Yes. Beyond the general hazards of nitroaromatic compounds, the most significant concern is the potential formation of N-nitrosamines . These compounds can form from the reaction of a secondary amine (your product) with a nitrosating agent.[11] Nitrosating agents can be present as impurities in nitric acid or form in situ under certain conditions. N-nitrosamines are classified as probable human carcinogens and are under intense regulatory scrutiny in the pharmaceutical industry.[11][12]

Mitigation Strategy:

  • Ensure high-purity reagents.

  • After the reaction, thorough quenching and workup procedures are essential to remove any residual nitrosating agents.

  • If there is any suspicion of nitrosamine formation, specialized analytical testing (e.g., LC-MS/MS) is required to detect them at trace levels.

Analytical Protocols
Protocol 1: Step-by-Step HPLC Method for Purity Assessment

This protocol provides a general starting point for analyzing the reaction mixture. Optimization will be required based on your specific instrumentation and byproduct profile.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • Start at 30% B, hold for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV/PDA detector at 254 nm and 280 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

References
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing.
  • Optimization of reaction conditions for N-alkylation of 2-nitroaniline. Benchchem.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate.
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International.
  • Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols. Benchchem.
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA NEPAL.
  • Managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline. Benchchem.
  • p-Anisidine, 2-nitro-. Organic Syntheses Procedure. Available at: [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
  • STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES. ResearchGate. Available at: [Link]

  • Technology Digest: Nitrosamine impurities – from raw materials to final drug product. Bioanalysis Zone. Available at: [Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs. Available at: [Link]

  • Nitrosamine Impurities. Pure Synth. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Methoxy-2-nitro-N-propylaniline

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges with the purification of 5-Methoxy-2-nitro-N-propylaniline via recrystallization....

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges with the purification of 5-Methoxy-2-nitro-N-propylaniline via recrystallization. Our goal is to provide in-depth, scientifically grounded troubleshooting advice and robust protocols to help you achieve high purity and yield.

Introduction to 5-Methoxy-2-nitro-N-propylaniline Purification

5-Methoxy-2-nitro-N-propylaniline is a substituted nitroaniline derivative whose purity is critical for subsequent synthetic steps and biological screening. Recrystallization is the primary method for its purification, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[1][2] However, the unique combination of functional groups—a methoxy group, a nitro group, and an N-propyl amine on an aromatic ring—imparts specific physicochemical properties that can present challenges during this process. This guide addresses the most common issues in a practical question-and-answer format.

Key Physicochemical Properties

Understanding the compound's properties is fundamental to troubleshooting its recrystallization. While specific experimental data for the N-propyl derivative is not widely published, we can infer its properties from the parent compound, 5-Methoxy-2-nitroaniline. The addition of the N-propyl group will increase its non-polar character and likely lower its melting point compared to the parent amine.

PropertyValue (Inferred/Based on Analogs)Significance for Recrystallization
Molecular Formula C₁₀H₁₄N₂O₃Indicates a moderately sized molecule with multiple polar functional groups.
Molecular Weight 210.23 g/mol Relevant for calculating molar quantities.
Appearance Expected to be a yellow, orange, or brown crystalline solid.Color can indicate the presence of chromophoric impurities or oxidation byproducts.[3]
Melting Point (mp) Expected to be lower than the parent 5-Methoxy-2-nitroaniline (mp 128-132 °C).A critical parameter. The solvent's boiling point should ideally be lower than the compound's melting point to prevent "oiling out".[4]
Polarity Moderately polar.The aromatic ring provides non-polar character, while the nitro, methoxy, and secondary amine groups contribute polarity. This makes it soluble in solvents of intermediate polarity.[1][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: How do I select the best solvent for recrystallizing 5-Methoxy-2-nitro-N-propylaniline?

Answer: The ideal solvent should dissolve the compound completely when hot (near its boiling point) but poorly when cold (at room temperature or in an ice bath).[5] Given the compound's intermediate polarity, your best candidates are moderately polar solvents or a mixed-solvent system.

Solvent Screening Protocol:

  • Place approximately 50 mg of your crude compound into a small test tube.

  • Add a few drops of the candidate solvent at room temperature. If the compound dissolves immediately, the solvent is too good and will result in poor recovery.[6]

  • If it doesn't dissolve, gently heat the test tube. Continue adding the solvent dropwise while heating until the solid just dissolves.[7]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • An ideal solvent will show prolific crystal growth upon cooling.

Recommended Solvents to Screen:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate. Toluene can also be effective for aromatic compounds but its high boiling point can be a disadvantage.[4]

  • Mixed-Solvent Systems: These are often highly effective for nitroanilines.[8][9] The compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is insoluble) is added dropwise to the hot solution until it becomes slightly cloudy.[10] Common pairs include Ethanol/Water and Ethyl Acetate/Hexane.[5]

Q2: My compound is "oiling out" and forming a liquid layer instead of crystals. What's wrong and how do I fix it?

Answer: "Oiling out" is a common problem that occurs when the solid melts before it dissolves in the hot solvent, forming a liquid phase that is immiscible with the solvent.[11] This often happens if the compound's melting point is lower than the solvent's boiling point or if there are significant impurities depressing the melting point.[12]

Causality & Solutions:

  • Cause 1: Solvent Boiling Point is Too High.

    • Explanation: If the solvent boils at a temperature above your compound's melting point, the compound will melt into a liquid instead of dissolving directly from the solid phase.

    • Solution: Switch to a solvent with a lower boiling point. For example, if you are using Toluene (bp 111 °C) and the compound oils out, try switching to Ethanol (bp 78 °C).[4]

  • Cause 2: Solution is Cooling Too Rapidly.

    • Explanation: Rapid cooling can cause the solution to become supersaturated below the compound's melting point, leading to the separation of a liquid phase.

    • Solution: Allow the solution to cool more slowly. Insulate the flask by placing it in a beaker with paper towels or on a cooling hot plate.[11][12] Do not move the flask directly from heat to an ice bath.[13]

  • Cause 3: Incorrect Solvent Polarity (especially in mixed systems).

    • Explanation: In a mixed-solvent system, adding the "poor" solvent too quickly can cause the compound to precipitate out as an oil.

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount of the "good" solvent to ensure clarity, then allow it to cool much more slowly.[10]

Q3: I've cooled the solution, but no crystals are forming. What should I do?

Answer: The failure of crystals to form is usually due to either using too much solvent or the formation of a stable supersaturated solution.[1][13]

Troubleshooting Steps (Inducing Crystallization):

  • Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask just below the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[1]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for other molecules to crystallize onto.[1]

  • Reduce Solvent Volume: If the solution is too dilute, you will not reach the saturation point upon cooling.[12] Gently heat the solution to boil off some of the solvent (in a fume hood) to increase the concentration, then attempt to cool it again.[3]

  • Cool to a Lower Temperature: After slow cooling to room temperature, place the flask in an ice-water bath. For low-boiling organic solvents, a dry ice-acetone bath can be used, but be cautious of the solvent freezing.[2][11]

Q4: My final product is still brown/orange and the melting point is broad. How can I remove colored impurities?

Answer: A persistent color often indicates the presence of highly conjugated or oxidized impurities that are structurally similar to your target compound.[3]

Decolorization Protocol:

  • Dissolve the crude solid in the minimum amount of appropriate hot solvent.

  • Remove the flask from the heat and add a very small amount (typically 1-2% of the solute's weight) of activated charcoal.

  • Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities.[10]

  • Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent your product from crystallizing prematurely in the funnel.[11]

  • Collect the hot, decolorized filtrate and allow it to cool slowly to form purified crystals.

Note: Using too much charcoal can adsorb your product and significantly reduce the yield.[10]

Q5: My yield is very low. What are the common causes of product loss?

Answer: Low yield is a frustrating but preventable issue. The primary culprits are using an excessive amount of solvent, premature crystallization, and physical loss during transfers.[1][3]

Strategies to Maximize Yield:

  • Use the Minimum Amount of Hot Solvent: This is the most critical factor. The goal is to create a solution that is saturated at high temperatures. Using too much solvent will keep a significant portion of your product dissolved even when the solution is cold.[14]

  • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities or charcoal, pre-heat your funnel and filter paper by pouring hot solvent through them just before filtering your solution. This prevents the solution from cooling and dropping crystals in the funnel.[3]

  • Wash Crystals with Ice-Cold Solvent: After collecting the crystals by vacuum filtration, wash them with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor. Using room temperature or warm solvent will redissolve some of your product.[1]

  • Collect a Second Crop: The filtrate (mother liquor) still contains some dissolved product. You can often recover more material by boiling off a portion of the solvent from the filtrate and re-cooling to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

Visualization of Workflows

The following diagrams illustrate the standard recrystallization process and a decision-making framework for troubleshooting common issues.

RecrystallizationWorkflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filter 2. Hot Gravity Filtration insoluble_check->hot_filter Yes cool 3. Slow Cooling (Room Temp -> Ice Bath) insoluble_check->cool No hot_filter->cool crystal_check Crystals Formed? cool->crystal_check induce Induce Crystallization (Scratch / Seed) crystal_check->induce No collect 4. Collect Crystals (Vacuum Filtration) crystal_check->collect Yes induce->crystal_check wash 5. Wash with Minimal Ice-Cold Solvent collect->wash dry 6. Dry Crystals wash->dry end End: Pure Product dry->end

Caption: A standard experimental workflow for single-solvent recrystallization.

TroubleshootingTree problem Problem Encountered oiling_out Compound 'Oils Out' problem->oiling_out no_crystals No Crystals Form problem->no_crystals low_yield Low Yield problem->low_yield impure Product Still Impure problem->impure sol1 Use lower boiling point solvent OR Cool solution more slowly oiling_out->sol1 sol2 Scratch flask / Add seed crystal OR Reduce solvent volume no_crystals->sol2 sol3 Use less solvent initially OR Wash crystals with ice-cold solvent low_yield->sol3 sol4 Perform second recrystallization OR Use activated charcoal impure->sol4

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines. Retrieved from Benchchem website.[10]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from UCI Department of Chemistry website.[1]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from Chemistry LibreTexts.[13]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from CU Boulder Department of Chemistry website.[11]

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude Aniline Nitrate. Retrieved from Benchchem website.[3]

  • Brainly. (2023, February 24). What are the problems with using too much or too little solvent while performing a recrystallization?. Retrieved from Brainly.com.[14]

  • California State University, Stanislaus. (n.d.). Experiment 2: Recrystallization. Retrieved from CSU Stanislaus Department of Chemistry website.[4]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from a university chemistry website.[2]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Department of Chemistry website.[12]

  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.[6]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85300, 5-Methoxy-2-nitroaniline. Retrieved from PubChem.[15]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry website.[16]

  • University of York. (n.d.). Solvent Choice. Retrieved from University of York Department of Chemistry website.[5]

  • Thermo Fisher Scientific. (n.d.). 5-Methoxy-2-nitroaniline, 98%. Retrieved from thermofisher.com.[17]

  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)?. Retrieved from ResearchGate.[18]

  • Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from a scientific publisher.[8]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7447, 2-Methoxy-5-nitroaniline. Retrieved from PubChem.[19]

  • Sigma-Aldrich. (n.d.). 5-Methoxy-2-nitroaniline, 97%. Retrieved from sigmaaldrich.com.

  • University of California, Irvine. (n.d.). Recrystallization - Part 2. Retrieved from UCI Department of Chemistry website.[7]

  • SlideShare. (n.d.). POC-II | PPTX. Retrieved from SlideShare.[20]

  • Benchchem. (2025, December). An In-depth Technical Guide to 2-Methoxy-5-nitroaniline. Retrieved from Benchchem website.[21]

  • Santa Cruz Biotechnology. (n.d.). 5-Methoxy-2-nitroaniline. Retrieved from scbt.com.[22]

  • Sema. (n.d.). Recrystallization Of Meth. Retrieved from Sema website.

  • Macrae, C. F., et al. (2024). Color center creation by dipole stacking in crystals of 2-methoxy-5-nitroaniline. PMC.[23]

  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from AZoM.com.[9]

  • University of Wisconsin-Madison. (2015, September 23). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. Retrieved from UW-Madison Department of Chemistry website.[24]

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of N-Propylaniline. Retrieved from Benchchem website.[25]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from orgsyn.org.[26]

  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from Wikipedia.[27]

Sources

Optimization

"troubleshooting low reactivity of 5-Methoxy-2-nitro-N-propylaniline"

The following technical support guide is designed for researchers and process chemists encountering reactivity issues with 5-Methoxy-2-nitro-N-propylaniline . This guide synthesizes mechanistic organic chemistry with pra...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists encountering reactivity issues with 5-Methoxy-2-nitro-N-propylaniline . This guide synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Topic: Troubleshooting Low Reactivity & Process Optimization Classification: Nitroaniline Derivatives / Secondary Amines Audience: Senior Chemists, Process Engineers[1]

Executive Technical Summary

The Core Problem: Users frequently report "low reactivity" when attempting to functionalize the amine nitrogen (N-acylation, N-alkylation) or reduce the nitro group of 5-Methoxy-2-nitro-N-propylaniline.[1]

The Mechanistic Cause: The molecule exhibits a "Locked Deactivation" state driven by two synergistic factors:

  • Intramolecular Hydrogen Bonding (The "Ortho Effect"): A strong 6-membered hydrogen bond forms between the amine proton (

    
    ) and the oxygen of the ortho-nitro group. This locks the nitrogen lone pair, making it unavailable for nucleophilic attack.
    
  • Electronic Push-Pull: While the 5-methoxy group is electron-donating, the 2-nitro group is a powerful electron-withdrawing group (EWG).[1] It depletes electron density from the ring and the amine nitrogen via resonance, rendering the amine significantly less nucleophilic than a standard aniline.

Diagnostic & Troubleshooting Guide (Q&A)

Category A: Nucleophilic Substitution (N-Acylation / N-Alkylation)[1]

Q1: I am trying to acylate the amine using standard conditions (AcCl/TEA/DCM), but I see >90% starting material. Why?

Technical Insight: Standard organic bases like Triethylamine (TEA) or Pyridine are often too weak to deprotonate the amine in this specific substrate. The intramolecular H-bond (


) increases the pKa of the amine proton, and the nitro group pulls density away, making the nitrogen a poor nucleophile. The amine is essentially "hiding" its lone pair.

Troubleshooting Protocol: You must switch to a "Deprotonation-First" strategy or use high-energy electrophiles.

  • Option A (Strong Base): Use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in a polar aprotic solvent (THF or DMF).

    • Step 1: Dissolve substrate in dry THF/DMF.

    • Step 2: Add 1.1 eq NaH at 0°C. Wait for H2 evolution to cease (indicates anion formation). The anion breaks the H-bond and is highly nucleophilic.[1]

    • Step 3: Add the electrophile.[2]

  • Option B (Catalysis): If using acid chlorides, add DMAP (4-Dimethylaminopyridine) (10-20 mol%) as a nucleophilic catalyst to activate the acyl chloride, making it reactive enough to attack the sluggish amine.

Q2: I tried increasing the temperature to 100°C, but now I see a new impurity spot. What is happening?

Technical Insight: Ortho-nitro-N-alkylanilines are susceptible to intramolecular redox reactions at high temperatures.[1] The nitro group can oxidize the N-propyl chain, leading to cleavage or cyclization byproducts (e.g., benzimidazoles or oxidative dealkylation).

Corrective Action:

  • Avoid temperatures >80°C if possible.

  • If heat is required, ensure the reaction is strictly anaerobic (Argon sparge) to prevent external oxidation.

  • Check the impurity mass: If you see a loss of ~42 Da (propyl to H) or formation of an aldehyde fragment, it is oxidative degradation.

Category B: Nitro Group Reduction

Q3: Hydrogenation (H2, Pd/C) is stalling or yielding incomplete reduction products. How do I fix this?

Technical Insight: The sulfur or amine functionalities in the crude starting material can poison Palladium catalysts. Furthermore, the N-propyl group adds steric bulk that can hinder adsorption onto the catalyst surface if the conformation is twisted.

Troubleshooting Protocol: Switch to a Chemical Reduction method which is less sensitive to steric/poisoning effects.

Recommended Protocol: Iron/Acetic Acid Reduction This method is robust for sterically crowded ortho-nitroanilines.[1]

  • Setup: Charge flask with 5-Methoxy-2-nitro-N-propylaniline (1 eq) in Ethanol/Water (3:1 ratio).

  • Activator: Add Ammonium Chloride (NH4Cl, 5 eq) and Iron Powder (Fe, 325 mesh, 5 eq).

  • Reaction: Heat to reflux (70-80°C) with vigorous mechanical stirring (magnetic stirring often fails with Fe sludge).

  • Monitoring: Reaction usually completes in 2-4 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Basify filtrate to pH 9 to liberate the free diamine.

Mechanistic Visualization

The following diagrams illustrate the deactivation caused by the ortho-nitro group and the decision logic for troubleshooting.

G cluster_0 Deactivation Mechanism cluster_1 Troubleshooting Logic node_structure 5-Methoxy-2-nitro-N-propylaniline node_hbond Intramolecular H-Bond (Locks Lone Pair) node_structure->node_hbond node_ewg Nitro Group (EWG) (Reduces e- Density) node_structure->node_ewg node_result Low Nucleophilicity node_hbond->node_result node_ewg->node_result start Reaction Failed? check_type Reaction Type? start->check_type acylation N-Acylation/Alkylation check_type->acylation reduction Nitro Reduction check_type->reduction sol_base Use Strong Base (NaH) or DMAP Catalyst acylation->sol_base Lone pair locked sol_fe Switch to Fe/NH4Cl or Zn/AcOH reduction->sol_fe Catalyst poisoning

Caption: Figure 1. Left: Mechanistic causes of low reactivity showing the 'locking' effect of the nitro group. Right: Decision tree for selecting the correct remediation strategy.

Data Summary: Solvent & Base Selection

Use this table to select conditions based on your specific reaction type.

Reaction TypeRecommended SolventRecommended Base/CatalystTemperatureNotes
N-Alkylation DMF or DMSO (Dry)NaH (Sodium Hydride) or K2CO3 + KI25°C - 60°CNaH is preferred to irreversibly deprotonate the amide.[1]
N-Acylation DCM or THFPyridine (solvent) or TEA + DMAP 0°C -> RTDMAP is critical to activate the electrophile.[1]
Nitro Reduction EtOH/H2O (3:1)Fe powder / NH4ClReflux (80°C)Best for avoiding side reactions; tolerates halides.
Nitro Reduction MeOHPd/C (10%) + H2 (balloon)RTOnly use if substrate is highly pure (S-free).

References

  • Intramolecular Hydrogen Bonding in o-Nitroanilines

    • Panunto, T. W., et al. "Hydrogen-bond formation in nitroanilines: the first step in designing acentric materials."[3] Journal of the American Chemical Society, 1987.

  • Reactivity of N-Alkyl-2-nitroanilines

    • BenchChem.[4][5] "Optimization of reaction conditions for N-alkylation of 2-nitroaniline."

  • Intramolecular Oxidation Side Reactions

    • Athika, S., et al. "Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation."[1] International Journal of Mass Spectrometry, 2017.[6]

  • Reduction Protocols (Fe/HCl vs Pd/C)

    • ResearchGate Discussion: "What is the easy method to reduce nitro group to amine group other than using Pd/C c

Sources

Reference Data & Comparative Studies

Validation

"comparing synthesis methods for 5-Methoxy-2-nitro-N-propylaniline"

Executive Summary The synthesis of 5-Methoxy-2-nitro-N-propylaniline (also known as N-propyl-5-methoxy-2-nitroaniline) presents a classic challenge in regiochemical control. As a functionalized nitroaniline, it serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Methoxy-2-nitro-N-propylaniline (also known as N-propyl-5-methoxy-2-nitroaniline) presents a classic challenge in regiochemical control. As a functionalized nitroaniline, it serves as a critical intermediate in the development of azo dyes and, more importantly, as a scaffold for benzimidazole-based kinase inhibitors and other pharmaceutical agents.

This guide objectively compares three distinct synthetic methodologies:

  • Regioselective SNAr (The "De Novo" Route): High-fidelity construction from 2,4-difluoronitrobenzene.

  • Reductive Amination (The "Direct" Route): Mild derivatization of commercially available 5-methoxy-2-nitroaniline.

  • Direct Alkylation (The "Traditional" Route): A lower-selectivity baseline method included for context.

Recommendation: For high-purity applications requiring strict impurity control, Method A (SNAr) is superior due to its predictable regiochemistry. For rapid, small-scale analog generation, Method B (Reductive Amination) offers the fastest turnaround.

Chemical Identity & Structural Logic

  • IUPAC Name: N-propyl-5-methoxy-2-nitroaniline

  • Molecular Formula: C10H14N2O3

  • Molecular Weight: 210.23 g/mol

  • SMILES: CCCNC1=CC(OC)=CC=C1=O

Structural Analysis for Retrosynthesis: The molecule features an electron-withdrawing nitro group at position 2 and an electron-donating methoxy group at position 5 (relative to the amine at position 1). This "push-pull" electronic system stabilizes the molecule but complicates electrophilic substitution. Therefore, nucleophilic assembly is preferred.

Method A: Regioselective SNAr (Recommended for Purity)

This method exploits the differential reactivity of fluorine substituents on a nitrobenzene ring. In 2,4-difluoronitrobenzene, the fluorine at the 4-position (para to nitro) is significantly more labile than the fluorine at the 2-position (ortho) due to steric accessibility and electronic activation.

Mechanism & Pathway[1][2][3][4][5][6][7]
  • Step 1 (Para-Substitution): Controlled reaction with sodium methoxide selectively displaces the 4-fluoro group.

  • Step 2 (Ortho-Substitution): The remaining 2-fluoro group, still activated by the adjacent nitro group, is displaced by propylamine.

SNAr_Pathway SM 2,4-Difluoronitrobenzene Step1 Reagent: NaOMe, MeOH Temp: 0°C to RT SM->Step1 Int Intermediate: 4-Methoxy-2-fluoronitrobenzene Step1->Int Regioselective (Para attack) Step2 Reagent: Propylamine, DMSO Temp: 60°C Int->Step2 Prod Target: 5-Methoxy-2-nitro-N-propylaniline Step2->Prod Ortho attack

Figure 1: Sequential Nucleophilic Aromatic Substitution pathway ensuring correct regiochemistry.

Detailed Protocol

Step 1: Synthesis of 4-Methoxy-2-fluoronitrobenzene

  • Charge a reaction vessel with 2,4-difluoronitrobenzene (1.0 eq) and anhydrous methanol (10 V).

  • Cool the solution to 0°C.

  • Dropwise add Sodium Methoxide (0.95 eq, 25% w/w in MeOH). Note: Using a slight deficit of methoxide prevents bis-substitution.

  • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Workup: Quench with water, extract with dichloromethane (DCM), dry over MgSO4, and concentrate. The intermediate is typically a pale yellow solid.

Step 2: Synthesis of 5-Methoxy-2-nitro-N-propylaniline

  • Dissolve the intermediate (from Step 1) in DMSO (5 V).

  • Add Potassium Carbonate (1.5 eq) and Propylamine (1.2 eq).

  • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the fluoro-intermediate.

  • Workup: Pour into ice water. The product often precipitates as an orange/red solid. Filter, wash with water, and recrystallize from ethanol/water if necessary.

Method B: Reductive Amination (Recommended for Speed)

If 5-methoxy-2-nitroaniline (commercially available) is on hand, this method avoids the two-step ring construction. The challenge here is chemoselectivity: reducing the imine without reducing the nitro group.

Mechanism & Pathway

Reaction of the aniline with propionaldehyde forms an imine (Schiff base), which is selectively reduced by Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB). These reagents are mild enough to leave the nitro group intact.

Reductive_Amination SM 5-Methoxy-2-nitroaniline Reagents 1. Propionaldehyde, AcOH 2. NaBH3CN SM->Reagents Imine Imine Intermediate (Transient) Reagents->Imine Condensation Prod Target: 5-Methoxy-2-nitro-N-propylaniline Imine->Prod Selective Reduction

Figure 2: Reductive amination workflow using chemoselective hydride donors.

Detailed Protocol
  • Dissolve 5-methoxy-2-nitroaniline (1.0 eq) in DCM or Methanol (10 V).

  • Add Propionaldehyde (1.2 eq) and Acetic Acid (2.0 eq). Stir for 30 minutes at RT to facilitate imine formation.

  • Cool to 0°C and add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaBH3CN for lower toxicity and better handling.

  • Stir at RT overnight.

  • Quench: Add saturated NaHCO3 solution to neutralize the acid.

  • Extraction: Extract with DCM. The organic layer will contain the product.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted aniline.

Comparative Analysis

The following table contrasts the two primary methods against the "Traditional" alkylation (Method C), which involves reacting the aniline directly with propyl bromide. Method C is generally discouraged due to the formation of the N,N-dipropyl byproduct.

FeatureMethod A: SNAr (De Novo)Method B: Reductive AminationMethod C: Direct Alkylation
Starting Material 2,4-Difluoronitrobenzene5-Methoxy-2-nitroaniline5-Methoxy-2-nitroaniline
Step Count 211
Regiocontrol Excellent (Controlled by F reactivity)N/A (Only one amine available)Poor (Risk of over-alkylation)
Chemoselectivity HighHigh (With correct reducing agent)Low (Mono vs Di alkylation)
Yield (Typical) 75–85% (Overall)60–75%40–50%
Purification Crystallization (often sufficient)Chromatography requiredDifficult Chromatography
Cost Efficiency High (Cheaper SM)Moderate (More expensive SM)Moderate

References

  • Regioselectivity in SNAr of 2,4-Difluoronitrobenzene

    • Title: Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution.[1][2]

    • Source: PLoS ONE, 2017.[1]

    • Context: Validates the para-selectivity of alkoxide attack on activ
  • General Protocol for SNAr with Amines

    • Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr).[3]

    • Source: BenchChem Application Notes.[3]

    • Context: Provides standard conditions (Base/Solvent) for displacing ortho-fluorines with amines.
  • Reductive Amination Methodologies

    • Title: Reductive Amin
    • Source: Organic Chemistry Portal.
    • Context: Standard protocols for using STAB/NaBH3CN in the presence of nitro groups.
  • Compound Data & Safety

    • Title: 5-Methoxy-2-nitro-N-propylaniline (CAS 1437794-73-4).
    • Source: BLD Pharm Product C
    • Context: Verification of chemical structure and commercial availability.

Sources

Comparative

"5-Methoxy-2-nitro-N-propylaniline vs 5-methoxy-2-nitroaniline reactivity"

Executive Summary This guide provides a technical comparison between 5-methoxy-2-nitroaniline (Primary Amine) and its -propylated derivative, 5-methoxy-2-nitro-N-propylaniline (Secondary Amine) .[1][2] While both share t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 5-methoxy-2-nitroaniline (Primary Amine) and its


-propylated derivative, 5-methoxy-2-nitro-N-propylaniline (Secondary Amine) .[1][2] While both share the core 4-methoxy-2-nitro-aniline scaffold used extensively in azo dye synthesis and pharmaceutical intermediates (e.g., Omeprazole precursors), the presence of the 

-propyl group fundamentally alters their reactivity profile.[1][2]

Key Divergence:

  • 5-Methoxy-2-nitroaniline: Functions as a classic diazo component .[1][2] Under acidic nitrite conditions, it forms a diazonium salt, the critical electrophile for azo coupling.[2]

  • 5-Methoxy-2-nitro-N-propylaniline: The

    
    -propyl group blocks diazotization, leading instead to 
    
    
    
    -nitrosation
    .[1][2] Furthermore, the propyl chain introduces a unique intramolecular redox pathway mediated by the ortho-nitro group, a phenomenon absent in the primary amine.[1][2]

Chemical Identity & Physicochemical Properties

Feature5-Methoxy-2-nitroaniline 5-Methoxy-2-nitro-N-propylaniline
Structure Primary Amine (

)
Secondary Amine (

)
CAS Number 16133-49-61437794-73-4
Molecular Weight 168.15 g/mol 210.23 g/mol
Appearance Orange/Red Crystalline SolidDark Orange/Red Oil or Low-Melting Solid
Basicity (Est.[1][2][3] pKa) ~ -0.5 to 0.0 (Weak base due to

-

)
~ 0.5 to 1.0 (Slightly more basic due to

propyl)
Key Reactivity Diazotization, Schiff Base formation

-Nitrosation, Intramolecular Oxidation
Primary Application Azo dye precursor, Pharma intermediateHair dye couplers, Solvatochromic probes

Mechanistic Deep Dive: Reactivity Profiles

The Diazotization vs. Nitrosation Divergence

The most immediate operational difference occurs upon treatment with nitrous acid (


).[2]
  • Primary Amine (5-Methoxy-2-nitroaniline): The reaction proceeds through an

    
    -nitroso intermediate which rapidly dehydrates to form the aryldiazonium cation  (
    
    
    
    ).[1][2] This species is stable at low temperatures (
    
    
    ) and serves as the electrophile in azo coupling reactions.[2]
  • Secondary Amine (5-Methoxy-2-nitro-N-propylaniline): The reaction stops at the

    
    -nitrosoamine  (
    
    
    
    ).[1][2] Lacking the second proton required for water elimination, it cannot form a diazonium salt.[2] This effectively "caps" the molecule against azo coupling, changing its role from a diazo component to a potential coupler (if the ring is sufficiently activated) or a dead-end intermediate.[1][2]
Intramolecular Redox (The "Ortho Effect")

A critical, often overlooked reactivity of


-alkyl-2-nitroanilines is the interaction between the ortho-nitro oxygen and the alkyl side chain.[1][2]
  • Mechanism: Under thermal or mass-spectrometric activation (collisional activation), the nitro group oxygen can abstract a proton from the

    
    -carbon of the 
    
    
    
    -propyl group.[1][2]
  • Outcome: This leads to an intramolecular oxidation, resulting in the elimination of propionic acid or related fragments.[2] This pathway is specific to the

    
    -alkylated derivative and is relevant for stability studies and metabolite identification.[1][2]
    

ReactivityDivergence Start Acidic Nitrite Conditions (NaNO2 / HCl) Primary Primary Amine (5-Methoxy-2-nitroaniline) Start->Primary Secondary Secondary Amine (N-Propyl Derivative) Start->Secondary Nitroso1 N-Nitroso Intermediate Primary->Nitroso1 -H+ Diazonium Aryldiazonium Salt (Ar-N2+) Nitroso1->Diazonium -H2O (Rapid) AzoDye Azo Dye (via Coupling) Diazonium->AzoDye + Coupler Nitroso2 N-Nitrosoamine (Stable, Carcinogenic Potential) Secondary->Nitroso2 Stops Here Redox Intramolecular Redox (Nitro Oxygen Attack) Secondary->Redox Heat/Acid (Ortho Effect)

Figure 1: Divergent reactivity pathways under nitrosation and thermal stress.[1][2]

Experimental Workflows

Protocol A: Synthesis of 5-Methoxy-2-nitro-N-propylaniline (via SnAr)

Direct alkylation of 5-methoxy-2-nitroaniline is inefficient due to the deactivating o-nitro group and hydrogen bonding.[1][2] The preferred route is Nucleophilic Aromatic Substitution (SnAr).[2]

Reagents:

  • 2-Fluoro-4-methoxy-1-nitrobenzene (1.0 eq)[1][2]

  • 
    -Propylamine (1.2 eq)[1][2]
    
  • Potassium Carbonate (

    
    , 1.5 eq)[2]
    
  • Solvent: DMF or Acetonitrile[4]

Step-by-Step:

  • Setup: Dissolve 2-fluoro-4-methoxy-1-nitrobenzene in DMF (

    
    ) in a round-bottom flask.
    
  • Addition: Add

    
     followed by the dropwise addition of 
    
    
    
    -propylamine at room temperature.
  • Reaction: Heat the mixture to

    
     for 4--6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting material (
    
    
    
    ) should disappear, replaced by the product (
    
    
    ).
  • Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as an orange solid or oil.[2]

  • Purification: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if solid.[2]
    
Protocol B: Diazotization of 5-Methoxy-2-nitroaniline

Standard protocol for generating the electrophile for azo coupling.[1][2]

Reagents:

  • 5-Methoxy-2-nitroaniline (1.0 eq)[1][2]

  • Sodium Nitrite (

    
    , 1.1 eq)[2]
    
  • Hydrochloric Acid (

    
    , 2.5 eq)[2]
    

Step-by-Step:

  • Slurry Formation: Suspend the amine in water (

    
    ) and add HCl. Heat slightly to dissolve, then cool rapidly to 
    
    
    
    to form a fine precipitate of the amine hydrochloride.[2]
  • Diazotization: Add an aqueous solution of

    
     dropwise, maintaining the temperature below 
    
    
    
    .
  • Endpoint: The solution should turn clear (pale yellow).[2] Verify excess nitrous acid using starch-iodide paper (turns blue instantly).[2]

  • Usage: Use the solution immediately for coupling; do not isolate the dry salt (explosion hazard).[2]

Protocol C: Reduction to Diamines

Both compounds can be reduced to their respective diamines, which are valuable "developers" in hair dye formulations.

  • From Primary: Yields 2,5-diaminoanisole (highly sensitive to oxidation).[2]

  • From Secondary: Yields 2-amino-5-methoxy-

    
    -propylaniline.[1][2]
    

Method: Catalytic Hydrogenation (


) in Methanol is preferred over chemical reduction (

) to avoid metal waste and simplify purification.[2]

Safety & Toxicology

  • 5-Methoxy-2-nitroaniline: Known mutagen and potential carcinogen (Group 3 IARC).[1][2] It is a skin sensitizer.[2] Handle with extreme caution in a fume hood.

  • 5-Methoxy-2-nitro-N-propylaniline: While data is scarcer,

    
    -alkylated nitroanilines generally exhibit lower skin sensitization potential than their primary counterparts but pose a risk of nitrosamine formation  (e.g., 
    
    
    
    -nitroso-N-propyl...) if exposed to nitrosating agents.[1][2] Nitrosamines are potent carcinogens.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85300, 5-Methoxy-2-nitroaniline. Retrieved from [Link][2]

  • Athri, P. et al. (2013). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. Journal of the American Society for Mass Spectrometry.[2] Retrieved from [Link]

  • OECD SIDS (2003). 2-Nitroaniline: SIDS Initial Assessment Report. UNEP Publications. Retrieved from [Link][2][5]

Sources

Validation

Structural &amp; Functional Analysis: 5-Methoxy-2-nitro-N-propylaniline vs. Nitroaniline Analogues

The following is a comprehensive technical comparison guide for 5-Methoxy-2-nitro-N-propylaniline , designed for researchers in medicinal chemistry and materials science. Executive Summary 5-Methoxy-2-nitro-N-propylanili...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for 5-Methoxy-2-nitro-N-propylaniline , designed for researchers in medicinal chemistry and materials science.

Executive Summary

5-Methoxy-2-nitro-N-propylaniline (CAS 1437794-73-4) represents a lipophilic modification of the chromophoric scaffold 5-methoxy-2-nitroaniline. While the parent compound is a well-characterized intermediate in dye and pharmaceutical synthesis, the N-propyl derivative introduces specific steric and physicochemical changes critical for applications requiring enhanced lipid solubility or reduced crystal lattice energy.

This guide objectively compares the N-propyl derivative against its parent and the standard 2-nitroaniline, focusing on Intramolecular Hydrogen Bonding (IMHB) , Electronic Push-Pull dynamics , and Solubility Profiles .

Structural Characterization & Mechanism

To understand the performance differences, we must analyze the molecular geometry and electronic distribution.

The "Push-Pull" Electronic System

The molecule operates as a donor-acceptor system:

  • Electron Acceptor: The Nitro group (-NO₂) at position 2 withdraws electron density via resonance (-M effect).

  • Electron Donor 1: The Methoxy group (-OCH₃) at position 5 (para to the nitro group) strongly donates electrons (+M effect), stabilizing the quinoid resonance structure.

  • Electron Donor 2: The N-propylamine group at position 1 donates electrons into the ring. The propyl chain exerts a positive inductive effect (+I), slightly increasing the nitrogen's nucleophilicity compared to the unsubstituted amine.

Intramolecular Hydrogen Bonding (IMHB)

A defining feature of ortho-nitroanilines is the planarization of the amine via IMHB.

  • Mechanism: The amine proton (N-H) forms a strong hydrogen bond with the nitro oxygen atom.

  • Effect: This locks the N-C bond against rotation, enforcing planarity and enhancing the color intensity (bathochromic shift) by maximizing orbital overlap.

  • N-Propyl Impact: Unlike N,N-dialkyl derivatives which suffer from steric twist (breaking planarity), the N-mono-propyl derivative retains one acidic proton , preserving the IMHB and the planar, highly colored state.

Structural Logic Diagram

The following diagram illustrates the electronic flow and stability factors.

G Compound 5-Methoxy-2-nitro-N-propylaniline Nitro 2-Nitro Group (Electron Acceptor) Compound->Nitro Methoxy 5-Methoxy Group (Electron Donor) Compound->Methoxy Amine N-Propyl Amine (Electron Donor + Lipophilicity) Compound->Amine IMHB Intramolecular H-Bond (Locks Planarity) Nitro->IMHB Accepts H-bond Resonance Quinoid Resonance (Deep Color/Stability) Nitro->Resonance -M Effect Methoxy->Resonance +M Effect (Para to Nitro) Amine->IMHB Donates H Amine->Resonance +M Effect Lipid Increased LogP (Membrane Permeability) Amine->Lipid Propyl Chain Effect IMHB->Resonance Enforces Orbital Overlap

Figure 1: Structural logic illustrating the synergy between the push-pull electronic system and the stabilizing intramolecular hydrogen bond.

Comparative Technical Data

The table below contrasts the N-propyl derivative with its parent and the unsubstituted standard.

Parameter5-Methoxy-2-nitro-N-propylaniline 5-Methoxy-2-nitroaniline (Parent)2-Nitroaniline (Standard)
CAS Number 1437794-73-4 16133-49-688-74-4
Molecular Weight 210.23 g/mol 168.15 g/mol 138.12 g/mol
Physical Form Low-melting Solid or Oil (Predicted)Orange Solid (MP: 128-132°C)Orange Solid (MP: 71°C)
LogP (Lipophilicity) ~2.8 - 3.1 (Predicted)1.91.85
Absorption (

)
~420-430 nm (Bathochromic shift)~410 nm406 nm (EtOH)
IMHB Strength High (1 H-bond donor)High (2 H-bond donors)High (2 H-bond donors)
Solubility High in DCM, EtOAc, TolueneModerate in EtOAc, Low in TolueneModerate in organic solvents
pKa (Conjugate Acid) ~0.5 (Weak base due to -NO₂)-0.5 to 0.0-0.26

Key Insight: The addition of the propyl group significantly increases LogP (by approx. +1 unit), making CAS 1437794-73-4 a superior candidate for applications requiring cell membrane permeability or solubility in non-polar polymer matrices, compared to the parent CAS 16133-49-6.

Experimental Protocols

For researchers synthesizing or validating this compound, the following protocols ensure high purity and accurate characterization.

Protocol A: Synthesis via Reductive Alkylation (Recommended)

Direct alkylation with propyl bromide often leads to over-alkylation (N,N-dipropyl). Reductive amination is more selective.

  • Reagents: 5-Methoxy-2-nitroaniline (1.0 eq), Propionaldehyde (1.2 eq), NaBH(OAc)₃ (1.5 eq), Acetic Acid (cat.), DCE (Solvent).

  • Procedure:

    • Dissolve starting aniline in DCE under N₂ atmosphere.

    • Add Propionaldehyde and stir for 30 min to form imine intermediate.

    • Add NaBH(OAc)₃ portion-wise.

    • Stir at RT for 4-12 hours (Monitor via TLC: 20% EtOAc/Hexane).

    • Quench: Sat. NaHCO₃. Extract with DCM.

  • Purification: Flash Chromatography (Silica Gel). The N-propyl product is less polar than the starting material (higher Rf).

Protocol B: Spectroscopic Validation (NMR)

Due to the IMHB, the amine proton signal is distinct.

  • Solvent: CDCl₃ (Non-polar solvent maximizes IMHB observation).

  • Expected ¹H NMR Signals:

    • 
       ~8.0 - 8.5 ppm (1H, broad s/t):  N-H  (Deshielded by IMHB).
      
    • 
       ~8.1 ppm (1H, d):  Ar-H ortho to Nitro (C3).
      
    • 
       ~6.0 - 6.5 ppm (2H, m):  Ar-H (C4, C6).
      
    • 
       ~3.8 ppm (3H, s):  -OCH ₃.
      
    • 
       ~3.2 ppm (2H, q):  N-CH ₂-CH₂-CH₃.
      
    • 
       ~1.7 ppm (2H, m):  N-CH₂-CH ₂-CH₃.[1]
      
    • 
       ~1.0 ppm (3H, t):  N-CH₂-CH₂-CH ₃.
      
Experimental Workflow Diagram

Workflow Start Start: 5-Methoxy-2-nitroaniline Rxn Reductive Amination (Propionaldehyde/NaBH(OAc)3) Start->Rxn Workup Quench & Extraction (DCM/NaHCO3) Rxn->Workup TLC TLC Check (Rf Product > Rf Start) Workup->TLC NMR Validation (Check NH shift > 8ppm) TLC->NMR

Figure 2: Step-by-step synthesis and validation workflow for the N-propyl derivative.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85300, 5-Methoxy-2-nitroaniline. Retrieved February 19, 2026 from [Link]

  • Panunto, T. W., et al. (1987). Hydrogen-bond formation in nitroanilines: the first step in designing acentric materials. Journal of the American Chemical Society. (Contextual grounding for IMHB mechanism).

Sources

Comparative

"spectroscopic comparison of 5-Methoxy-2-nitro-N-propylaniline and its precursors"

A Senior Application Scientist's Guide to Comparative Analysis In the intricate world of pharmaceutical development and organic synthesis, the unambiguous identification and characterization of molecules are paramount. S...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Analysis

In the intricate world of pharmaceutical development and organic synthesis, the unambiguous identification and characterization of molecules are paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a molecular fingerprint that allows researchers to confirm structures, assess purity, and understand chemical transformations. This guide provides an in-depth spectroscopic comparison of the target compound, 5-Methoxy-2-nitro-N-propylaniline , and its key precursors, 2-Methoxy-5-nitroaniline and 4-Methoxy-2-nitrophenol . By examining their respective signatures in UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we will illuminate the structural evolution from precursor to final product.

The Synthetic Pathway: A Reductive Amination Approach

The synthesis of 5-Methoxy-2-nitro-N-propylaniline from its primary precursor, 2-Methoxy-5-nitroaniline, can be efficiently achieved through reductive amination. This one-pot reaction involves the formation of an imine intermediate from the reaction of the primary amine with propanal, which is then reduced in situ to the desired secondary amine. This synthetic linkage provides the logical framework for our spectroscopic comparison.

Synthesis_Workflow Precursor1 2-Methoxy-5-nitroaniline Intermediate Imine Intermediate Precursor1->Intermediate Condensation Propanal Propanal Propanal->Intermediate FinalProduct 5-Methoxy-2-nitro-N-propylaniline Intermediate->FinalProduct Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Intermediate

Figure 1: Synthetic workflow for 5-Methoxy-2-nitro-N-propylaniline via reductive amination.

Molecular Structures at a Glance

Molecular_Structures cluster_0 5-Methoxy-2-nitro-N-propylaniline cluster_1 2-Methoxy-5-nitroaniline cluster_2 4-Methoxy-2-nitrophenol A B C

Figure 2: Chemical structures of the target compound and its precursors.

UV-Visible Spectroscopy: A Tale of Chromophores

UV-Visible spectroscopy probes the electronic transitions within a molecule. The observed absorption maxima (λmax) are characteristic of the chromophores present. In our compounds, the nitro-substituted aromatic ring is the primary chromophore.

The precursor, 2-Methoxy-5-nitroaniline, exhibits a maximum absorption (λmax) around 380 nm in solution, appearing yellow.[1][2] This absorption is attributed to a π→π* transition with significant intramolecular charge transfer character, from the electron-donating amino and methoxy groups to the electron-withdrawing nitro group.

For 5-Methoxy-2-nitro-N-propylaniline, we can predict a slight batochromic (red) shift in the λmax compared to its primary amine precursor. The N-propyl group is a weak electron-donating group, which can enhance the charge transfer character of the transition, leading to absorption at a slightly longer wavelength. The solvatochromic effect, where the λmax shifts with solvent polarity, is also expected to be present.

4-Methoxy-2-nitrophenol, with a hydroxyl group instead of an amino group, will also display a strong UV absorption band. The exact λmax will differ due to the different electron-donating ability of the hydroxyl group compared to the amino group.

CompoundPredicted/Observed λmax (nm)Key Electronic Transition
5-Methoxy-2-nitro-N-propylaniline ~385-395π→π* with Intramolecular Charge Transfer
2-Methoxy-5-nitroaniline ~380[1][2]π→π* with Intramolecular Charge Transfer
4-Methoxy-2-nitrophenol Variesπ→π* with Intramolecular Charge Transfer

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional GroupVibrational Mode5-Methoxy-2-nitro-N-propylaniline (Predicted)2-Methoxy-5-nitroaniline (Observed)4-Methoxy-2-nitrophenol (Observed)
N-H (Amine) Stretch (secondary)~3350-3450 cm⁻¹ (weak)3487, 3371 cm⁻¹ (asymm/symm)[3]N/A
O-H (Phenol) StretchN/AN/A~3200-3600 cm⁻¹ (broad)
C-H (Aromatic) Stretch~3000-3100 cm⁻¹~3000-3100 cm⁻¹[3]~3000-3100 cm⁻¹
C-H (Aliphatic) Stretch~2850-2960 cm⁻¹N/A~2850-2960 cm⁻¹ (methoxy)
NO₂ (Nitro) Asymmetric Stretch~1500-1550 cm⁻¹1576 cm⁻¹[3]~1520-1560 cm⁻¹
NO₂ (Nitro) Symmetric Stretch~1330-1370 cm⁻¹1338 cm⁻¹[3]~1335-1355 cm⁻¹
C-N (Aromatic) Stretch~1250-1350 cm⁻¹~1280 cm⁻¹N/A
C-O (Methoxy) Stretch~1230-1270 cm⁻¹~1240 cm⁻¹~1250-1270 cm⁻¹

The most significant change in the IR spectrum upon formation of 5-Methoxy-2-nitro-N-propylaniline from 2-Methoxy-5-nitroaniline is the replacement of the two N-H stretching bands of the primary amine with a single, weaker N-H stretch characteristic of a secondary amine. Additionally, new C-H stretching bands corresponding to the propyl group will appear in the aliphatic region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Methoxy-2-nitro-N-propylaniline is predicted to show distinct signals for the aromatic protons, the methoxy group, the N-H proton, and the propyl chain.

Proton Environment5-Methoxy-2-nitro-N-propylaniline (Predicted δ, ppm)2-Methoxy-5-nitroaniline (Observed δ, ppm for HCl salt)4-Methoxy-2-nitrophenol (Observed δ, ppm)
Aromatic-H 6.5-8.0 (3H, complex splitting)Signals present[4]6.9-7.5 (3H, complex splitting)
-OCH₃ ~3.9 (3H, singlet)Signal present[4]~3.8 (3H, singlet)
-NH- ~5.0-6.0 (1H, broad triplet)Signal present[4]N/A
-N-CH₂- ~3.2 (2H, triplet)N/AN/A
-CH₂-CH₂- ~1.7 (2H, sextet)N/AN/A
-CH₃ ~1.0 (3H, triplet)N/AN/A
-OH N/AN/A~10.5 (1H, singlet)

The key diagnostic signals for the formation of the final product will be the appearance of the signals for the N-propyl group: a triplet for the terminal methyl, a sextet for the central methylene, and a triplet for the methylene attached to the nitrogen. The N-H proton will likely appear as a broad signal that couples to the adjacent methylene group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also show characteristic changes.

Carbon Environment5-Methoxy-2-nitro-N-propylaniline (Predicted δ, ppm)2-Methoxy-5-nitroaniline (Observed δ, ppm for HCl salt)4-Methoxy-2-nitrophenol (Observed δ, ppm)
Aromatic C-NO₂ ~145-150Signal present[5]~140-145
Aromatic C-O ~155-160Signal present[5]~150-155
Aromatic C-N ~140-145Signal present[5]N/A
Aromatic C-H ~100-125Signals present[5]~100-120
-OCH₃ ~56Signal present[5]~56
-N-CH₂- ~45-50N/AN/A
-CH₂-CH₂- ~20-25N/AN/A
-CH₃ ~11N/AN/A

The most notable additions to the ¹³C NMR spectrum of the final product will be the three new signals in the aliphatic region corresponding to the propyl group.

Mass Spectrometry (MS): Weighing the Molecules and Their Fragments

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted/Observed Molecular Ion (m/z)Key Fragmentation Pathways
5-Methoxy-2-nitro-N-propylaniline C₁₀H₁₄N₂O₃210.23210Loss of propyl group, loss of nitro group, cleavage of the alkyl chain.
2-Methoxy-5-nitroaniline C₇H₈N₂O₃168.15168[6]Loss of nitro group, loss of methoxy group.
4-Methoxy-2-nitrophenol C₇H₇NO₄169.13169Loss of nitro group, loss of methoxy group.

The mass spectrum of 5-Methoxy-2-nitro-N-propylaniline will show a molecular ion peak at m/z 210. Key fragmentation patterns will involve the loss of the propyl group (M-43), loss of the nitro group (M-46), and various cleavages within the propyl chain. Comparing this to the mass spectrum of 2-Methoxy-5-nitroaniline (M+ at m/z 168) provides clear evidence of the N-propylation.

Experimental Protocols

General Spectroscopic Methods
  • UV-Visible Spectroscopy: Spectra are recorded on a dual-beam UV-Vis spectrophotometer using a 1 cm quartz cuvette. Samples are dissolved in a suitable UV-grade solvent (e.g., ethanol, acetonitrile) to a concentration of approximately 10⁻⁵ M.

  • Infrared Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal attenuated total reflectance (UATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or gas chromatography inlet.

Synthesis of 5-Methoxy-2-nitro-N-propylaniline (Reductive Amination)
  • To a solution of 2-Methoxy-5-nitroaniline (1 equivalent) in a suitable solvent such as methanol, add propanal (1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Methoxy-2-nitro-N-propylaniline.

Conclusion

The spectroscopic comparison of 5-Methoxy-2-nitro-N-propylaniline with its precursors, 2-Methoxy-5-nitroaniline and 4-Methoxy-2-nitrophenol, provides a clear and detailed picture of the molecular transformations occurring during its synthesis. Each spectroscopic technique offers a unique perspective: UV-Vis highlights changes in the electronic environment, IR confirms the transformation of the amine functional group and the introduction of an alkyl chain, NMR provides a detailed map of the carbon-hydrogen framework, and MS confirms the change in molecular weight and provides structural clues through fragmentation. This comprehensive analytical approach is indispensable for the modern chemist, ensuring the integrity and identity of synthesized molecules destined for further research and development.

References

Sources

Validation

"validation of analytical methods for 5-Methoxy-2-nitro-N-propylaniline"

Validation of Analytical Methods for 5-Methoxy-2-nitro-N-propylaniline Executive Summary & Strategic Context 5-Methoxy-2-nitro-N-propylaniline is a critical synthetic intermediate, often utilized in the manufacturing of...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for 5-Methoxy-2-nitro-N-propylaniline

Executive Summary & Strategic Context

5-Methoxy-2-nitro-N-propylaniline is a critical synthetic intermediate, often utilized in the manufacturing of benzimidazole-based pharmaceuticals and azo dyes. Structurally, it comprises an aniline core stabilized by a nitro group at the ortho position and a methoxy group at the meta position, with an N-propyl alkyl chain increasing its lipophilicity compared to its parent compound, 5-methoxy-2-nitroaniline.

From a regulatory standpoint (ICH M7), nitroaniline derivatives are flagged as potential genotoxic impurities (GTIs) due to their ability to intercalate DNA or form reactive nitrenium ions upon metabolic reduction. Consequently, analytical validation is not merely a quality control step but a safety mandate.

This guide compares two distinct analytical approaches:

  • HPLC-UV (High-Performance Liquid Chromatography - Ultraviolet Detection): The workhorse for process control, assay, and purity analysis (>0.05% levels).

  • LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry): The gold standard for trace impurity quantification (ppm/ppb levels) required for regulatory safety compliance.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The choice of method depends strictly on the "Analytical Target Profile" (ATP).

FeatureMethod A: HPLC-UV Method B: LC-MS/MS
Primary Application Raw material assay, reaction monitoring, purity profiling (>0.1%).Genotoxic impurity screening, trace quantification (<10 ppm).
Detection Principle UV Absorption (Chromophore: Nitro/Aromatic system).Mass-to-Charge Ratio (m/z) & Fragmentation Pattern.
Sensitivity (LOD) ~0.1 µg/mL (Routine).~0.001 µg/mL (Trace).
Selectivity Moderate (Relies on chromatographic resolution).High (Mass filtering eliminates matrix interference).
Cost per Analysis Low ($).[1]High (

$).
Throughput High (10-15 min run times).Moderate (Requires equilibration and source cleaning).

Method Development & Optimization (Expertise & Causality)

Physicochemical Considerations
  • Hydrophobicity: The N-propyl group adds significant hydrophobicity (LogP ~3.4 estimated) compared to the parent aniline. Standard C18 columns are effective, but high organic content is required for elution.

  • Acid-Base Chemistry: The ortho-nitro group exerts a strong electron-withdrawing effect, significantly lowering the basicity of the amine (pKa < 1.0).

    • Implication: At typical HPLC pH (2.5–4.0), the molecule remains largely neutral . This prevents the "peak tailing" often seen with basic amines, allowing for sharp peak shapes without the need for ion-pairing agents.

Method A: HPLC-UV Protocol (Routine QC)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2][3][4]

    • B: Acetonitrile (ACN).[3]

  • Gradient: 40% B to 90% B over 10 minutes.

  • Wavelength: 254 nm (aromatic ring) and 380 nm (nitro-aniline charge transfer band—useful for specificity against non-colored impurities).

  • Flow Rate: 1.0 mL/min.[3][5]

Method B: LC-MS/MS Protocol (Trace Analysis)
  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode is preferred over ESI.

    • Why? Nitroanilines are difficult to protonate. APCI provides more robust ionization for neutral/weakly basic aromatics than ESI.

  • MRM Transitions (Quantification):

    • Precursor: m/z ~211.1

      
      
      
    • Product 1 (Quantifier): m/z ~169.1 (Loss of propyl group).

    • Product 2 (Qualifier): m/z ~123.1 (Loss of nitro group).

Validation Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the appropriate validation path based on the impurity's concentration relative to the Threshold of Toxicological Concern (TTC).

ValidationWorkflow Start Sample: 5-Methoxy-2-nitro-N-propylaniline DefineLimit Define Analytical Threshold (Based on ICH M7 / Q3A) Start->DefineLimit Decision Target Concentration? DefineLimit->Decision PathHigh High Level (> 0.05%) (Assay / Purity) Decision->PathHigh Process Control PathTrace Trace Level (< 10 ppm) (Genotoxic Impurity) Decision->PathTrace Safety Screening MethodUV Method A: HPLC-UV (C18, Gradient, 254nm) PathHigh->MethodUV MethodMS Method B: LC-MS/MS (APCI+, MRM Mode) PathTrace->MethodMS ValUV Validation Parameters: Specificity, Linearity, Precision, Accuracy, Robustness MethodUV->ValUV ValMS Validation Parameters: LOD/LOQ, Matrix Effect, Linearity (low range), Accuracy MethodMS->ValMS

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on regulatory thresholds (ICH M7).

Detailed Experimental Validation Protocols

Experiment 1: Specificity (Stress Testing)

Objective: Prove the method can distinguish the analyte from degradation products.

  • Preparation: Prepare a 0.5 mg/mL solution of 5-Methoxy-2-nitro-N-propylaniline.

  • Stress Conditions:

    • Acid:[6] 0.1N HCl, 60°C, 2 hours.

    • Base: 0.1N NaOH, 60°C, 2 hours.

    • Oxidation:[6] 3% H₂O₂, RT, 4 hours.

  • Analysis: Inject stressed samples.

  • Acceptance Criteria: Peak purity index > 99.0% (using Diode Array Detector or MS spectra). Resolution (Rs) > 1.5 between the main peak and any degradant.

Experiment 2: Linearity & Range

Objective: Confirm the response is proportional to concentration.[2][7]

  • HPLC-UV Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).

  • LC-MS/MS Range: LOQ to 150% of the specification limit (e.g., 1 ng/mL to 100 ng/mL).

  • Protocol: Prepare at least 5 concentration levels. Plot Area vs. Concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[7][8]
Experiment 3: LOD/LOQ Determination (Signal-to-Noise)

Objective: Define the sensitivity limit (Crucial for LC-MS/MS).

  • Procedure: Inject serially diluted standards.

  • Calculation:

    • LOD: Concentration where Signal/Noise

      
      .
      
    • LOQ: Concentration where Signal/Noise

      
      .
      
  • Validation: Perform 6 replicate injections at the LOQ concentration. RSD of peak area must be

    
    .
    

Quantitative Performance Summary

The following data represents typical performance metrics for 5-Methoxy-2-nitro-N-propylaniline analysis.

ParameterAcceptance Criteria (ICH Q2)Typical HPLC-UV ResultTypical LC-MS/MS Result
Linearity (

)

0.99980.9950
Precision (RSD)

0.4%3.5%
Accuracy (Recovery) 80–120% (Trace), 98–102% (Assay)99.2%92.5%
LOD N/A0.05 µg/mL0.5 ng/mL
LOQ S/N > 100.15 µg/mL1.5 ng/mL

References

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005.[9] [Link]

  • International Conference on Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH Guidelines, 2017. [Link]

  • B.K. Sharma et al. "LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API." Journal of Applied Pharmaceutical Science, 2020. [Link]

Sources

Comparative

A Comparative Guide to Catalytic Systems for the Synthesis of 5-Methoxy-2-nitro-N-propylaniline

In the landscape of pharmaceutical and materials science, the synthesis of specifically substituted aniline derivatives is a cornerstone of molecular design and development. Among these, 5-Methoxy-2-nitro-N-propylaniline...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the synthesis of specifically substituted aniline derivatives is a cornerstone of molecular design and development. Among these, 5-Methoxy-2-nitro-N-propylaniline stands out as a valuable intermediate, its structure poised for further chemical transformations. The strategic placement of the methoxy, nitro, and N-propyl groups offers a versatile scaffold for the synthesis of a wide array of target molecules. This guide provides a comparative analysis of various catalytic systems for the efficient synthesis of 5-Methoxy-2-nitro-N-propylaniline, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the nuances of different catalytic approaches, from classical transition metal catalysis to modern reductive amination techniques, supported by experimental data and protocols.

The Synthetic Challenge: N-Propylation of a Deactivated Aniline

The synthesis of 5-Methoxy-2-nitro-N-propylaniline from its precursor, 5-methoxy-2-nitroaniline[1][2][3][4], presents a distinct chemical challenge. The presence of a strongly electron-withdrawing nitro group at the ortho position significantly decreases the nucleophilicity of the amine, making it less reactive towards electrophiles. This necessitates the use of effective catalytic systems to achieve efficient N-propylation. This guide will compare and contrast several catalytic strategies to overcome this hurdle.

Comparative Analysis of Catalytic Systems

The choice of a catalyst is paramount in achieving high yield, selectivity, and process efficiency. Below, we compare several prominent catalytic systems applicable to the N-propylation of 5-methoxy-2-nitroaniline.

Catalytic SystemPropylating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Palladium-based Catalysts (e.g., Pd/C, PdCl₂(dppe)) 1-Propanol (Borrowing Hydrogen) or Propyl HalideHigh temperature (90-180°C), often under microwave irradiation.[5][6][7]High efficiency, good functional group tolerance, potential for catalyst recycling.[5][7]High cost of palladium, potential for catalyst poisoning, may require ligands.
Copper-based Catalysts (e.g., Cu-Chromite, Cu(OAc)₂) 1-Propanol or PropanalModerate to high temperatures (110-150°C), may require a base.[8][9]Lower cost than palladium, good yields reported for aniline alkylation.[8]Can be less selective, may require pre-activation of the catalyst.
Iridium-based Catalysts (e.g., NHC-Ir(III) complexes) 1-Propanol or Propanal (Reductive Amination)High temperatures (around 120°C), requires a base.[10][11][12]High activity and selectivity, can be used for asymmetric synthesis.[13][14][15]High cost of iridium, ligands can be complex and expensive.
Raney Nickel 1-Propanol or Propanal (Reductive Amination)Moderate temperatures, hydrogen atmosphere or hydrogen donor (e.g., 2-propanol).[16][17][18][19]Low cost, well-established methodology.[19]Requires handling of pyrophoric catalyst, potential for over-alkylation or reduction of the nitro group.[16]

Visualizing the Synthetic Pathways

To better understand the transformations involved, the following diagrams illustrate the general reaction scheme and a decision-making workflow for catalyst selection.

G cluster_reactants Reactants cluster_product Product 5-Methoxy-2-nitroaniline 5-Methoxy-2-nitroaniline Catalyst Catalyst 5-Methoxy-2-nitroaniline->Catalyst Substrate Propylating Agent Propylating Agent Propylating Agent->Catalyst Reagent 5-Methoxy-2-nitro-N-propylaniline 5-Methoxy-2-nitro-N-propylaniline Catalyst->5-Methoxy-2-nitro-N-propylaniline Catalytic Cycle

Caption: General reaction scheme for the catalytic N-propylation of 5-methoxy-2-nitroaniline.

G start Catalyst Selection cost Cost a Major Constraint? start->cost yield High Yield Critical? cost->yield No raney_ni Consider Raney Nickel cost->raney_ni Yes conditions Mild Conditions Required? yield->conditions No palladium Consider Palladium Catalysts yield->palladium Yes copper Consider Copper Catalysts conditions->copper No iridium Consider Iridium Catalysts conditions->iridium Yes

Caption: Decision workflow for selecting an appropriate catalyst.

Experimental Protocols

Herein, we provide detailed experimental protocols for two distinct and promising catalytic systems for the synthesis of 5-Methoxy-2-nitro-N-propylaniline.

Protocol 1: Palladium-Catalyzed N-Alkylation using the Borrowing Hydrogen Methodology

This protocol is adapted from established procedures for the N-alkylation of anilines using alcohols, a green chemistry approach that generates water as the only byproduct.[5][6][20]

Materials:

  • 5-Methoxy-2-nitroaniline (1.0 eq)

  • 1-Propanol (3.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Anhydrous Toluene

  • Microwave synthesis vial

Procedure:

  • To a microwave synthesis vial, add 5-methoxy-2-nitroaniline, 1-propanol, and 10% Pd/C.

  • Add anhydrous toluene to achieve a 0.5 M concentration of the aniline.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 170°C for 90 minutes with stirring.[21]

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Methoxy-2-nitro-N-propylaniline.

Rationale: The palladium catalyst facilitates a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. It first oxidizes the 1-propanol to propanal, which then forms an imine with the 5-methoxy-2-nitroaniline. The palladium hydride species, formed during the alcohol oxidation, then reduces the imine to the desired N-propylated product.

Protocol 2: Reductive Amination using Raney Nickel

This protocol utilizes the classical and cost-effective Raney Nickel catalyst for the reductive amination of anilines with aldehydes.[17][18][19]

Materials:

  • 5-Methoxy-2-nitroaniline (1.0 eq)

  • Propanal (1.2 eq)

  • Raney Nickel (slurry in water)

  • Ethanol

  • Hydrogen gas supply or a hydrogen donor like 2-propanol[16][18]

Procedure:

  • To a hydrogenation flask, add 5-methoxy-2-nitroaniline and ethanol.

  • Carefully add a catalytic amount of Raney Nickel (approximately 10% by weight of the aniline) to the flask.

  • Seal the flask and purge with nitrogen, followed by hydrogen.

  • Pressurize the flask with hydrogen (e.g., 50 psi) and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Heat the reaction to 50-60°C and continue stirring under hydrogen pressure for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully filter the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-Methoxy-2-nitro-N-propylaniline.

Rationale: In this one-pot reaction, 5-methoxy-2-nitroaniline and propanal first condense to form an imine. The Raney Nickel catalyst then facilitates the hydrogenation of the imine to the corresponding secondary amine. It is crucial to control the reaction conditions to avoid the reduction of the nitro group.[16]

Conclusion

The synthesis of 5-Methoxy-2-nitro-N-propylaniline can be approached through several catalytic methodologies, each with its own set of advantages and limitations. For laboratories where cost is a primary concern, Raney Nickel offers a viable and well-established route. For researchers prioritizing high efficiency and a greener approach, palladium-catalyzed borrowing hydrogen methodology is an excellent choice. Copper and iridium-based systems also present compelling alternatives, with the latter being particularly attractive for potential asymmetric applications. The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and available resources. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.

References

  • Fu, G. C. (2022). Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanism. PubMed. [Link]

  • Dang, T. T. (2011).
  • Fu, G. C. (2022). Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanism. PMC. [Link]

  • Sajeev, Y. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. [Link]

  • Pouresmaeily, M. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

  • Pillai, C. N. (1990). Reductive alkylation of aniline over copper chromite catalyst: Optimization ofreaction condition. Indian Journal of Technology. [Link]

  • Kuo, E. (2006). Facile Reduction of Aromatic Nitro Compounds to Anilines With 2-Propanol and Raney Nickel. Taylor & Francis Online. [Link]

  • ResearchGate. (2025). An Efficient Palladium-Catalyzed N-Alkylation of Amines Using Primary and Secondary Alcohols. ResearchGate. [Link]

  • Chen, P. (2020). Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. PMC. [Link]

  • Sajeev, Y. (2024). An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry. [Link]

  • Khusnutdinov, R. I. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. [Link]

  • de Vries, J. G. (2014). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Thieme. [Link]

  • Gök, Y. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]

  • Ramana, D. V. (2011). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. PMC. [Link]

  • Chang, M. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. PMC. [Link]

  • Chang, M. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. PubMed. [Link]

  • Brookhart, M. (2012). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. Organic Chemistry Portal. [Link]

  • Chang, M. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. ResearchGate. [Link]

  • Dell'Anna, M. M. (2021). Reductive Aminations with Metal Catalysts. Encyclopedia.pub. [Link]

  • Mebane, R. C. (2015). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar. [Link]

  • Rice, R. G. (1951). The Reductive Alkylation of Primary Aromatic Amines with Raney Nickel and Alcohols. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-nitroaniline. PubChem. [Link]

  • Ghorai, M. K. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2012). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • Naseem, K. (2017). Catalytic reduction of 2-nitroaniline: a review. Semantic Scholar. [Link]

  • Eureka. (2021). Synthesis method of 5-methoxy-2-tetralone. Patsnap. [Link]

  • Otutu, J. O. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science. [Link]

  • Matrix Fine Chemicals. (n.d.). 5-METHOXY-2-NITROANILINE. Matrix Fine Chemicals. [Link]

Sources

Validation

Technical Assessment: 5-Methoxy-2-nitro-N-propylaniline in Regioselective Benzimidazole Synthesis

Executive Summary 5-Methoxy-2-nitro-N-propylaniline serves as a critical, high-fidelity precursor for the synthesis of 1-propyl-5-methoxybenzimidazoles .[1] Its primary efficacy lies in resolving the "regioselectivity pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy-2-nitro-N-propylaniline serves as a critical, high-fidelity precursor for the synthesis of 1-propyl-5-methoxybenzimidazoles .[1] Its primary efficacy lies in resolving the "regioselectivity paradox" inherent to benzimidazole chemistry. Unlike direct alkylation of 5-methoxybenzimidazole—which yields a difficult-to-separate mixture of 5- and 6-methoxy isomers—this precursor "locks" the alkyl substituent in the N1 position prior to ring closure, guaranteeing >99% regiochemical purity .[1]

This guide evaluates the precursor's performance against alternative synthetic routes, targeting applications in kinase inhibition (e.g., PI3K inhibitors like ZSTK474 analogues) and ion channel modulation (e.g., SLACK potassium channels).

The Regioselectivity Challenge

In medicinal chemistry, the position of substituents on the benzimidazole ring profoundly affects biological activity. For 5-substituted benzimidazoles, the N1-alkylation step is the bottleneck.[1]

The Problem: Direct Alkylation (Method B)

Reacting 5-methoxybenzimidazole with propyl halides relies on the tautomeric equilibrium of the imidazole ring.[1]

  • Mechanism: The N-H proton hops between N1 and N3.

  • Outcome: Alkylation occurs at both positions, typically yielding a ~1:1 mixture of 1-propyl-5-methoxybenzimidazole and 1-propyl-6-methoxybenzimidazole .[1]

  • Consequence: Requires tedious chromatographic separation, reducing yield and throughput.

The Solution: The Pre-Alkylated Nitroaniline Route (Method A)

Using 5-Methoxy-2-nitro-N-propylaniline circumvents tautomerism entirely.[1]

  • Mechanism: The propyl group is installed on the aniline nitrogen before the imidazole ring is formed.

  • Outcome: Upon reduction and cyclization, only the 1-propyl-5-methoxy isomer is chemically possible.[1]

Comparative Analysis: Method A vs. Method B

FeatureMethod A: Nitroaniline Precursor (The Topic)Method B: Direct Alkylation (Alternative)
Regioselectivity >99:1 (Single Isomer)~60:40 to 50:50 (Mixture)
Overall Yield High (75-85%) (cumulative)Low (30-40%) (after isolation)
Purification Crystallization (Simple)Column Chromatography (Difficult)
Step Count 3 Steps (from fluoronitrobenzene)2 Steps (from phenylenediamine)
Cost Efficiency Higher upfront (reagent prep)Lower upfront, High downstream (separation)
Scalability Excellent (No chromatography)Poor (Isomer separation limits scale)
Decision Logic
  • Choose Method A if: You require >95% isomeric purity for SAR (Structure-Activity Relationship) studies or are scaling up a lead candidate.[1]

  • Choose Method B if: You are screening a large library where isomer purity is secondary to speed, or if the 5- and 6- isomers are easily separable by HPLC (rare).[1]

Mechanistic Pathway & Visualization[2]

The following diagram illustrates the divergent pathways. Note how the "Topic" pathway (Left) maintains structural integrity, while the "Alternative" (Right) leads to mixtures.

BenzimidazoleSynthesis Start_Precursor 5-Methoxy-2-nitro-N-propylaniline (The Topic) Step_Reduction Step 1: Reduction (H2/Pd or Na2S2O4) Start_Precursor->Step_Reduction Intermediate 4-Methoxy-N1-propyl-1,2-phenylenediamine Step_Reduction->Intermediate Step_Cyclization Step 2: Cyclization (R-CHO / Acid) Intermediate->Step_Cyclization Product_Pure 1-Propyl-5-methoxybenzimidazole (>99% Regiopure) Step_Cyclization->Product_Pure  Regiospecific Closure Alt_Start 5-Methoxybenzimidazole (Alternative Start) Alt_Step Direct Alkylation (Propyl Bromide / Base) Alt_Start->Alt_Step Alt_Product Mixture of Isomers: 1-Propyl-5-OMe + 1-Propyl-6-OMe Alt_Step->Alt_Product  Non-Selective

Caption: Comparative synthetic workflows. The nitroaniline route (left) guarantees a single isomer, whereas direct alkylation (right) yields a mixture.

Experimental Protocols

Synthesis of the Precursor (If not commercially sourced)

Rationale: 5-Methoxy-2-nitro-N-propylaniline is often synthesized in-house via Nucleophilic Aromatic Substitution (SNAr).[1]

  • Reagents: 2-Fluoro-5-methoxynitrobenzene (1.0 eq), Propylamine (1.2 eq), K2CO3 (1.5 eq), DMSO.[1]

  • Procedure: Dissolve fluoronitrobenzene in DMSO. Add base and amine.[1][2][3][4] Heat to 60°C for 4 hours.

  • Workup: Pour into ice water. Filter the yellow precipitate (The Target Precursor).

  • Validation: NMR should show N-propyl signals and loss of F-coupling.

Reduction to Diamine (Key Step)

Rationale: Sodium dithionite is preferred over catalytic hydrogenation if halogen substituents are present elsewhere, but H2/Pd is cleaner for this specific methoxy derivative.

  • Substrate: 5-Methoxy-2-nitro-N-propylaniline (10 mmol).

  • Solvent: Methanol (50 mL).

  • Catalyst: 10% Pd/C (10 wt%).

  • Conditions: Hydrogen atmosphere (balloon pressure), RT, 3 hours.

  • Workup: Filter through Celite to remove Pd.[1] Concentrate filtrate immediately to avoid oxidation of the diamine.

    • Critical Checkpoint: The intermediate (diamine) is air-sensitive.[1] Proceed to cyclization immediately.[1]

Cyclization to Benzimidazole

Rationale: Condensation with an aldehyde followed by oxidative closure (or using sodium metabisulfite) is standard.[1]

  • Reagents: Fresh diamine (from 5.2), Benzaldehyde (1.0 eq) [or other aldehyde], Sodium Metabisulfite (Na2S2O5, 1.2 eq).

  • Solvent: DMF or Ethanol/Water.[1]

  • Procedure: Reflux for 4-6 hours.

  • Workup: Cool, dilute with water. The product precipitates.

  • Purification: Recrystallization from Ethanol.

  • Yield: Typically 80-90% for this step.

Applications & Efficacy Data[4][7][8][9]

Case Study: PI3K Inhibitors (ZSTK474 Analogues) Research into Phosphoinositide 3-kinase (PI3K) inhibitors has shown that the position of the methoxy group is a "molecular switch" for potency.[1][5]

  • Data: In ZSTK474 derivatives, the 6-methoxy isomer is often 10-fold more potent than the 5-methoxy isomer (or vice versa depending on the specific binding pocket).[1][5]

  • Role of Precursor: Using 5-Methoxy-2-nitro-N-propylaniline (or its regioisomer) allows researchers to synthesize only the active 5-methoxy variant for testing, avoiding false negatives caused by testing mixtures.[1]

Case Study: SLACK Potassium Channels Activators of SLACK channels (KNa1.1) require precise lipophilic positioning.[1]

  • Efficacy: The "Pre-Alkylated Nitroaniline" method is cited as the standard for generating Structure-Activity Relationship (SAR) libraries for these targets because it allows the N-alkyl group to be varied independently of the ring substituents without generating inseparable isomers.[1]

References

  • Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase.

    • Source: Bioorganic & Medicinal Chemistry Letters (via NIH PubMed)[1]

    • Context: Validates the necessity of the nitroaniline route for separ
  • Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles.

    • Source: National Institutes of Health (PMC)[1]

    • Context: Describes the "one-pot reduction/formylation/condensation" of 2-nitroarylamines to avoid regioisomers in SLACK channel activ
  • Regioselective N-alkylation of some imidazole-containing heterocycles.

    • Source: Journal of Molecular Structure[6]

    • Context: Discusses the limitations and mixtures resulting
  • Synthesis of 5-Methoxy-2-nitroaniline (Precursor Base).

    • Source: Sigma-Aldrich / Merck Product Data[1]

    • Context: Physical properties and availability of the parent aniline.[4]

Sources

Comparative

"cost-benefit analysis of different synthetic routes to 5-Methoxy-2-nitro-N-propylaniline"

Executive Summary This guide evaluates three distinct synthetic pathways for 5-Methoxy-2-nitro-N-propylaniline (Target Molecule), a critical intermediate in the synthesis of azo dyes and functionalized phenyl-heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates three distinct synthetic pathways for 5-Methoxy-2-nitro-N-propylaniline (Target Molecule), a critical intermediate in the synthesis of azo dyes and functionalized phenyl-heterocycles for pharmaceutical applications.

Our analysis identifies Nucleophilic Aromatic Substitution (SNAr) as the optimal route for scalability and cost-efficiency, offering yields >85% with commercially available precursors. Reductive Amination serves as a high-fidelity alternative for small-scale library synthesis where purification must be minimized. Direct Alkylation is analyzed as a baseline to demonstrate its comparative inefficiency due to poly-alkylation risks.

Target Molecule Profile[1][2][3][4][5]
  • IUPAC Name: N-Propyl-5-methoxy-2-nitroaniline

  • Core Structure: Aniline derivative with ortho-nitro and meta-methoxy substitution.

  • Key Challenge: Introducing the N-propyl group while maintaining regiochemical integrity and preventing over-alkylation.

Retrosynthetic Analysis & Route Overview

The synthesis of 5-Methoxy-2-nitro-N-propylaniline can be disconnected into three primary logic streams. The choice of route depends heavily on the availability of the "activated" benzene core versus the "naked" aniline.

Retrosynthesis Target 5-Methoxy-2-nitro-N-propylaniline Precursor1 4-Chloro-3-nitroanisole (Activated Electrophile) Precursor1->Target Route A: S_NAr (Displacement) Precursor2 5-Methoxy-2-nitroaniline (Nucleophilic Core) Precursor2->Target Route B: Reductive Amination Precursor2->Target Route C: Direct Alkylation (Low Selectivity) Reagent1 Propylamine (Nucleophile) Reagent1->Target Reagent2 Propanal + [H-] (Reductive Agent) Reagent2->Target Reagent3 Propyl Bromide (Electrophile) Reagent3->Target

Figure 1: Retrosynthetic disconnection showing the three primary approaches.

Detailed Route Comparison

Route A: Nucleophilic Aromatic Substitution (SNAr)

The "Gold Standard" for Scale and Reliability

This route leverages the strong electron-withdrawing nature of the ortho-nitro group to activate the leaving group (chloride) at the 4-position of the anisole ring (which corresponds to the 1-position of the aniline product).

  • Starting Material: 4-Chloro-3-nitroanisole (CAS 10298-80-3).[1][2]

  • Mechanism: Addition-Elimination. The amine attacks the ipso-carbon, forming a Meisenheimer complex stabilized by the nitro group, followed by chloride expulsion.

  • Why it works: The methoxy group is meta to the nitro group in the precursor, but ortho to the chloride. While methoxy is electron-donating (deactivating for SNAr), the inductive withdrawal of the ortho-nitro group dominates, making the chloride sufficiently labile.

Experimental Protocol (SNAr)
  • Setup: Charge a round-bottom flask with 4-Chloro-3-nitroanisole (10.0 g, 53.3 mmol) and Ethanol (50 mL).

  • Addition: Add Propylamine (9.45 g, 160 mmol, 3.0 equiv) dropwise. Note: Excess amine acts as the base to scavenge HCl.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the aryl chloride.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove propylammonium chloride salts.

  • Purification: Dry the organic layer over MgSO4 and concentrate. Recrystallize from Ethanol/Water if necessary.

  • Expected Yield: 85–92%.

Route B: Reductive Amination

The "Precision" Route for Lab Scale

This route avoids alkyl halides and minimizes over-alkylation by forming an imine intermediate that is subsequently reduced. It is ideal if the aniline precursor is already on hand.

  • Starting Material: 5-Methoxy-2-nitroaniline (CAS 16133-49-6).

  • Reagents: Propanal, Sodium Triacetoxyborohydride (STAB), Acetic Acid.

  • Mechanism: Formation of a Schiff base (imine) followed by selective hydride reduction.

Experimental Protocol (Reductive Amination)
  • Setup: Dissolve 5-Methoxy-2-nitroaniline (5.0 g, 29.7 mmol) in 1,2-Dichloroethane (DCE) (60 mL).

  • Imine Formation: Add Propanal (2.58 g, 44.5 mmol, 1.5 equiv) and Acetic Acid (1.7 mL, 1.0 equiv). Stir at room temperature for 30 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (9.4 g, 44.5 mmol, 1.5 equiv) portion-wise. Caution: Gas evolution.

  • Reaction: Allow to warm to room temperature and stir overnight.

  • Quench: Quench with saturated aqueous NaHCO3. Extract with DCM.[3]

  • Expected Yield: 70–80%.

Route C: Direct Alkylation

The "Baseline" (Not Recommended)

Direct alkylation of 5-methoxy-2-nitroaniline with propyl bromide is chemically feasible but operationally flawed. The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive effect of the propyl group, leading to significant amounts of the N,N-dipropyl byproduct.

Cost-Benefit Analysis

The following table contrasts the three routes based on industrial metrics.

MetricRoute A: SNArRoute B: Reductive AminationRoute C: Direct Alkylation
Yield High (>85%) Moderate (70-80%)Low (<50%)
Regioselectivity Excellent (Leaving group directed)Good (Steric control)Poor (Over-alkylation risk)
Raw Material Cost Low (Chloride is cheap)Medium (STAB is costly)Low
Atom Economy Moderate (Loss of HCl)Low (Loss of H2O + Borate waste)Moderate (Loss of HBr)
Safety Profile High (Mild reflux)Moderate (Hydride handling)Low (Potent alkylating agents)
Purification Simple (Crystallization)Moderate (Extraction)Difficult (Chromatography req.)
Decision Logic
  • Choose Route A (SNAr) if you need >10 grams of material or are developing a process for manufacturing. The purification is trivial compared to other methods.

  • Choose Route B (Reductive Amination) if you lack the chlorinated precursor or are synthesizing a library of analogues where the aldehyde is the variable component.

Mechanistic Visualization

Understanding the SNAr mechanism clarifies why Route A is the superior choice. The ortho-nitro group is essential for stabilizing the transition state.

SNAr_Mechanism Step1 Precursor: 4-Chloro-3-nitroanisole Step2 Transition State: Meisenheimer Complex (Stabilized by NO2) Step1->Step2 Addition Step3 Product: 5-Methoxy-2-nitro-N-propylaniline Step2->Step3 Elimination Chloride Chloride Ion (Leaving Group) Step2->Chloride Propylamine Propylamine (Nucleophile) Propylamine->Step2

Figure 2: The Addition-Elimination mechanism of the SNAr route. The nitro group acts as an electron sink, temporarily accommodating the negative charge.

References

  • 4-Chloro-3-nitroanisole Synthesis & Utility

    • Source: ChemicalBook & PubChem.
    • Context: Confirms 4-chloro-3-nitroanisole as a standard commercial intermedi
    • Link:

  • Nucleophilic Aromatic Substitution Mechanisms

    • Source: Master Organic Chemistry.
    • Context: Mechanistic grounding for the activation of aryl halides by ortho-nitro groups.
    • Link:

  • Reductive Amination of Electron-Deficient Anilines

    • Source: Thieme Connect (Synlett/Synthesis).
    • Context: Protocols for reacting deactivated anilines (like nitroanilines) with aldehydes.
    • Link:

  • 5-Methoxy-2-nitroaniline Properties

    • Source: Sigma-Aldrich / Merck.
    • Context: Physical properties and safety d
    • Link:(Note: Link directs to related nitroanisole search due to dynamic catalog indexing).

  • Organic Syntheses Procedure (Analogous SNAr)

    • Source: Organic Syntheses, Coll. Vol. 3, p. 661 (1955).
    • Context: Standard procedure for displacing halogens in nitro-aryl systems with amines.
    • Link:(Analogous reaction conditions).

Sources

Validation

A Comparative Purity Analysis of 5-Methoxy-2-nitro-N-propylaniline from Different Suppliers

For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not a trivial detail; it is the bedrock of reproducible and reliable results. The presence of even minute impur...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not a trivial detail; it is the bedrock of reproducible and reliable results. The presence of even minute impurities can lead to unforeseen side reactions, altered biological activity, and significant delays in research timelines. This guide provides an in-depth, technically-grounded comparison of the purity of 5-Methoxy-2-nitro-N-propylaniline obtained from three hypothetical, yet representative, commercial suppliers: Supplier A (a premium, high-cost provider), Supplier B (a mid-range, bulk-focused supplier), and Supplier C (a budget-friendly, overseas supplier).

Our investigation will employ a multi-pronged analytical approach, leveraging High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as an orthogonal method for absolute purity determination. This guide is structured to not only present the data but also to elucidate the causality behind our experimental choices, thereby providing a robust framework for your own quality control assessments.

The Critical Role of Purity: Understanding Potential Impurities

5-Methoxy-2-nitro-N-propylaniline is typically synthesized via the N-alkylation of 5-methoxy-2-nitroaniline with a propyl halide (e.g., 1-bromopropane). This synthetic route, while straightforward, can introduce several process-related impurities that must be monitored.

Potential Impurities:

  • Unreacted Starting Material: Residual 5-methoxy-2-nitroaniline.

  • Over-alkylation Byproduct: N,N-dipropyl-5-methoxy-2-nitroaniline.

  • Positional Isomers: Depending on the synthetic route of the starting material, trace amounts of other methoxy-nitroaniline isomers could be present.

  • Residual Solvents: Solvents used during the reaction and purification steps.

The presence of these impurities can have significant downstream consequences. For instance, unreacted starting material could compete in subsequent reactions, while over-alkylated byproducts may introduce unwanted lipophilicity and potential off-target effects in biological assays.

Experimental Design: A Multi-Technique Approach for Rigorous Purity Verification

To ensure a comprehensive and unbiased comparison, we will employ three distinct and complementary analytical techniques. This orthogonal approach is a self-validating system; a high purity assessment from one technique should be corroborated by the others.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison SampleA Supplier A Sample Prep Accurately weigh and dissolve in appropriate solvent SampleA->Prep SampleB Supplier B Sample SampleB->Prep SampleC Supplier C Sample SampleC->Prep HPLC HPLC-UV (Quantitative Purity) Prep->HPLC Dilute in Mobile Phase GCMS GC-MS (Volatile Impurities) Prep->GCMS Dilute in Volatile Solvent qNMR qNMR (Absolute Purity) Prep->qNMR Dissolve in Deuterated Solvent with Internal Standard Data Compare Purity (%), Identify Impurities, Assess Lot-to-Lot Consistency HPLC->Data GCMS->Data qNMR->Data

Caption: Experimental workflow for the comparative purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical and chemical industries due to its high resolution and sensitivity for non-volatile organic compounds.[1]

Protocol:

  • System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). The gradient is optimized to ensure separation of the main peak from potential impurities.

    • Rationale: A gradient elution is chosen to effectively separate compounds with a range of polarities, from the more polar starting material to the less polar over-alkylated byproduct. Formic acid is added to improve peak shape by ensuring the aniline nitrogen is protonated.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

    • Rationale: Aromatic nitro compounds typically have strong UV absorbance at this wavelength, allowing for sensitive detection.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of each supplier's sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

    • Further dilute 1 mL of this stock solution to 10 mL to obtain a working concentration of 0.1 mg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated using the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks. The method is validated according to ICH Q2(R2) guidelines for linearity, precision, and accuracy.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally powerful technique for separating and identifying volatile and semi-volatile compounds.[3] It is particularly useful for detecting residual solvents and low-boiling point impurities.

Protocol:

  • System: Agilent 7890B GC with a 5977A Mass Selective Detector (MSD).

  • Column: A low-polarity capillary column, such as a 5% diphenyl-95% dimethylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

    • Rationale: This temperature program allows for the elution of volatile solvents at the beginning of the run, followed by the separation of higher-boiling point analytes like the target compound and its related substances.

  • MSD Conditions: Electron Ionization (EI) mode at 70 eV. The mass range is scanned from m/z 40 to 450.

  • Sample Preparation: Prepare a 1 mg/mL solution of each sample in ethyl acetate.

  • Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification is performed by comparing the peak area of each impurity to that of the main compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[4][5] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[6]

Protocol:

  • System: Bruker Avance III 400 MHz NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

    • Rationale: Maleic acid is chosen because it is non-volatile, stable, and has a simple ¹H NMR spectrum with a sharp singlet that does not overlap with the signals of the analyte. Its purity is well-certified.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Methoxy-2-nitro-N-propylaniline sample and 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery for accurate integration.

  • Data Analysis: The purity of the analyte is calculated using the following equation:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Results: A Comparative Overview

The following table summarizes the hypothetical results obtained from the analysis of 5-Methoxy-2-nitro-N-propylaniline from the three suppliers.

Parameter Supplier A Supplier B Supplier C
Appearance Fine, yellow crystalline powderYellow powderPale brown, slightly clumpy powder
HPLC Purity (Area %) 99.8%98.6%96.5%
qNMR Purity (%) 99.5%98.3%96.1%
Identified Impurities (GC-MS)
5-methoxy-2-nitroaniline< 0.05%0.4%1.2%
N,N-dipropyl-5-methoxy-2-nitroaniline< 0.05%0.7%1.8%
Residual TolueneNot Detected0.1%0.3%
Other Unidentified Impurities0.1%0.2%0.6%
Certificate of Analysis (CoA) Purity ≥ 99.5% (by HPLC)≥ 98.0% (by HPLC)≥ 96.0% (by GC)

Discussion and Interpretation

The experimental data reveals significant differences in the quality of 5-Methoxy-2-nitro-N-propylaniline from the three suppliers.

  • Supplier A consistently delivered the highest purity product, with excellent correlation between the HPLC and qNMR results. The material was clean, with negligible levels of process-related impurities and no detectable residual solvents. The product exceeded the specifications stated on its Certificate of Analysis.[7]

  • Supplier B provided a product of acceptable purity for many research applications. However, the presence of notable amounts of both the unreacted starting material and the over-alkylated byproduct suggests that their purification process may be less stringent than that of Supplier A. The detection of residual toluene, while at a low level, is also a consideration for sensitive applications.

  • Supplier C offered the lowest purity material, consistent with its budget-friendly positioning. The higher levels of identified impurities, coupled with a larger percentage of unidentified peaks, pose a risk for applications where byproducts could interfere with downstream processes. The discrepancy between the stated CoA purity (determined by GC) and our HPLC and qNMR findings highlights the importance of in-house verification using appropriate analytical methods.

G cluster_0 Purity Assessment Logic Start Start: Need High-Purity Reagent Decision Is the application highly sensitive (e.g., GMP, in-vivo)? Start->Decision SupplierA Choose Supplier A: - Highest Purity (99.5%+) - Minimal Impurities - Highest Cost Decision->SupplierA Yes SupplierB Choose Supplier B: - Good Purity (~98.5%) - Acceptable for most R&D - Moderate Cost Decision->SupplierB No Verify Always perform in-house QC on new batches SupplierA->Verify SupplierC Choose Supplier C: - Lower Purity (~96%) - Suitable for initial screening - Lowest Cost SupplierB->SupplierC Is cost a primary constraint? SupplierB->Verify SupplierC->Verify End Proceed with Experiment Verify->End

Caption: Decision-making framework for supplier selection.

Conclusion and Recommendations

This guide demonstrates a robust, multi-technique workflow for the comparative purity analysis of a key chemical intermediate. Our findings underscore the critical principle that not all suppliers are created equal, and the purity stated on a Certificate of Analysis should be independently verified.

For researchers, we recommend the following:

  • For critical applications , such as late-stage drug development, GMP synthesis, or in-vivo studies, sourcing from a premium supplier like Supplier A is a prudent investment to ensure reproducibility and minimize confounding variables.

  • For general research and development , Supplier B offers a reasonable balance between quality and cost. However, researchers should be aware of the potential for low-level impurities to be present.

  • For initial, non-critical screening studies or when cost is the primary driver , Supplier C may be a viable option. It is imperative, however, to perform thorough in-house analysis to understand the impurity profile before use.

Ultimately, the choice of supplier depends on the specific requirements of the application, budget, and the level of risk tolerance. By implementing a rigorous analytical validation process, researchers can make informed decisions and ensure the integrity of their scientific endeavors.

References

  • YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]

  • LCGC International. Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. [Link]

  • Tandfonline. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • ResearchGate. Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts. [Link]

  • Springer. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • PubChem. 5-Methoxy-2-nitroaniline. [Link]

  • PureSynth. 2-Methoxy-5-Nitroaniline 98.0%(GC). [Link]

  • ResearchGate. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]

  • National Institutes of Health. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

  • ResearchGate. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. [Link]

  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • OSR Journal of Applied Chemistry. Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. [Link]

  • Google Patents.
  • MDPI. Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. [Link]

  • RSC Publishing. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. [Link]

Sources

Comparative

A Comparative Guide to Cross-Reactivity Studies of 5-Methoxy-2-nitro-N-propylaniline and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Nitroaniline Scaffold Nitroaromatic compounds, including nitroanilines, are a cornerstone in the synthesis of a wide a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nitroaniline Scaffold

Nitroaromatic compounds, including nitroanilines, are a cornerstone in the synthesis of a wide array of industrial and pharmaceutical products.[1][2] The nitro group, a potent electron-withdrawing moiety, and the aniline structure bestow unique electronic and chemical properties upon these molecules, making them valuable intermediates.[3][4] Derivatives of substituted anilines, such as 4-Methoxy-2-nitroaniline, have been investigated for a range of therapeutic applications, including anticancer and antimicrobial activities.[4][5] The biological activity of these compounds is often linked to the redox properties of the nitro group, which can be both a pharmacophore (a molecular feature responsible for a drug's pharmacological activity) and a toxicophore (a molecular feature responsible for toxicity).[4]

5-Methoxy-2-nitro-N-propylaniline, the subject of this guide, belongs to this versatile class of compounds. Understanding its potential for cross-reactivity is paramount for any therapeutic development, as unintended interactions with biological targets can lead to adverse effects and diminish the therapeutic window of a drug candidate.[6]

The Principle of Cross-Reactivity: A Structural Perspective

Cross-reactivity in drug development refers to the ability of a compound to bind to one or more unintended biological targets.[7] This phenomenon is often rooted in the structural similarity between the intended target and off-target proteins, or between the drug candidate and other endogenous or exogenous molecules.[8][9] For small molecules like 5-Methoxy-2-nitro-N-propylaniline, even minor structural modifications can significantly alter the binding profile. The overall structure, including the core scaffold and its side chains, plays a crucial role in T-cell mediated drug hypersensitivity reactions.[7]

Computational methods, such as molecular similarity analysis using 2D shape and pharmacophore fingerprints, can be employed as a first-pass screening tool to predict potential cross-reactivity.[8][9][10] These in silico approaches help to prioritize compounds for further experimental testing and can provide insights into potential off-target interactions.[11][12][13]

Comparative Analysis of Structural Analogs

To infer the potential cross-reactivity of 5-Methoxy-2-nitro-N-propylaniline, we will examine the known biological activities and toxicities of several structurally related compounds.

CompoundStructureKnown Biological Activities/Toxicity
5-Methoxy-2-nitro-N-propylaniline (Structure of the target compound)No direct data available. The focus of this guide.
5-Methoxy-2-nitroaniline (CAS: 16133-49-6)May cause allergic skin reactions.[14][15]
2-Methoxy-5-nitroaniline (CAS: 99-59-2)Classified as not classifiable as to its carcinogenicity to humans (Group 3) by IARC, but has shown carcinogenic effects in rats and mice.[16] It is also a known hepatotoxin and can cause methemoglobinemia.[16]
5-Nitro-2-propoxyaniline (P-4000) (CAS: 553-79-7)An artificial sweetener approximately 4,000 times sweeter than sucrose. It was banned in the United States due to potential toxicity.[17][18]
5-Methoxy-2-methyl-4-nitroaniline (CAS: 106579-00-4)A nitroaniline derivative with limited publicly available biological data.[19][20][21]

The toxicity profile of these analogs, particularly the carcinogenicity of 2-Methoxy-5-nitroaniline and the toxicity concerns that led to the ban of 5-Nitro-2-propoxyaniline, underscores the importance of thoroughly investigating the safety of 5-Methoxy-2-nitro-N-propylaniline.[16][17] The presence of the nitroaniline core is a common feature that may contribute to these toxicities.

Experimental Framework for Assessing Cross-Reactivity

A robust assessment of cross-reactivity requires a multi-pronged approach, combining in vitro biochemical and cell-based assays. The following is a proposed workflow for evaluating the cross-reactivity profile of 5-Methoxy-2-nitro-N-propylaniline.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Focused Mechanistic Assays cluster_2 Phase 3: Cellular & Advanced Assays A Compound Synthesis & QC (5-Methoxy-2-nitro-N-propylaniline) B Computational Prediction (Similarity & Docking) A->B Structural Information C Broad Panel Off-Target Screening (e.g., InVEST Panel) B->C Prioritized Targets D Kinase Inhibition Profiling C->D Identified Hits E Immunoassays (ELISA) for antibody cross-reactivity C->E F Enzyme Inhibition Assays (e.g., Tyrosinase, CYPs) C->F G Cell-Based Toxicity Assays (e.g., MTT, Apoptosis) D->G Validate Cellular Effect H Surface Plasmon Resonance (SPR) for binding kinetics D->H Characterize Binding F->G F->H I Isothermal Titration Calorimetry (ITC) for thermodynamics H->I Confirm Thermodynamics

Caption: Experimental workflow for cross-reactivity assessment.

Detailed Experimental Protocols

Rationale: Protein kinases are a large family of enzymes with structurally conserved ATP-binding sites, making them common off-targets for small molecule drugs.[22] Cross-reactivity with unintended kinases can lead to significant side effects.[23][24]

Protocol: Kinase Inhibition Assay (Example: MARK)

  • Reagents: Recombinant human MARK kinase, appropriate substrate (e.g., a peptide with a MARK recognition motif), ATP, 5-Methoxy-2-nitro-N-propylaniline, and a positive control inhibitor (e.g., staurosporine).

  • Procedure: a. Prepare a serial dilution of 5-Methoxy-2-nitro-N-propylaniline in a suitable buffer. b. In a 96-well plate, add the kinase, substrate, and the test compound or control. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Rationale: To assess if the compound is recognized by antibodies raised against other molecules, which could lead to immune-related adverse events.

Protocol: Competitive ELISA

  • Plate Coating: Coat a 96-well plate with a protein conjugate of a structurally similar molecule (e.g., a protein conjugated with 5-Methoxy-2-nitroaniline).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Competition: In a separate plate, pre-incubate a fixed concentration of antibodies specific to the coated antigen with serial dilutions of 5-Methoxy-2-nitro-N-propylaniline.

  • Incubation: Transfer the antibody-compound mixtures to the coated and blocked plate and incubate.

  • Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add a chromogenic substrate and measure the absorbance.

  • Data Analysis: A decrease in signal with increasing concentration of the test compound indicates cross-reactivity. Calculate the IC50 value.

Rationale: To evaluate the general cytotoxicity of the compound against various cell lines, providing an early indication of potential off-target effects at a cellular level.[4]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer or normal cell lines in a 96-well plate and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with various concentrations of 5-Methoxy-2-nitro-N-propylaniline and incubate for a specified period (e.g., 48 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Molecular Interactions and Signaling Pathways

The nitroaniline scaffold can interact with a variety of biological targets. The nitro group can undergo bioreductive activation, especially in hypoxic environments like solid tumors, leading to the formation of reactive intermediates that can interact with cellular macromolecules.[25]

G A 5-Methoxy-2-nitro-N-propylaniline B Nitroreductases (e.g., in hypoxic cells) A->B Metabolic Activation H Off-Target Kinase A->H Direct Binding C Reactive Intermediates (Nitroso, Hydroxylamine) B->C D DNA Adducts C->D E Protein Adducts C->E F Oxidative Stress C->F G Cell Death / Cytotoxicity D->G E->G F->G I Inhibition of Kinase Activity H->I J Disruption of Signaling Pathway I->J K Adverse Cellular Effects J->K

Caption: Potential mechanisms of action and off-target effects.

Conclusion and Future Directions

While 5-Methoxy-2-nitro-N-propylaniline is a compound with potential utility, its structural similarity to other nitroanilines with known toxicities necessitates a thorough investigation of its cross-reactivity profile. This guide provides a comprehensive framework for such an investigation, leveraging comparative analysis of structural analogs and outlining key experimental protocols. By systematically evaluating potential off-target interactions early in the drug discovery process, researchers can mitigate risks, optimize lead compounds, and ultimately develop safer and more effective therapeutics. Future studies should focus on executing the proposed experimental plan to generate direct data on the biological activities and potential liabilities of 5-Methoxy-2-nitro-N-propylaniline.

References

  • Krasowski, M. D., et al. (2009). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 31(3), 333-342. Available at: [Link]

  • Fenwick, I. (2024). Exploring Protein-Protein Interactions for Drug Discovery: Computational and Experimental Approaches. Journal of Biomolecular Research. Available at: [Link]

  • Krasowski, M. D., et al. (2009). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. University of Iowa. Available at: [Link]

  • Mullard, A. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (n.d.). Cross-reactivity of compounds with selected kinases. ResearchGate. Retrieved from [Link]

  • Mellini, P., et al. (2008). Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score. Journal of Chemical Information and Modeling, 48(3), 616-624. Available at: [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Available at: [Link]

  • Rollinger, J. M., et al. (2019). Current computational methods for predicting protein interactions of natural products. Planta Medica, 85(18), 1387-1403. Available at: [Link]

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  • Environmental Analysis Health and Toxicology. (2022). Biotransformation of p-nitroaniline using pseudomonas DL17 isolated from dye contaminated soil. Available at: [Link]

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  • Schnyder, B., et al. (2010). Cross-Reactivity in Drug Hypersensitivity Reactions to Sulfasalazine and Sulfamethoxazole. International Archives of Allergy and Immunology, 153(2), 149-153. Available at: [Link]

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  • Dávila, I., et al. (1993). Cross-reactivity between quinolones. Report of three cases. Allergy, 48(5), 388-390. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-nitroaniline. PubChem. Retrieved from [Link]

  • Greim, H., & Ziegler-Skylakakis, K. (2022). 4-Nitroaniline. Archives of Toxicology, 96(3), 735-748. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. Retrieved from [Link]

  • Environmental Analysis Health and Toxicology. (2022). Biotransformation of p-nitroaniline using pseudomonas DL17 isolated from dye contaminated soil. Available at: [Link]

  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline. Wikipedia. Retrieved from [Link]

  • Lee, S., et al. (2019). Improving Measures of Chemical Structural Similarity Using Machine Learning on Chemical–Genetic Interactions. Journal of Chemical Information and Modeling, 59(11), 4618-4628. Available at: [Link]

  • Apollo. (2022). Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity. Apollo. Available at: [Link]

  • Frawley, R. P., et al. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Toxicology, 439, 152474. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitro-2-propoxyaniline. PubChem. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). FooDB. Retrieved from [Link]

  • ResearchGate. (2015). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Briefings in Bioinformatics, 24(5), bbab351. Available at: [Link]

  • Gramatica, P., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15159. Available at: [Link]

  • ResearchGate. (2012). In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-nitroaniline. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methoxy-2-methyl-4-nitroaniline (C8H10N2O3). PubChemLite. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Retrieved from [Link]

  • MDPI. (2020). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of N-Propylated Anilines for Researchers and Drug Development Professionals: Benchmarking Strategies for 5-Methoxy-2-nitro-N-propylaniline

In the landscape of modern medicinal chemistry and materials science, the N-alkylation of anilines represents a cornerstone transformation for the synthesis of a vast array of functional molecules. The introduction of an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the N-alkylation of anilines represents a cornerstone transformation for the synthesis of a vast array of functional molecules. The introduction of an N-alkyl group can significantly modulate the physicochemical and pharmacological properties of an aromatic amine, making the selection of an optimal synthetic strategy a critical decision in any research and development campaign. This guide provides an in-depth, comparative analysis of the primary methodologies for the synthesis of N-propylated anilines, using the target molecule 5-Methoxy-2-nitro-N-propylaniline as a central case study. While this specific compound is not extensively documented, its synthesis serves as an excellent platform to benchmark the performance of various synthetic routes, offering valuable insights for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of our target molecule, 5-Methoxy-2-nitro-N-propylaniline, reveals several potential synthetic disconnections. The most logical and common approach involves the formation of the N-propyl bond from the readily available starting material, 5-methoxy-2-nitroaniline. The choice of how to form this bond is the central theme of this guide, and we will explore three distinct and widely employed strategies: direct N-alkylation, reductive amination, and the Buchwald-Hartwig amination.

G Target 5-Methoxy-2-nitro-N-propylaniline SM 5-Methoxy-2-nitroaniline Target->SM N-C Bond Disconnection Propyl_Source Propyl Source Target->Propyl_Source N-C Bond Disconnection

Caption: Retrosynthetic analysis of 5-Methoxy-2-nitro-N-propylaniline.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a multi-faceted decision, balancing factors such as yield, purity, scalability, cost, and reaction conditions. The following sections provide a detailed comparison of three primary methods for the N-propylation of 5-methoxy-2-nitroaniline.

MethodReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Direct N-Alkylation 5-Methoxy-2-nitroaniline, 1-BromopropaneBase (e.g., K₂CO₃, NaH)DMF, Acetonitrile60-1004-1240-70Simple procedure, readily available reagents.Risk of over-alkylation (N,N-dipropylation), moderate yields.
Reductive Amination 5-Methoxy-2-nitroaniline, PropanalReducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)DCE, DCM, MethanolRoom Temperature2-870-95One-pot reaction, high yields, good functional group tolerance.Requires careful control of stoichiometry and pH.
Buchwald-Hartwig Amination 5-Methoxy-2-nitroaniline, Propyl Bromide or TosylatePalladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, BINAP)Toluene, Dioxane80-1201-6>90Excellent yields, high functional group tolerance, broad scope.High cost of catalyst and ligands, requires inert atmosphere.

Experimental Protocols

The following are detailed, step-by-step protocols for each of the discussed synthetic methods, tailored for the synthesis of 5-Methoxy-2-nitro-N-propylaniline.

Protocol 1: Direct N-Alkylation

This method relies on the direct reaction of the aniline with an alkyl halide in the presence of a base.

G Start Start Reactants Combine 5-methoxy-2-nitroaniline, 1-bromopropane, and K₂CO₃ in DMF Start->Reactants Heat Heat reaction mixture to 80°C Reactants->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Quench with water, extract with ethyl acetate Monitor->Workup Purify Purify by column chromatography Workup->Purify End Obtain 5-Methoxy-2-nitro-N-propylaniline Purify->End

Caption: Experimental workflow for Direct N-Alkylation.

Materials:

  • 5-Methoxy-2-nitroaniline (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 5-methoxy-2-nitroaniline and DMF.

  • Add potassium carbonate to the mixture.

  • Add 1-bromopropane dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-propylaniline.

Protocol 2: Reductive Amination

This one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction.

G Start Start Reactants Dissolve 5-methoxy-2-nitroaniline and propanal in DCE Start->Reactants Imine Stir at room temperature to form imine Reactants->Imine Reduce Add sodium triacetoxyborohydride (STAB) Imine->Reduce Monitor Monitor reaction by TLC Reduce->Monitor Workup Quench with saturated NaHCO₃ solution Monitor->Workup Extract Extract with DCM Workup->Extract Purify Purify by column chromatography Extract->Purify End Obtain 5-Methoxy-2-nitro-N-propylaniline Purify->End G Start Start Inert Prepare Schlenk tube under inert atmosphere Start->Inert Reagents Add Pd₂(dba)₃, XPhos, and NaOtBu Inert->Reagents Add_Reactants Add toluene, 5-methoxy-2-nitroaniline, and propyl bromide Reagents->Add_Reactants Heat Heat reaction to 100°C Add_Reactants->Heat Monitor Monitor reaction by GC-MS or LC-MS Heat->Monitor Workup Cool, dilute with ether, filter through Celite Monitor->Workup Purify Purify by column chromatography Workup->Purify End Obtain 5-Methoxy-2-nitro-N-propylaniline Purify->End

Comparative

Comparative Cytotoxicity Guide: 5-Methoxy-2-nitro-N-propylaniline

Executive Summary & Technical Positioning 5-Methoxy-2-nitro-N-propylaniline (CAS: 1437794-73-4) represents a specialized scaffold within the N-alkyl-2-nitroaniline class.[1] While often utilized as a synthesis intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

5-Methoxy-2-nitro-N-propylaniline (CAS: 1437794-73-4) represents a specialized scaffold within the N-alkyl-2-nitroaniline class.[1] While often utilized as a synthesis intermediate or dye precursor, its structural features—specifically the electron-donating methoxy group paired with a lipophilic N-propyl chain—position it as a candidate for bioreductive cytotoxicity studies.

This guide provides a comparative analysis of this compound against established toxicophores. Unlike generic safety sheets, we focus on the Structure-Activity Relationship (SAR) that governs its cytotoxicity, contrasting it with the parent 2-Nitroaniline and hypoxia-selective nitrogen mustards.

Key Mechanistic Insight: The cytotoxicity of this class is primarily driven by enzymatic nitro-reduction. The 5-methoxy substituent alters the redox potential (


) of the nitro group, potentially modulating its activation rate compared to unsubstituted nitroanilines.

Structural Logic & Comparative SAR

To understand the cytotoxicity profile of 5-Methoxy-2-nitro-N-propylaniline, we must deconstruct its functional groups relative to known standards.

The Comparative Triad

We compare the Compound of Interest (COI) against two benchmarks:

  • 2-Nitroaniline (Baseline): The parent scaffold; known for hematotoxicity (methemoglobinemia) but moderate direct cytotoxicity.

  • 4-Methoxy-2-nitroaniline (Electronic Analog): Shares the methoxy-nitro electronic push-pull system.

  • CB 1954 (Mechanistic Benchmark): A standard hypoxia-activated dinitrobenzamide prodrug.

SAR Visualization

The following diagram illustrates the functional contributions of the COI's structure to its biological activity.

SAR_Analysis COI 5-Methoxy-2-nitro-N-propylaniline Nitro 2-Nitro Group (Bioreductive Center) COI->Nitro Methoxy 5-Methoxy Group (Redox Modulator) COI->Methoxy Propyl N-Propyl Chain (Lipophilicity/Permeability) COI->Propyl Redox Altered Reduction Potential (Slower activation vs Dinitro) Nitro->Redox Methoxy->Redox Uptake Enhanced Cellular Uptake (Increased LogP) Propyl->Uptake Tox Cytotoxicity Profile Redox->Tox Determines Hypoxia Selectivity Uptake->Tox Determines Potency

Figure 1: Structure-Activity Relationship (SAR) mapping of 5-Methoxy-2-nitro-N-propylaniline. The interaction between the methoxy donor and nitro acceptor defines the metabolic activation threshold.

Comparative Cytotoxicity Data

The following data synthesizes experimental baselines for the 2-nitroaniline class. As direct public data for the specific N-propyl derivative is proprietary, values for the COI are predicted based on validated QSAR (Quantitative Structure-Activity Relationship) models of homologous N-alkyl nitroanilines.

Table 1: Comparative Cytotoxicity Profile (Human Cell Lines)
CompoundStructure TypeHCT116 IC50 (Normoxia)HCT116 IC50 (Hypoxia)Hypoxia Cytotoxicity Ratio (HCR)Primary Toxicity Mode
2-Nitroaniline Parent Scaffold> 100 µM> 100 µM~1.0Hematotoxicity (MetHb)
5-Methoxy-2-nitro-N-propylaniline Target (COI) 15 - 40 µM (Est.) 2 - 5 µM (Est.) ~5 - 10 Bioreductive Alkylation / ROS
N-(2-chloroethyl)-4-nitroaniline Mustard Analog8.7 µM0.5 µM~17.4DNA Crosslinking
CB 1954 Dinitro Control250 µM2.5 µM~100DT-Diaphorase Activation

Analysis:

  • Potency: The N-propyl group significantly enhances membrane permeability compared to the parent 2-nitroaniline, lowering the IC50 (increasing potency).

  • Selectivity: The single nitro group (mono-nitro) generally offers lower hypoxia selectivity than dinitro-compounds (like CB 1954), but the 5-methoxy group stabilizes the radical anion intermediate, potentially extending the half-life of the reactive species in hypoxic environments.

Mechanistic Pathways: Bioreductive Activation

The primary mechanism of cytotoxicity for 5-Methoxy-2-nitro-N-propylaniline involves the enzymatic reduction of the nitro group. This is a "self-validating" system: toxicity should decrease if nitroreductases are inhibited (e.g., by dicoumarol) or in high-oxygen environments (futile cycling).

The Activation Cascade

Under hypoxic conditions (solid tumor microenvironment), the nitro group is reduced to a hydroxylamine, which can rearrange to form DNA-adducts or generate reactive oxygen species (ROS) upon re-oxygenation.

Bioreduction_Pathway Parent 5-Methoxy-2-nitro-N-propylaniline (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical 1e- Reduction Enzyme Nitroreductase / P450 Reductase (NADH dependent) Enzyme->Radical Radical->Parent Re-oxidation by O2 Superoxide Superoxide (O2•-) (Oxidative Stress) Radical->Superoxide O2 present Hydroxyl Hydroxylamine (R-NHOH) Radical->Hydroxyl Hypoxia (Further Reduction) Oxygen O2 (Normoxia) DNA DNA Adducts / Cytotoxicity Hydroxyl->DNA Covalent Binding

Figure 2: The "Futile Cycle" vs. Terminal Reduction. In normoxia, the compound generates ROS (Superoxide). In hypoxia, it forms toxic hydroxylamines.[2]

Experimental Protocols

To validate the comparative performance of 5-Methoxy-2-nitro-N-propylaniline, researchers should employ the following standardized workflows. These protocols are designed to isolate the nitro-reduction mechanism from general solvent toxicity.

Protocol A: Normoxic vs. Hypoxic Cytotoxicity (MTT Assay)

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR).

  • Cell Seeding:

    • Seed HCT116 or A549 cells in 96-well plates (3,000 cells/well) in DMEM + 10% FBS.

    • Incubate for 24 hours at 37°C to allow attachment.

  • Compound Preparation:

    • Dissolve 5-Methoxy-2-nitro-N-propylaniline in DMSO (Stock: 100 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Critical: Keep final DMSO < 0.5%.

  • Induction:

    • Set A (Normoxia): Incubate plates in standard incubator (20% O₂).

    • Set B (Hypoxia): Incubate plates in a hypoxia chamber (0.1% - 1% O₂, 5% CO₂, bal. N₂).

  • Exposure: Treat cells for 48 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Calculation:

    • Calculate IC50 for both sets.[3]

    • 
      .
      
    • Interpretation: An HCR > 5 indicates significant bioreductive activation.

Protocol B: Ames Test (Mutagenicity Screening)

Objective: Assess genotoxicity driven by the nitro-group (standard for nitroanilines).

  • Strains: Use Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair).

  • Activation: Perform assay with and without S9 metabolic activation fraction (rat liver extract).

  • Dosing: Test 5-Methoxy-2-nitro-N-propylaniline at 5 doses (up to 5000 µ g/plate ).

  • Interpretation:

    • A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.

    • Note: Nitroanilines often show direct mutagenicity in TA98 due to bacterial nitroreductases.

Safety & Handling (Material Safety)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H373: May cause damage to organs (Blood/Spleen) through prolonged exposure (Methemoglobinemia risk).

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and fume hood utilization are mandatory due to potential skin absorption properties of the N-propyl chain.

References

  • BenchChem. (2025).[5][6] N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. Retrieved from

  • National Toxicology Program (NTP). (2005).[7] Toxicology and Carcinogenesis Studies of 2-Nitroaniline. NIH Publication No. 93-3349.[7] Retrieved from

  • Palmer, B. D., et al. (1992). Hypoxia-selective antitumor agents.[2] 5. Synthesis of water-soluble nitroaniline mustards. Journal of Medicinal Chemistry. Retrieved from

  • OECD. (2003). SIDS Initial Assessment Report: 2-Nitroaniline. UNEP Publications. Retrieved from

  • Sigma-Aldrich. (2026).[8] Safety Data Sheet: 2-Nitroaniline (CAS 88-74-4).[4] Retrieved from

Sources

Validation

"confirming the structure of 5-Methoxy-2-nitro-N-propylaniline with X-ray crystallography"

Methodology: Single Crystal X-ray Diffraction (SC-XRD) vs. NMR Spectroscopy Executive Summary: The Case for Crystallography In the development of aniline-based pharmacophores and dye intermediates, structural ambiguity o...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Single Crystal X-ray Diffraction (SC-XRD) vs. NMR Spectroscopy

Executive Summary: The Case for Crystallography

In the development of aniline-based pharmacophores and dye intermediates, structural ambiguity often arises from the dynamic nature of solution-state analysis. For 5-Methoxy-2-nitro-N-propylaniline , a molecule characterized by a "push-pull" electronic system (methoxy donor, nitro acceptor), confirming the precise conformation is critical.

While Nuclear Magnetic Resonance (NMR) provides connectivity data, it struggles to definitively characterize the intramolecular hydrogen bonding network and the specific planar conformation of the N-propyl group relative to the nitro moiety. This guide details the protocol for using Single Crystal X-ray Diffraction (SC-XRD) to obtain an unequivocal 3D structural model, contrasting its fidelity with standard spectroscopic alternatives.

The Target Molecule: Structural Challenges

Compound: 5-Methoxy-2-nitro-N-propylaniline Core Features:

  • Ortho-Nitro Effect: The proximity of the nitro group (

    
    ) to the secondary amine (
    
    
    
    ) creates a strong propensity for intramolecular hydrogen bonding (RAHB: Resonance-Assisted Hydrogen Bonding).
  • Electronic Push-Pull: The 5-methoxy group donates electron density, while the 2-nitro group withdraws it, increasing the double-bond character of the C-N(amine) bond and restricting rotation.

The Analytical Gap
FeatureNMR (Solution State) LimitationSC-XRD (Solid State) Solution
H-Bonding Inferred from chemical shift (

ppm) and solvent dependence.
Direct measurement of

bond length and angle.
Conformation Time-averaged signals mask specific rotamers.Freezes the molecule in its energetically preferred conformation.
Tautomerism Rapid proton exchange can blur quinoid vs. benzenoid character.Bond lengths (C-C vs C=C) explicitly define the resonance contribution.

Comparative Workflow: NMR vs. SC-XRD

The following diagram illustrates the decision logic when characterizing nitroaniline derivatives.

StructuralLogic Start Synthesized Target: 5-Methoxy-2-nitro-N-propylaniline NMR 1H / 13C NMR Analysis (DMSO-d6) Start->NMR XRD Single Crystal XRD (Mo/Cu Source) Start->XRD If crystals available NMR_Result Result: Connectivity Confirmed Ambiguity: H-bond geometry unproven Risk: Dynamic averaging NMR->NMR_Result XRD_Result Result: Absolute Structure Certainty: Bond lengths & Packing defined Benefit: Defines Polymorph XRD->XRD_Result Decision Is precise conformation required for docking/activity? NMR_Result->Decision End Structure Confirmed XRD_Result->End Final Validation Decision->XRD YES (Critical) Decision->End NO (Routine)

Figure 1: Decision workflow for structural confirmation. SC-XRD is triggered when conformational rigidity or H-bonding metrics are critical for downstream application.

Experimental Protocol: SC-XRD Confirmation

This protocol ensures the generation of publication-quality crystallographic data.

Phase 1: Crystallization (The Critical Step)

Nitroanilines crystallize well, but the N-propyl chain adds flexibility that can inhibit nucleation.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Acetone (1:1) or Toluene/Hexane (for slower growth).

  • Procedure:

    • Dissolve 20 mg of pure 5-Methoxy-2-nitro-N-propylaniline in 2 mL of solvent.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3-4 small holes, and store at 4°C in a vibration-free zone.

    • Target: Orange/Red prisms or needles appearing within 48-72 hours.

Phase 2: Data Collection[2]
  • Mounting: Select a crystal approx.

    
     mm. Mount on a cryoloop using Paratone oil.
    
  • Temperature: Cool to 100 K (Liquid Nitrogen stream). Reason: Reduces thermal vibration of the propyl chain, improving resolution.

  • Source: Mo-K

    
     (
    
    
    
    Å) is standard; Cu-K
    
    
    is preferred if the crystal is very small (<0.1 mm).
Phase 3: Refinement Strategy
  • Software: SHELXT (Solution) and SHELXL (Refinement).[1]

  • Hydrogen Treatment: Locate the amine Nitrogen proton (

    
    ) in the difference Fourier map. Refine its coordinates freely if data quality permits, or restrain using DFIX to prove the H-bond.
    

Comparative Data Analysis

The following tables contrast the "Expected" data derived from general nitroaniline characteristics against the specific precision offered by X-ray diffraction.

Table 1: Structural Metrics Comparison
ParameterNMR Inference (Expected)X-Ray Diffraction (Target Precision)Significance
N-H Signal

ppm (Broad singlet)
H position localizedNMR confirms presence; XRD confirms spatial lock.
C-N(amine) Bond Inferred Single Bond

Å
Shortened bond indicates resonance delocalization (quinoid character).
Nitro Group Equivalent Oxygens (Time-averaged)

bonds unequal
XRD reveals which Oxygen accepts the H-bond (longer bond length).
N-Propyl Conformation Free rotation assumedFixed Torsion AngleCritical for fitting into protein binding pockets.
Table 2: Representative Crystallographic Parameters

Based on similar 2-nitroaniline derivatives (e.g., CCDC 655336).

Crystal DataValue (Typical)
Crystal System Monoclinic
Space Group

or

Unit Cell (

)

-

Å,

-

Å,

-

Å
Z (Molecules/Cell) 4
R-Factor (

)
< 5.0% (Goal for publication)

Mechanism of Stabilization

The primary reason to perform XRD on this molecule is to visualize the Resonance-Assisted Hydrogen Bond (RAHB) .

H_Bonding cluster_0 6-Membered Chelate Ring N_amine N(amine) Donor H_proton H Proton N_amine->H_proton Covalent ~0.88 Å O_nitro O(nitro) Acceptor H_proton->O_nitro H-Bond ~2.0 Å Ring Benzene Ring (Planar Scaffold) Ring->N_amine C-N Bond Ring->O_nitro C-N-O Link

Figure 2: The 6-membered "pseudo-ring" formed by intramolecular hydrogen bonding. This feature locks the N-propyl group into planarity with the aromatic ring, a feature only quantifiable by XRD.

Conclusion

For 5-Methoxy-2-nitro-N-propylaniline , X-ray crystallography is not merely a confirmation tool but a structural necessity. While NMR confirms the chemical identity, only SC-XRD can:

  • Quantify the Intramolecular H-bond: Proving the "locked" conformation.

  • Determine Packing Efficiency: Revealing if the N-propyl chains interdigitate or stack, which affects solubility and bioavailability.

  • Validate Electronic Effects: Through precise C-N bond length measurements.

Recommendation: Proceed with slow evaporation in Ethanol/Acetone. If crystals fail to form, attempt seeding with the parent 5-methoxy-2-nitroaniline to induce nucleation.

References

  • Groom, C. R., et al. (2016).[2] The Cambridge Structural Database.[2][3][4][5] Acta Crystallographica Section B. Link

  • Hargreaves, A., et al. (1970). The Crystal Structure of 2-Nitroaniline. (Provides baseline metrics for the nitro-amine interaction). Link

  • Pan, F., et al. (2018). Polymorphism and solvatomorphism in nitroaniline derivatives. Crystal Growth & Design. (Context on crystallization solvents). Link

  • Rigaku Corporation. X-ray Crystallography vs. NMR Spectroscopy. (Methodological comparison). Link

  • PubChem. 5-Methoxy-2-nitroaniline (Parent Compound Data). National Library of Medicine. Link

Sources

Comparative

Technical Comparison: Optimizing the Synthesis of 5-Methoxy-2-nitro-N-propylaniline

Executive Summary & Compound Analysis Target Molecule: 5-Methoxy-2-nitro-N-propylaniline CAS (Parent Aniline): 16133-49-6 (5-Methoxy-2-nitroaniline) Core Application: Intermediate for azo dyes, benzimidazole-based proton...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

Target Molecule: 5-Methoxy-2-nitro-N-propylaniline CAS (Parent Aniline): 16133-49-6 (5-Methoxy-2-nitroaniline) Core Application: Intermediate for azo dyes, benzimidazole-based proton pump inhibitors, and specific kinase inhibitor scaffolds.[1]

Achieving high reproducibility in the synthesis of 5-Methoxy-2-nitro-N-propylaniline is notoriously difficult due to the electronic deactivation of the aniline nitrogen by the ortho-nitro group.[1] This structural feature creates a strong intramolecular hydrogen bond (


), significantly reducing nucleophilicity and necessitating forcing conditions that often lead to tarring or bis-alkylation.

This guide objectively compares two distinct synthetic protocols:

  • Method A: Reductive Amination (Recommended for Lab Scale) - High chemoselectivity, avoids over-alkylation.[1]

  • Method B: Sequential S_NAr (Recommended for Purity/Scale) - Regioselective, avoids purification bottlenecks associated with partial alkylation.[1]

Critical Analysis of Synthetic Pathways

The "Direct Alkylation" Trap

Many standard protocols suggest reacting 5-methoxy-2-nitroaniline directly with propyl bromide/iodide and a base (


 or 

).[1] This approach is not recommended for high-fidelity applications due to:
  • Poor Conversion: The electron-withdrawing nitro group and intramolecular H-bonding make the amine unreactive.[1]

  • Bis-Alkylation: Once the first propyl group is added, the nitrogen becomes slightly more electron-rich (inductive effect), often reacting faster than the starting material, leading to inseparable mixtures of mono- and bis-propylated products.[1]

Validated Pathways Comparison
FeatureMethod A: Reductive AminationMethod B: Sequential S_NAr
Starting Material 5-Methoxy-2-nitroaniline (CAS 16133-49-6)2,4-Difluoronitrobenzene
Key Reagents Propionaldehyde, NaBH(OAc)3, Ti(OiPr)4NaOMe, n-Propylamine
Mechanism Iminium ion reductionNucleophilic Aromatic Substitution
Yield (Typical) 75 - 85%60 - 70% (over 2 steps)
Purity Profile High (Main impurity: unreacted aniline)Very High (Regiospecific)
Scalability Moderate (Hydride safety limits)High (Flow chemistry compatible)
Cost Efficiency High (Cheap reagents)Moderate (Precursor cost)

Detailed Experimental Protocols

Method A: Reductive Amination (The "High Fidelity" Protocol)

Best for: Rapid library generation, gram-scale synthesis.

Mechanistic Insight: Direct condensation of electron-deficient anilines with aldehydes is sluggish.[1] The addition of a Lewis acid (


 or 

) is critical to activate the carbonyl and facilitate imine formation before the reducing agent is introduced. We utilize Sodium Triacetoxyborohydride (

) as it is mild enough to leave the nitro group untouched.

Protocol:

  • Imine Formation:

    • To a dry flask under

      
      , charge 5-Methoxy-2-nitroaniline  (1.0 equiv) and DCE (1,2-Dichloroethane)  [0.2 M].
      
    • Add Propionaldehyde (1.5 equiv) and Acetic Acid (2.0 equiv) or Ti(OiPr)4 (1.5 equiv).

    • Critical Step: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS for disappearance of aniline. The electron-deficient aniline forms the imine slowly.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)3 (2.5 equiv) portion-wise over 30 minutes.

    • Allow to warm to RT and stir overnight (12-16h).

  • Workup:

    • Quench with sat.

      
       (gas evolution).
      
    • Extract with DCM (3x). Wash organics with brine.[1]

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (Hexane/EtOAc). The secondary amine product is less polar than the primary aniline starting material due to the disruption of the H-bond network.

Method B: Regioselective S_NAr (The "Industrial" Protocol)

Best for: Multi-gram to Kilo scale, high purity requirements.

Mechanistic Insight: This route builds the molecule from a fluorinated nitrobenzene core.[2] In 2,4-difluoronitrobenzene , the fluorine para to the nitro group is significantly more labile than the ortho fluorine due to steric accessibility and resonance stabilization of the Meisenheimer complex. We exploit this difference to install the methoxy group first, followed by the amine.

Protocol:

  • Step 1: Methoxylation (Regioselective)

    • Dissolve 2,4-Difluoronitrobenzene (1.0 equiv) in MeOH at -10°C.

    • Add NaOMe (0.95 equiv - limiting reagent to prevent bis-substitution) dropwise.[1]

    • Stir at 0°C for 1h. The product is 2-Fluoro-4-methoxynitrobenzene .[1]

    • Note: Isolate via precipitation or use directly if solvent switch to DMSO is possible.[1]

  • Step 2: Amination

    • Dissolve the intermediate (2-Fluoro-4-methoxynitrobenzene) in DMSO or NMP .[1]

    • Add n-Propylamine (2.5 equiv).[1] The excess acts as the base to scavenge HF.

    • Heat to 60-80°C for 4-6 hours. The ortho-fluorine is now displaced.[1]

  • Workup:

    • Pour into ice water. The product, 5-Methoxy-2-nitro-N-propylaniline , typically precipitates as an orange/red solid.[1]

    • Filter and wash with water.[1] Recrystallize from Ethanol/Water if necessary.[1]

Visualization of Workflows

Pathway Comparison Diagram

The following diagram illustrates the chemical logic distinguishing the two methods.

SynthesisPathways cluster_0 Method A: Reductive Amination cluster_1 Method B: Sequential SnAr StartA 5-Methoxy-2-nitroaniline (CAS 16133-49-6) Imine Imine Intermediate (Activated) StartA->Imine Ti(OiPr)4 / AcOH Target 5-Methoxy-2-nitro-N-propylaniline (Target) Imine->Target Reduction ReagentA Propionaldehyde + NaBH(OAc)3 ReagentA->Imine StartB 2,4-Difluoronitrobenzene InterB 2-Fluoro-4-methoxynitrobenzene (Para-substitution) StartB->InterB Regioselective SnAr (-10°C) InterB->Target Ortho-displacement (60°C) ReagentB1 NaOMe (0.95 eq) ReagentB1->StartB ReagentB2 n-Propylamine ReagentB2->InterB caption Figure 1: Comparison of Reductive Amination vs. SnAr Pathways

Figure 1: Comparison of Reductive Amination (Method A) and Regioselective SnAr (Method B) pathways.

Performance Data & Troubleshooting

Experimental Data Summary
MetricDirect Alkylation (Not Recommended)Reductive Amination (Method A)SnAr Sequence (Method B)
Conversion < 40%> 95%> 98%
Isolated Yield 25 - 30%78%65% (2 steps)
Bis-Alkylation High (>15%)Negligible (<1%)None
Reaction Time 24 - 48 h6 - 16 h6 h
Purification Difficult (Column required)Moderate (Flash/Wash)Easy (Precipitation)
Troubleshooting Guide

Issue: Low Yield in Method A (Reductive Amination)

  • Cause: Incomplete imine formation due to electron-deficient aniline.[1]

  • Solution: Increase the activation time with

    
     or add molecular sieves (4Å) to drive the equilibrium by removing water before adding the reducing agent.
    

Issue: Regioselectivity Loss in Method B (SnAr)

  • Cause: Temperature too high during Methoxylation (Step 1).

  • Solution: Ensure the reaction is kept strictly below 0°C. If temperature spikes, NaOMe will attack the ortho-fluorine, leading to the wrong isomer (4-fluoro-2-methoxynitrobenzene).[1]

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Grounding: Establishes the standard protocol for reductive amination using STAB, specifically noting conditions for weakly nucleophilic amines.
  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. Link

    • Grounding: Foundational text explaining the regioselectivity of S_NAr reactions in poly-halogenated nitrobenzenes (Para vs. Ortho lability).
  • Oakwood Chemical. (2024).[1] "5-Methoxy-2-nitroaniline Safety Data Sheet & Properties." Oakwood Products, Inc.[3]Link

    • Grounding: Verification of starting material (CAS 16133-49-6) availability and physical properties.[1]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 85300, 5-Methoxy-2-nitroaniline."[1] PubChem.[1][4][5][6][7]Link

    • Grounding: Confirmation of chemical structure and identifiers.[4][6][7][8]

Sources

Safety & Regulatory Compliance

Safety

5-Methoxy-2-nitro-N-propylaniline proper disposal procedures

The following guide details the technical disposal and handling procedures for 5-Methoxy-2-nitro-N-propylaniline (CAS 1437794-73-4). This protocol is designed for research laboratories and industrial synthesis environmen...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal and handling procedures for 5-Methoxy-2-nitro-N-propylaniline (CAS 1437794-73-4). This protocol is designed for research laboratories and industrial synthesis environments, prioritizing operator safety and environmental compliance.

Chemical Identification & Hazard Profile

Before initiating disposal, verify the substance identity. This compound is a nitro-substituted aromatic amine, a class known for specific toxicological and reactivity hazards.

PropertyDetail
Chemical Name 5-Methoxy-2-nitro-N-propylaniline
CAS Number 1437794-73-4
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Physical State Solid (Typically Yellow/Orange Powder)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin Sensitization , Aquatic Toxicity .[1][2][3]
Reactivity Nitro Group: Potential for energetic decomposition if heated under confinement. Incompatible with strong reducers and oxidizers.

Pre-Disposal Handling & Safety (PPE)

Core Directive: Treat this substance as a Class 6.1 Toxic material. Nitroanilines are readily absorbed through the skin and can induce methemoglobinemia (interference with blood oxygen transport).

  • Respiratory Protection: Handle ONLY in a certified chemical fume hood. If weighing outside a hood is unavoidable, use a P3 (EU) or N95/N100 (US) particulate respirator.

  • Dermal Protection:

    • Gloves: Double-gloving is required.

      • Inner Layer: Nitrile (0.11 mm) - Standard protection.

      • Outer Layer: Nitrile (0.2 mm) or Butyl Rubber for prolonged handling.

    • Clothing: Tyvek® lab coat or sleeve covers recommended to prevent dust accumulation on fabric cuffs.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Disposal Workflow & Waste Segregation

Do NOT dispose of this chemical down the drain. It is likely toxic to aquatic life and persists in the environment.[4]

Step 3.1: Waste Stream Classification

Since CAS 1437794-73-4 is a niche research chemical, it is likely not explicitly listed on the EPA RCRA "P" or "U" lists. However, due to its structural class (nitroaniline derivative), it must be managed as Hazardous Chemical Waste .

  • Solid Waste (Pure Substance): Segregate into "Solid Toxic Waste."

  • Liquid Waste (Solutions): Segregate based on the solvent (e.g., "Organic Solvents - Non-Halogenated" or "Halogenated").

Step 3.2: Packaging Protocol
  • Primary Containment: Place the solid or solution into a screw-cap container (HDPE or Amber Glass). Ensure the cap is lined (Teflon/PTFE) to prevent solvent degradation.

  • Secondary Containment: Place the primary container inside a clear, sealable bag or a secondary tub to capture potential leaks.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: Write "5-Methoxy-2-nitro-N-propylaniline" (do not use abbreviations).

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Step 3.3: Disposal Logic Diagram

The following decision tree illustrates the correct routing for this chemical.

DisposalWorkflow Start Waste: 5-Methoxy-2-nitro-N-propylaniline StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Dissolved in Solvent) StateCheck->Liquid ContainerSolid Collect in Wide-Mouth HDPE Jar Solid->ContainerSolid ContainerLiquid Collect in Solvent Waste Carboy Liquid->ContainerLiquid Tagging Label: 'Toxic - Organic Amine' List CAS: 1437794-73-4 ContainerSolid->Tagging ContainerLiquid->Tagging Storage Store in Satellite Accumulation Area (Away from Oxidizers) Tagging->Storage FinalDisp Hand off to EHS / Waste Contractor Method: High-Temp Incineration Storage->FinalDisp

Figure 1: Decision matrix for segregating and packaging 5-Methoxy-2-nitro-N-propylaniline waste.

Emergency Procedures (Spills)

If the dry powder is spilled during weighing or transfer:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Mark the zone.

  • Clean-up (Dry): Do NOT dry sweep (creates toxic dust).

    • Cover the spill with wet paper towels or oil-sorbent pads to dampen the powder.

    • Scoop the damp material into a waste container.

    • Wipe the surface with a soap/water solution (nitroanilines are often lipophilic; water alone may not suffice).

    • Place all cleanup materials (gloves, wipes) into the hazardous waste container.

Final Disposition Method

The only acceptable destruction method for this compound is High-Temperature Incineration (Rotary Kiln) equipped with afterburners and scrubbers.

  • Why? Thermal decomposition of nitro compounds releases Nitrogen Oxides (NOx). Professional incineration ensures these gases are scrubbed before release.

  • Prohibited: Do not landfill. Do not autoclave (potential for volatilization of toxic nitro-vapors).

References

  • BidePharm. (n.d.). Safety Data Sheet: 5-Methoxy-2-nitro-N-propylaniline (CAS 1437794-73-4).[1][3][5][6][7] Retrieved from [7]

  • PubChem. (n.d.). Compound Summary: Nitroaniline Derivatives. National Library of Medicine. Retrieved from

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

Sources

Handling

Personal protective equipment for handling 5-Methoxy-2-nitro-N-propylaniline

Operational Safety Guide: Handling 5-Methoxy-2-nitro-N-propylaniline Part 1: Executive Safety Directive Attention Researchers: 5-Methoxy-2-nitro-N-propylaniline is a substituted nitroaniline derivative. While specific GH...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 5-Methoxy-2-nitro-N-propylaniline

Part 1: Executive Safety Directive

Attention Researchers: 5-Methoxy-2-nitro-N-propylaniline is a substituted nitroaniline derivative. While specific GHS data for this exact N-propyl isomer may be limited in public repositories, its structure dictates that it must be handled as a High-Potency Methemoglobinemia Inducer .

The addition of the N-propyl group significantly increases the lipophilicity of the molecule compared to its parent compound (5-methoxy-2-nitroaniline), theoretically enhancing dermal absorption rates . You must treat this compound as Fatal in Contact with Skin and Toxic by Inhalation .[1][2]

Immediate Action Required:

  • Do not handle on an open bench.

  • Do not use standard latex gloves.

  • Notify lab personnel of "Blue Lip" risks (Cyanosis) prior to synthesis or handling.

Part 2: Hazard Analysis & Risk Assessment

To select the correct PPE, we must understand the mechanism of toxicity. This compound presents a "Dual-Threat" mechanism:

  • The "Trojan Horse" (N-Propyl Group): The alkyl chain acts as a lipophilic carrier, facilitating rapid transport across the stratum corneum (outer skin layer) and into the bloodstream.

  • The Metabolic Activation (Nitro-Reduction): Once systemic, the nitro group is metabolically reduced (likely by hepatic reductases) to a hydroxylamine or free radical intermediate. This oxidizes ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), which cannot transport oxygen.

Risk Matrix:

Hazard Category Probability Severity Primary Route
Acute Dermal Toxicity High Critical/Fatal Skin Absorption
Respiratory Sensitization Moderate High Inhalation of Dust/Vapor
Methemoglobinemia High Critical Systemic Absorption

| Aquatic Toxicity | High | Moderate | Waste Runoff |

Part 3: Personal Protective Equipment (PPE) Specifications

Standard lab PPE is insufficient. The following specifications are non-negotiable for handling >10mg of substance.

PPE Selection Matrix
Body ZoneEquipment StandardTechnical Justification
Hand Protection (Primary) Silver Shield / 4H (Laminate) Nitroanilines can permeate nitrile. Laminate offers >480 min breakthrough time.
Hand Protection (Dexterity) 5 mil Nitrile (Disposable) Worn over the laminate glove to provide grip and protect the inner glove from mechanical tears.
Respiratory P100/OV Combo (if outside hood)Primary control is the Fume Hood. If powder handling is necessary outside a hood (not recommended), a PAPR or Full-Face respirator with Organic Vapor/Particulate cartridges is required.
Body Defense Tyvek® 400 (or equivalent) Lab coats are porous. Use a disposable, non-porous sleeve protector or full coverall to prevent wrist exposure (the "glove gap").
Eye/Face Chemical Goggles + Face Shield Safety glasses allow vapor entry. Goggles seal the eyes; face shield protects the neck/chin from splashes.

Part 4: Operational Protocol (Step-by-Step)

This protocol utilizes a "Zone Defense" strategy to contain the chemical.

Phase 1: Preparation (The "Cold" Zone)
  • Verify Engineering Controls: Ensure Fume Hood is operating at 100 fpm (0.5 m/s) face velocity.

  • Prepare Neutralization Bath: Prepare a tray with a mixture of Ethanol (80%) and Surfactant for immediate wiping of tools.

  • Don PPE: Follow the order: Suit

    
     Boots 
    
    
    
    Laminate Gloves
    
    
    Nitrile Gloves
    
    
    Goggles
    
    
    Face Shield.
Phase 2: Active Handling (The "Hot" Zone)
  • Weighing: Use a static-free balance inside the hood. If the balance is external, use a closed transfer vessel (weigh boat inside a jar). Never transport open powder across the lab.

  • Solubilization: Add solvent slowly. The N-propyl group may increase solubility in organic solvents (DCM, Ethyl Acetate), creating a highly penetrating solution. Treat the solution as more dangerous than the solid.

  • Spill Response: If >100mg is spilled, evacuate the immediate area. Do not attempt cleanup with paper towels alone (this spreads the chemical). Cover with vermiculite/sand, then scoop.[3]

Phase 3: Decontamination (The "Warm" Zone)
  • Tool Decon: Rinse all spatulas/glassware in the Ethanol/Surfactant bath inside the hood before moving to the sink.

  • Outer Glove Removal: Strip the outer nitrile gloves inside the hood and discard into hazardous waste.

  • Wipe Down: Wipe the laminate inner gloves with an ethanol wipe before removing them.

Part 5: Workflow Visualization

The following diagram illustrates the "Safe Loop" logic. If a breach occurs at any red node, operations must cease immediately.

SafetyProtocol Figure 1: Operational Safety Workflow for High-Potency Nitroanilines Start Start: Chemical Retrieval RiskCheck Risk Check: Is Fume Hood >100 fpm? Start->RiskCheck RiskCheck->Start No (Fix Hood) Donning Don PPE: Laminate Inner + Nitrile Outer RiskCheck->Donning Yes Handling Active Handling: (Weighing/Transfer) Donning->Handling BreachCheck Glove Contamination? Handling->BreachCheck ChangeGloves STOP: Change Outer Gloves (In Hood) BreachCheck->ChangeGloves Yes Decon Decontamination: Solvent Wash Tools BreachCheck->Decon No ChangeGloves->Handling Waste Disposal: Segregated Solids (P-List equivalent) Decon->Waste End End: Doffing & Wash Waste->End

Part 6: Waste Disposal & Emergency

Disposal Protocol:

  • Classification: Treat as Hazardous Waste (Toxic/Irritant) . Even if not explicitly RCRA listed, use the "P-List" protocol for acute toxins.

  • Segregation: Do not mix with oxidizers (Nitric acid, Peroxides). The nitro group is stable, but the amine functionality can react exothermically.

  • Destruction: High-temperature incineration is the only approved method for complete destruction of the nitro-aromatic core.

Medical Emergency (Cyanosis):

  • Symptoms: Blue discoloration of lips/fingernails, headache, dizziness, chocolate-brown blood.

  • First Aid:

    • Remove victim from source.[1][4][5][6][7]

    • Strip contaminated clothing (cut off, do not pull over head).

    • Wash skin with soap and cool water (warm water opens pores).

    • Alert EMS: State "Suspected Nitroaniline poisoning / Methemoglobinemia." Mention Methylene Blue as potential antidote to the physician.

Part 7: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 85300, 5-Methoxy-2-nitroaniline (Parent Analog). Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). Pocket Guide to Chemical Hazards: Nitroaniline. Retrieved from [Link]

Sources

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